molecular formula C9H6FNO B2378621 8-Fluoro-4-hydroxyquinoline CAS No. 63010-71-9

8-Fluoro-4-hydroxyquinoline

カタログ番号: B2378621
CAS番号: 63010-71-9
分子量: 163.151
InChIキー: HTELWJVKZKSAQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELWJVKZKSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978907
Record name 8-Fluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-71-9
Record name 8-Fluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Fluoro-4-hydroxyquinoline is a heterocyclic building block of significant interest to the scientific community, particularly for professionals in drug discovery and materials science. Its structural framework, a quinoline core functionalized with both a fluorine atom and a hydroxyl group, imparts a unique combination of physicochemical properties that are critical for its biological activity and application potential. This guide provides a comprehensive technical overview of these core properties, outlines detailed, field-proven methodologies for their characterization, and discusses the causal relationships between these parameters and their implications for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this valuable compound.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system creates this compound, a molecule with modulated electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices aimed at fine-tuning the molecule's interaction with biological targets and its overall pharmacokinetic profile.[3][4] Understanding the fundamental physicochemical properties is, therefore, the foundational step in rationally designing new drugs or materials based on this scaffold.[5][6] This guide will dissect these properties, providing both the quantitative data and the experimental context needed for its effective application.

Core Physicochemical Profile

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties provide the initial roadmap for its potential applications.

Identity and Structure
  • IUPAC Name: 8-fluoroquinolin-4-ol

  • Synonyms: 8-Fluoro-4-quinolinol

  • CAS Number: 63010-71-9[7]

  • Chemical Formula: C₉H₆FNO[7]

  • Molecular Weight: 163.15 g/mol [7]

  • Structure: (A proper image would be embedded here in a real document)

The structure reveals a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The hydroxyl group at position 4 allows the molecule to exist in tautomeric equilibrium with its keto form, 8-fluoroquinolin-4(1H)-one. The fluorine at position 8 significantly influences the electron distribution of the aromatic system and can affect metabolic stability and binding interactions.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for this compound. It is critical to recognize that properties like solubility, pKa, and logP are environmentally dependent (e.g., on pH, temperature, and solvent), and the methodologies for their determination are detailed in Section 3.

PropertyValueSignificance in Drug DevelopmentSource(s)
Melting Point (°C) 278 - 282Indicates purity and thermal stability; important for formulation and storage.
Appearance Beige to pale brown powder/crystalBasic quality control parameter.[2]
Aqueous Solubility Data not readily available; expected to be low.Directly impacts bioavailability and formulation options. Low solubility is a major challenge in drug development.N/A
pKa (Acid Dissociation Constant) Predicted to be ~8-10 (for the hydroxyl group)Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and target binding.[8][9][10] (related compound)
logP (Octanol-Water Partition Coefficient) Predicted to be ~1.5-2.5Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.[11][12][13] (related compounds)

Experimental Characterization Protocols

Scientific integrity demands that all described properties are verifiable through robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the characterization of this compound, grounded in established laboratory practice.

Determination of pKa by Potentiometric Titration

Expertise & Causality: The pKa dictates the charge of a molecule at a given pH. For an ionizable compound like this compound, this is arguably one of its most important properties. Potentiometric titration is the gold-standard method because it provides a direct, high-precision measurement of the pH at which 50% of the compound is ionized.[8][14] This value is crucial because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) C Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->C B Prepare 0.1 M NaOH & 0.1 M HCl Titrants B->C D Purge with Nitrogen C->D E Immerse Electrode in Stirred Solution D->E F Add Titrant in Small Increments E->F G Record pH after Stabilization F->G G->F Repeat H Continue until past Equivalence Point G->H I Plot pH vs. Titrant Volume H->I J Calculate 1st Derivative (d(pH)/dV) I->J K Identify Inflection Point (Maximum of Derivative) J->K L Determine pKa (pH at half-equivalence) K->L

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[15]

  • Reagent Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength.[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM. A co-solvent like methanol may be sparingly used if solubility is low, but results must be extrapolated back to 0% co-solvent.[8]

  • Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9][15]

  • Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin adding the appropriate titrant (0.1 M HCl for a basic pKa, 0.1 M NaOH for an acidic pKa) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve; the peak of the derivative plot corresponds to the equivalence point.[14]

Determination of logP by Shake-Flask Method

Expertise & Causality: Lipophilicity, quantified as logP, is a measure of a drug's preference for a lipid-like environment (n-octanol) versus an aqueous one (water). It is a cornerstone of Lipinski's "Rule of Five" for predicting drug-likeness.[11][12] The shake-flask method, while labor-intensive, remains the most reliable ("gold standard") method for its direct measurement.[11] This parameter is critical as it governs a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high protein binding, and off-target toxicity.[4][16]

logP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Quantification A Saturate n-Octanol with Buffered Water B Saturate Buffered Water (pH 7.4) with n-Octanol D Add Saturated Phases to Vial (e.g., 1:1 v/v) A->D B->D C Prepare Stock Solution of Compound (e.g., in DMSO) E Spike with Stock Solution C->E D->E F Shake/Mix to Equilibrium (e.g., 24h) E->F G Centrifuge to Separate Phases F->G H Sample Aqueous Phase G->H I Sample Octanol Phase G->I J Quantify Concentration (HPLC-UV or LC-MS) H->J I->J K Calculate LogP: log([C]octanol / [C]aqueous) J->K

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Vigorously mix equal volumes of n-octanol and the buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11][17]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and does not exceed the compound's solubility in either phase.[12]

  • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[18]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Spectroscopic and Structural Characterization

Expertise & Causality: UV-Vis spectroscopy is a fundamental technique for confirming the presence of the quinoline chromophore. The conjugated aromatic system of this compound is expected to exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment (solvatochromism) and pH, providing insights into the electronic structure of the molecule.[19][20]

Protocol Outline:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mM).

  • Perform serial dilutions to prepare working solutions (e.g., 1-20 µM).

  • Record the UV-Vis spectrum from approximately 200 to 400 nm against a solvent blank.

  • Identify the wavelength(s) of maximum absorbance (λ_max). For quinoline derivatives, expect strong π-π* transitions typically below 350 nm.[19][21]

  • To assess pH effects, repeat the measurement in buffered solutions of varying pH.

Expertise & Causality: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. For this compound, NMR confirms the connectivity of atoms and the substitution pattern. The chemical shifts of aromatic protons and carbons provide information about the electron density within the rings, while coupling constants (J-values), particularly those involving the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C couplings), are definitive structural markers.[1][22][23]

Protocol Outline:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.

  • Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons, with multiplicities influenced by H-H and H-F coupling.

  • Acquire a ¹³C NMR spectrum. Expect signals for all nine carbon atoms, with the carbons near the fluorine and nitrogen atoms showing characteristic shifts and C-F coupling.[23]

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

Expertise & Causality: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).[24] This is the most authoritative method for structural confirmation. The primary challenge is often not the analysis itself, but growing a single, diffraction-quality crystal.[25][26]

Protocol Outline:

  • Crystal Growth: Grow a single crystal of this compound, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common starting method.[25][27]

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation.

    • Filter the solution to remove any particulates.

    • Cover the container loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated in a monochromatic X-ray beam.[28]

  • Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to yield the final, high-resolution crystal structure.[24]

Synthesis Outline

The synthesis of 8-hydroxyquinoline derivatives can often be achieved through established named reactions for heterocyclic chemistry. The Gould-Jacobs reaction is a common and effective approach.

Synthesis_Workflow A 2-Fluoroaniline C Condensation (Heat, ~120°C) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Intermediate Adduct C->D Step 1 E Cyclization (High-Temp, e.g., Dowtherm A, ~250°C) D->E Step 2 F Ethyl this compound-3-carboxylate E->F G Hydrolysis & Decarboxylation (e.g., NaOH, then HCl/Heat) F->G Step 3 H This compound G->H

Caption: A representative synthetic workflow via the Gould-Jacobs reaction.

This multi-step process involves the initial condensation of a substituted aniline (2-fluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step involves hydrolysis and decarboxylation to yield the target molecule.[29][30]

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted to be sensitive to heat, light, and moisture.

Conclusion

This compound is a compound with a rich physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its properties of lipophilicity, ionization, and solid-state structure are not merely data points but are critical determinants of its function. By employing the robust experimental protocols detailed in this guide, researchers can reliably characterize this molecule and its future derivatives, enabling a more rational, data-driven approach to innovation. The interplay between these properties is complex, and a thorough understanding, grounded in sound experimental practice, is essential for unlocking the full potential of this versatile scaffold.

References

CAS 63010-71-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to BIX-01294: A Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The compound detailed in this guide, BIX-01294, is a widely studied epigenetic modifier. It is crucial to note that while this guide addresses the molecule commonly known in research and drug development contexts, the provided CAS Number 63010-71-9 is officially assigned to a different molecule, 8-Fluoroquinolin-4-ol[1][2][3]. BIX-01294 is correctly identified by CAS numbers such as 935693-62-2 (for the free base) and 1392399-03-9 (for the trihydrochloride salt)[4][5][6]. This guide will focus on BIX-01294 due to its extensive application in the requested fields of research.

Introduction

In the dynamic field of epigenetics, small molecule inhibitors that target chromatin-modifying enzymes are invaluable tools for dissecting cellular processes and developing novel therapeutic strategies. BIX-01294 has emerged as a key chemical probe, recognized for its selective inhibition of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases[7][8]. These enzymes play a critical role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression. This guide provides a comprehensive overview of BIX-01294, detailing its chemical properties, mechanism of action, biological effects, and practical protocols for its use in a research setting.

Chemical Structure and Properties

BIX-01294 is a quinazoline derivative with a complex structure that facilitates its specific interaction with the G9a/GLP active site[7][9]. Its properties are summarized below.

PropertyValueSource(s)
IUPAC Name 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine[5]
Molecular Formula C₂₈H₃₈N₆O₂ (free base)[4]
Molecular Weight 490.64 g/mol (free base)[4]
CAS Number 935693-62-2 (free base)[4][5]
Appearance Yellow solid[4]
Solubility Soluble in DMSO (up to 171.55 mM) and water (trihydrochloride salt, up to 100 mM)[4]
Storage Store powder at -20°C for up to 3 years; store solutions in solvent at -80°C for up to 1 year[4]

Mechanism of Action: Selective Inhibition of G9a/GLP

BIX-01294 exerts its biological effects through the reversible and selective inhibition of G9a and GLP histone methyltransferases. Structural and biochemical studies have elucidated its mechanism.

Competitive Inhibition at the Peptide-Binding Groove: Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM), BIX-01294 acts as an uncompetitive inhibitor with respect to SAM[6]. Instead, it occupies the substrate peptide-binding groove of the enzyme's SET domain[8][9]. Crystal structure analysis reveals that BIX-01294 binds where the histone H3 tail, specifically the residues N-terminal to the target lysine, would normally dock[9]. This steric hindrance prevents the enzyme from engaging with its histone substrate, thereby blocking the transfer of a methyl group and preventing the formation of H3K9me1 and H3K9me2.

Selectivity Profile: BIX-01294 exhibits high selectivity for G9a and GLP. In cell-free assays, it demonstrates IC₅₀ values of approximately 1.7-2.7 μM for G9a and 0.7-0.9 μM for GLP[6][7][8]. Importantly, it shows minimal to no activity against a panel of other histone methyltransferases, including SUV39H1, PRMT1, and ESET, at concentrations up to 37 μM[6]. This specificity makes BIX-01294 a valuable tool for probing the specific functions of G9a and GLP in cellular contexts. However, some studies note that at the low micromolar concentrations required for cellular effects, off-target activities cannot be entirely ruled out[10].

G9a_Inhibition cluster_Enzyme G9a/GLP Enzyme G9a Catalytic Site Histone Histone H3 Substrate G9a->Histone Methylates H3K9 SAM_Site SAM Binding Site Peptide_Groove Histone H3 Peptide Binding Groove SAM SAM (Methyl Donor) SAM->SAM_Site Binds Histone->Peptide_Groove Binds BIX BIX-01294 BIX->Peptide_Groove Competitively Binds & Blocks Substrate BIX_Biological_Effects cluster_Epigenetic Epigenetic Level cluster_Cellular Cellular Processes BIX BIX-01294 G9a_Inhibition Inhibition of G9a/GLP BIX->G9a_Inhibition H3K9me2_Reduction Reduced H3K9me2 G9a_Inhibition->H3K9me2_Reduction Apoptosis Induction of Apoptosis H3K9me2_Reduction->Apoptosis Proliferation Inhibition of Proliferation H3K9me2_Reduction->Proliferation Autophagy Induction of Autophagy H3K9me2_Reduction->Autophagy Angiogenesis Suppression of Angiogenesis H3K9me2_Reduction->Angiogenesis Reprogramming Enhanced Cell Reprogramming H3K9me2_Reduction->Reprogramming

References

The Multifaceted Biological Activities of Fluorinated Quinoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Quinoline and Fluorine in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, including enzymes and receptors. When this versatile scaffold is augmented with fluorine atoms, a unique and often synergistic enhancement of its pharmacological profile is observed.

Fluorine, the most electronegative element, possesses a small van der Waals radius similar to hydrogen. Its introduction into a molecule can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing steric bulk.[3][4] Strategic fluorination can block sites of metabolic oxidation, increasing the compound's half-life, and can modulate the acidity or basicity of nearby functional groups, thereby influencing target-binding interactions.[3] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline analogs, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties, underpinned by mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cell division and the induction of programmed cell death (apoptosis).

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

A primary mechanism by which many fluorinated quinolines exert their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase II.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, these compounds lead to the accumulation of double-strand DNA breaks, which, if not repaired, trigger the apoptotic cascade.[8]

Furthermore, certain fluorinated quinoline analogs have been shown to induce apoptosis through pathways independent of topoisomerase inhibition. For instance, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.

Anticancer_Mechanism Fig. 1: Anticancer Mechanism of Fluorinated Quinolines FQ Fluorinated Quinoline Analog TopoII_DNA Topoisomerase II-DNA Complex FQ->TopoII_DNA Stabilizes p53 p53 Activation FQ->p53 Activates (e.g., 10g) DSB Double-Strand DNA Breaks TopoII_DNA->DSB Leads to DSB->p53 Triggers Bax Bax Upregulation p53->Bax Induces Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: Anticancer mechanisms of fluorinated quinolines.

Structure-Activity Relationship (SAR)

The anticancer potency of fluorinated quinolines is highly dependent on the substitution pattern:

  • Position 1: Substitution at the N-1 position with a cyclopropyl group often enhances antiproliferative activity and favors interference with topoisomerase II over bacterial gyrase.[7]

  • Position 6: The presence of a fluorine atom at C-6 is a common feature in many active compounds, contributing to increased activity against mammalian topoisomerase II.[7]

  • Position 7: Bulky alkoxy substituents, such as a 4-fluorobenzyloxy group, have been shown to be beneficial for antiproliferative activity.

  • Fluorine Position: In a series of novel analogs tested against triple-negative breast cancer (TNBC) cells, meta,para-disubstitution with fluorine on a phenyl ring attached to the quinoline scaffold resulted in a two-fold improvement in potency compared to single substitutions.[3] Interestingly, introducing fluorine via a -CF3 group was significantly less potent than direct fluorine attachment.[3]

Quantitative Data Summary
Compound IDCancer Cell LineIC50 (µM)Key Structural FeaturesReference
6a MDA-MB-468 (TNBC)~5.03'-Fluoro substitution[3]
6b MDA-MB-468 (TNBC)~5.04'-Fluoro substitution[3]
6d MDA-MB-468 (TNBC)~2.53',4'-Difluoro substitution[3]
10g Various Human Tumor Lines< 1.07-(4-fluorobenzyloxy) group
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[10][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Gently mix the solution to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Legacy of DNA Synthesis Inhibition

The most well-known application of fluorinated quinolines is in the realm of antibacterial agents, commonly known as fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).[14][15] They are broad-spectrum bactericidal agents effective against both Gram-positive and Gram-negative bacteria.[16]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription.[9]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing for proper cell division.[9]

Fluoroquinolones bind to and stabilize the enzyme-DNA complex, which blocks the movement of the replication fork and leads to the generation of lethal double-strand DNA breaks.[17] The primary target often differs between bacterial types; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[9][18]

Antimicrobial_Mechanism Fig. 2: Antimicrobial Mechanism of Fluoroquinolones FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative primary target) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive primary target) FQ->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Enables Block Replication Fork Block & DNA Damage Gyrase->Block Segregation Chromosome Segregation TopoIV->Segregation Enables TopoIV->Block Death Bacterial Cell Death Block->Death

Caption: Dual-targeting antimicrobial mechanism of fluoroquinolones.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is dictated by specific structural features:

  • Core Structure: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for activity.[15]

  • Position 6: A fluorine atom at this position dramatically increases antibacterial potency and broadens the spectrum of activity.[15][19]

  • Position 7: A piperazine ring (or similar nitrogen-containing heterocycle) at C-7 is crucial for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[19]

  • Position 8: A C8-methoxy group can enhance lethality and reduce the likelihood of resistance development by requiring mutations in both target enzymes for resistance to emerge.[20]

Quantitative Data Summary
CompoundOrganismMIC Range (µg/mL)GenerationReference
Ciprofloxacin P. aeruginosa<0.015 - >32Second[16]
Levofloxacin S. pneumoniae0.5 - 2Third[16]
Moxifloxacin Gram-positives & AnaerobesGenerally more potent than Cipro/LevoFourth[11]
Norfloxacin E. coliVaries widely by studyFirst[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][21]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth (turbidity) occurs.

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 colonies of the test bacterium from a fresh agar plate and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[18]

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated quinoline compound in cation-adjusted MHB.[21] A typical final volume in each well is 100 µL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).[18]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[21]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure absorbance.

Antiviral Activity: Inhibiting Viral Replication

While less explored than their antibacterial properties, certain fluorinated quinoline analogs have demonstrated promising antiviral activity against a range of viruses, including HIV, Dengue virus, and coronaviruses.[13][22][23]

Mechanism of Action

The antiviral mechanisms are more varied and virus-specific than the antibacterial actions.

  • HIV: Some quinolone derivatives inhibit HIV-1 replication by interfering with the Tat-TAR (Trans-Activator of Transcription - Tat-responsive element) interaction, which is crucial for viral gene expression.[13][24]

  • Dengue Virus (DENV): Active compounds have been shown to impair the accumulation of the viral envelope glycoprotein, potentially by acting at the early stages of infection.[23]

  • Enterovirus: Certain derivatives act by inhibiting the viral 2C helicase protein, which is essential for viral RNA synthesis and replication.[25]

Structure-Activity Relationship (SAR)
  • Shifting from antibacterial to antiviral activity can be achieved by structural modifications. For instance, introducing an aryl group at the piperazine moiety of a fluoroquinolone can confer specific anti-HIV activity.[13][24]

  • Substitution of the fluorine at position 6 with an amine group has been shown to improve activity and selectivity against HIV-1.[13]

  • The presence of trifluoromethyl groups on the quinoline scaffold is a feature in several compounds with activity against Zika virus.[26]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][27]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a monolayer of host cells infected with the virus.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 24-well plates.[28]

  • Virus-Compound Incubation: Prepare serial dilutions of the fluorinated quinoline compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour.[28]

  • Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose). This restricts the spread of progeny virus, ensuring that only localized plaques are formed. The overlay should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization: Remove the overlay. Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.[24] Viable cells will stain, while the plaques will appear as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Emerging research indicates that quinoline derivatives, including fluorinated analogs, possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30][31]

Mechanism of Action

The neuroprotective mechanisms of quinoline derivatives are often multifaceted:

  • Antioxidant Activity: Many quinoline compounds can scavenge reactive oxygen species (ROS), reducing the oxidative stress that is a key pathological factor in many neurodegenerative diseases.[29][32]

  • Enzyme Inhibition: Certain derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[30] AChE inhibition is a primary strategy for treating Alzheimer's disease, while MAO-B inhibition is used for Parkinson's disease.

  • Activation of Protective Pathways: Some quinones and related compounds can activate the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxifying enzymes, conferring cytoprotection.[33]

Experimental Protocol: Evaluating Neuroprotection in Cell Culture

A common initial step is to assess a compound's ability to protect neuronal cells from a toxic insult in vitro.[12][34]

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) are pre-treated with the test compound and then exposed to a neurotoxin. The neuroprotective effect is quantified by measuring the resulting cell viability.[12]

Step-by-Step Methodology:

  • Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate or adhere.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the fluorinated quinoline analog for a set period (e.g., 24 hours).[12]

  • Induction of Neurotoxicity: Introduce a relevant neurotoxic agent. The choice of toxin depends on the disease being modeled. Examples include:

    • Glutamate or NMDA: To model excitotoxicity.[12]

    • Oligomeric Amyloid-beta (Aβ): To model Alzheimer's disease pathology.[12]

    • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease pathology.

  • Co-incubation: Incubate the cells with both the test compound and the neurotoxin for an additional 24-48 hours.

  • Assessment of Cell Viability: Use an appropriate assay, such as the MTT assay described previously, to quantify the number of surviving cells.

  • Data Analysis: Compare the viability of cells treated with the compound and the toxin to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Synthesis of Fluorinated Quinoline Analogs: A General Approach

The synthesis of fluorinated quinolines often involves classical cyclization reactions using fluorinated anilines as starting materials. A common and versatile method is the Conrad-Limpach or Combes synthesis, followed by functionalization.

Synthesis_Workflow Fig. 3: General Synthesis & Evaluation Workflow Start Fluorinated Aniline + Carbonyl Compound Cyclization Cyclization Reaction (e.g., Combes, Skraup) Start->Cyclization Core Fluorinated Quinoline Core Structure Cyclization->Core Functionalization Functionalization (e.g., Suzuki Coupling) Core->Functionalization Analog Final Fluorinated Quinoline Analog Functionalization->Analog BioAssay Biological Activity Screening (MTT, MIC, Plaque Assay) Analog->BioAssay SAR SAR Analysis & Lead Optimization BioAssay->SAR

Caption: General workflow for synthesis and evaluation.

A representative synthetic scheme involves the reaction of a substituted 2-amino-benzoic acid with triphosgene to form an isatoic anhydride, which is then reacted with an active methylene compound like ethyl acetoacetate to form the core quinoline ring.[3] Further modifications, such as Suzuki-Miyaura cross-coupling reactions, can be used to introduce various aryl or heteroaryl substituents.[3]

Example Synthetic Step (Suzuki Coupling): To a solution of a bromo-substituted fluorinated quinoline intermediate (1.0 equiv) in a solvent mixture like DMF:H₂O, add the desired boronic acid (1.2 equiv), a base such as Na₂CO₃ (3.0 equiv), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).[3] The reaction mixture is then heated (e.g., at 80°C) for several hours until completion, followed by standard aqueous workup and purification by column chromatography.[3]

Conclusion and Future Outlook

Fluorinated quinoline analogs represent a remarkably versatile and enduring scaffold in drug discovery. Their proven efficacy as antimicrobial and anticancer agents, coupled with emerging potential in antiviral and neuroprotective applications, ensures their continued relevance. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Future research will likely focus on developing novel analogs with enhanced target specificity, reduced off-target toxicity, and the ability to overcome existing drug resistance mechanisms. The integration of computational modeling with high-throughput screening of these compounds against diverse biological targets will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics.

References

Spectroscopic Analysis of 8-Fluoro-4-hydroxyquinoline: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 8-Fluoro-4-hydroxyquinoline

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form, a feature that is crucial for understanding its chemical reactivity and spectroscopic behavior.

Accurate structural characterization is the bedrock of all chemical and biological studies. Spectroscopic analysis provides a detailed picture of the molecular structure, confirming the identity and purity of a synthesized compound. This guide will walk through the expected outcomes of the most common and powerful spectroscopic techniques in the chemist's arsenal: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for preparing a sample of a quinoline derivative for NMR analysis is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydroxyquinolines as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH and NH).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The presence of the keto-enol tautomerism will also affect the spectrum, particularly the signals of the protons on the pyridinone ring.

Tautomerism in 4-Hydroxyquinolines

It is well-established that 4-hydroxyquinolines exist in equilibrium with their 4(1H)-quinolone tautomer. In solution, the position of this equilibrium is influenced by the solvent. The keto form is often favored in many solvents.[1] This is important as the protonation state and hybridization of the atoms in the heterocyclic ring change between the two forms, which directly impacts the NMR chemical shifts.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.0-8.2dJ ≈ 6.0Downfield shift due to proximity to the nitrogen atom.
H-3~6.0-6.2dJ ≈ 6.0Upfield shift due to the influence of the adjacent hydroxyl/keto group.
H-5~7.6-7.8ddJ(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5Typical aromatic proton in a quinoline system.
H-6~7.2-7.4tJ(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0Typical aromatic proton, shows coupling to two adjacent protons.
H-7~7.0-7.2ddJ(H7-H6) ≈ 8.0, J(H7-F) ≈ 9.0Upfield shift and splitting due to coupling with the adjacent fluorine atom.
OH/NH~11.0-12.0br s-Broad singlet, characteristic of an exchangeable proton of a hydroxyl or amide group.

Note: These are predicted values and may vary depending on the solvent and concentration.

M [C9H6FNO]+. m/z = 163 frag1 [C8H6FN]+. m/z = 135 M->frag1 - CO frag2 [C8H5N]+. m/z = 115 frag1->frag2 - HF

References

8-Fluoro-4-hydroxyquinoline: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the specific potential of 8-Fluoro-4-hydroxyquinoline, a derivative poised for significant interest in drug development. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues—8-hydroxyquinolines, 4-hydroxyquinolines, and other fluorinated quinolines—to build a robust, scientifically-grounded prospectus of its therapeutic applications. We will explore the anticipated impact of its unique structural features: the metal-chelating 4-hydroxyl group and the potency-enhancing 8-fluoro substitution. This guide will cover its theoretical mechanism of action, potential applications in oncology, infectious diseases, and neurodegenerative disorders, and provide exemplary protocols for its investigation.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast range of pharmacological activities.[1] Their presence in notable drugs, from the antimalarial chloroquine to modern fluoroquinolone antibiotics, underscores the versatility of this structural motif. The therapeutic efficacy of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions crucial for pathological processes.[2]

This compound incorporates two critical functional groups that are expected to synergistically enhance its therapeutic profile:

  • The 4-hydroxyquinoline moiety: This group is known to be a privileged scaffold in its own right, with derivatives exhibiting significant anticancer and antimicrobial properties.[3][4] The hydroxyl group can participate in hydrogen bonding and, crucially, in the chelation of metal ions.

  • The 8-fluoro substitution: The incorporation of a fluorine atom can profoundly and beneficially alter the physicochemical properties of a drug candidate.[5] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form strong bonds with target proteins.[6] Furthermore, it can enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, potentially leading to a longer in-vivo half-life.[5]

This guide will, therefore, explore the therapeutic landscape of this compound by extrapolating from the established bioactivities of its constituent pharmacophores.

Anticipated Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on related compounds, this compound is predicted to have significant potential in three primary therapeutic areas: oncology, infectious diseases, and neurodegeneration.

Anticancer Potential

Quinolines, and specifically 8-hydroxyquinolines, have shown promise as anticancer agents through various mechanisms.[2][7] The anticancer effect of many 8-hydroxyquinoline derivatives is linked to their ability to chelate copper and zinc ions.[8]

Mechanism of Action: The proposed mechanism involves the formation of metal complexes that can induce oxidative stress within cancer cells, leading to apoptosis. The chelation of essential metal ions can also disrupt the function of metalloenzymes that are critical for tumor growth and proliferation.[7]

Logical Workflow: Investigating Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesize & Characterize This compound B Cytotoxicity Assays (e.g., MTT, XTT) on Cancer Cell Lines (e.g., MCF-7, HCT116) A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F ROS Production Assay E->F G Metalloenzyme Inhibition Assay F->G H Xenograft Mouse Model G->H I Evaluate Tumor Growth Inhibition H->I

Caption: Workflow for evaluating the anticancer potential of this compound.

Quantitative Data for Related Compounds:

CompoundCancer Cell LineIC50 (µM)Reference
Novel Fluorinated Quinoline (6a)MDA-MB-468 (TNBC)4.0[6]
Novel Fluorinated Quinoline (6b)MDA-MB-468 (TNBC)5.0[6]
8-Hydroxyquinoline-2-carbaldehydeHep3B~17.4 (6.25 µg/mL)[9]
V(IV)O-8-HQ Hydrazone ComplexA375 (Melanoma)<10[7]
Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[2] Its derivatives have shown activity against a broad spectrum of bacteria and fungi. The introduction of a fluorine atom, as seen in the highly successful fluoroquinolone antibiotics, is a proven strategy for enhancing antibacterial potency.[1]

Mechanism of Action: The primary antimicrobial mechanism of 8-hydroxyquinolines is believed to be their ability to chelate trace metal ions that are essential for microbial growth and enzymatic function.[10] This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. For bacteria, this can also involve the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Signaling Pathway: Postulated Antimicrobial Mechanism

G cluster_0 Bacterial Cell cluster_1 Intracellular Disruption C Inhibition of Metalloenzymes F Bacterial Cell Death C->F D DNA Gyrase/ Topoisomerase IV Inhibition D->F E Increased Oxidative Stress E->F A This compound B Metal Ion Chelation (Fe2+, Zn2+, etc.) A->B B->C B->D B->E

Caption: Proposed mechanism of antimicrobial action for this compound.

Quantitative Data for Related Compounds:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline Derivative (PH176)MRSA (MIC50)16[11]
8-Hydroxyquinoline Derivative (PH176)MRSA (MIC90)32[11]
5-chloro-8-hydroxyquinoline-ciprofloxacinDrug-resistant strains4-16[2]
Novel 8-HQ Derivative (5)V. parahaemolyticus, S. aureus10⁻⁶[12]
Neuroprotective Applications

Metal ion dyshomeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8] The accumulation of metal ions like copper, zinc, and iron can promote the aggregation of amyloid-beta plaques and induce oxidative stress, leading to neuronal damage.[13] 8-Hydroxyquinolines, as potent metal chelators, have been investigated for their ability to restore metal homeostasis in the brain.[8][13]

Mechanism of Action: this compound, with its lipophilic character enhanced by the fluorine atom, is expected to cross the blood-brain barrier. Once in the central nervous system, it can chelate excess metal ions, thereby preventing the formation of toxic protein aggregates and reducing oxidative stress.[13] Additionally, some quinoline derivatives have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are also implicated in neurodegenerative processes.[14]

Experimental Protocols

Synthesis of this compound

While several synthetic routes to quinolines exist, the Gould-Jacobs reaction is a common and effective method for producing 4-hydroxyquinolines.

Exemplary Protocol (adapted from standard methodologies):

  • Step 1: Condensation: React 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling point solvent like diphenyl ether.

  • Step 2: Cyclization: The intermediate anilinomethylenemalonate is then cyclized at a higher temperature (e.g., ~250°C in diphenyl ether). The thermal cyclization proceeds via an electrophilic aromatic substitution mechanism.

  • Step 3: Saponification and Decarboxylation: The resulting ester is saponified using a base (e.g., NaOH) to form the sodium salt of the carboxylic acid.

  • Step 4: Acidification: Acidification of the reaction mixture (e.g., with HCl) leads to the decarboxylation of the 3-carboxy group, yielding the final product, this compound.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and solvents, must be optimized for this specific substrate.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The unique combination of a 4-hydroxyquinoline core and an 8-fluoro substituent makes this compound a highly promising scaffold for therapeutic development. Based on robust evidence from analogous compounds, it is strongly positioned as a candidate for anticancer, antimicrobial, and neuroprotective applications. The fluorine atom is anticipated to enhance potency, metabolic stability, and bioavailability, overcoming some limitations of earlier-generation quinoline drugs.[5][6]

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic in vitro and in vivo screening to validate these predicted activities. Elucidating its precise mechanisms of action, particularly its interactions with metalloenzymes and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, will be critical for its progression as a viable drug candidate.

References

The Strategic deployment of 8-Fluoro-4-hydroxyquinoline in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science innovation. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after. Among these, 8-fluoro-4-hydroxyquinoline stands out as a versatile and reactive intermediate. Its quinoline core is a prevalent motif in a myriad of biologically active compounds, while the fluorine substituent at the 8-position and the hydroxyl group at the 4-position provide orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound as a pivotal building block, offering field-proven insights into its synthesis, reactivity, and application in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This compound is a stable, solid compound with a high melting point, indicative of its planar, aromatic structure and potential for strong intermolecular interactions.

PropertyValueSource
CAS Number 63010-71-9
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Powder-
Melting Point 278-282 °C-
Solubility Soluble in many organic solvents-

Core Synthesis: A Robust Pathway to the this compound Scaffold

The most reliable and widely employed method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This powerful cyclization strategy provides a direct route to the desired heterocyclic system from readily available starting materials. The synthesis of this compound can be systematically approached in a three-stage process.

Stage 1: Gould-Jacobs Reaction for Quinolone Ring Formation

The initial and most critical stage involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization to construct the quinoline ring.

Gould-Jacobs Reaction start 2-Fluoroaniline + Diethyl ethoxymethylenemalonate step1 Condensation (100-110 °C) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Thermal Cyclization (High Temperature, e.g., 250 °C in Dowtherm A) intermediate1->step2 product1 Ethyl this compound-3-carboxylate step2->product1

Caption: Workflow for the Gould-Jacobs reaction to form the quinoline core.

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-fluoroaniline.

  • Cyclization: The resulting enamine intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

  • Maintain the temperature for 15-30 minutes to effect cyclization.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration, wash with the hydrocarbon solvent, and dry under vacuum to yield ethyl this compound-3-carboxylate.

Stage 2 & 3: Hydrolysis and Decarboxylation

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated to afford the final this compound.

Hydrolysis and Decarboxylation start Ethyl this compound-3-carboxylate step1 Saponification (e.g., aq. NaOH, reflux) start->step1 intermediate1 This compound-3-carboxylic acid step1->intermediate1 step2 Decarboxylation (Heat in a high-boiling solvent) intermediate1->step2 product1 This compound step2->product1

Caption: Final steps to produce this compound.

Experimental Protocol: Synthesis of this compound

  • Hydrolysis: Suspend ethyl this compound-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Decarboxylation: Heat the this compound-3-carboxylic acid in a high-boiling point solvent (e.g., Dowtherm A) to its melting point until gas evolution ceases.

  • Cool the mixture, dilute with a hydrocarbon solvent, and collect the precipitated this compound by filtration.

Chemical Reactivity and Derivatization Strategies

The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective functionalization.

Reactivity at the 4-Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents via O-alkylation and O-acylation reactions. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., K₂CO₃, NaH; 1.2-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Directing Effects and Regioselectivity

The quinoline ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on the this compound scaffold is governed by the interplay of the directing effects of the substituents. The hydroxyl group at the 4-position is a strongly activating, ortho-, para-director. The fluorine atom at the 8-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director due to resonance effects. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline suggest that the positions most susceptible to attack are C5 and C7. The presence of the fluorine at C8 is expected to further influence this selectivity.

Electrophilic Substitution cluster_0 Directing Effects start This compound reagent Electrophile (E+) start->reagent outcome Major Products: 5- and 7-substituted derivatives reagent->outcome OH_effect OH at C4: Activating, ortho, para-directing OH_effect->outcome F_effect F at C8: Deactivating, ortho, para-directing F_effect->outcome

Caption: Regioselectivity in electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

For further elaboration of the quinoline scaffold, halogenated derivatives of this compound can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-8-fluoro-4-alkoxyquinoline

  • In a reaction vessel, combine the halo-8-fluoro-4-alkoxyquinoline (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Applications in the Synthesis of Functional Molecules

The strategic use of this compound as a building block has led to the development of a wide range of functional molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in numerous anticancer agents. The this compound scaffold has been utilized to synthesize a variety of compounds with potent antiproliferative activity. The fluorine atom can enhance membrane permeability and metabolic stability, while the 4-position offers a site for attaching various side chains to modulate activity and selectivity.

Derivative ClassTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin Amide ConjugatesApoptosis InductionPC3 (Prostate)7.7 - 15.3[2]
Ciprofloxacin Amide ConjugatesApoptosis InductionSW480 (Colon)20.1 - 35.7[2]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesNot specifiedA-375 (Melanoma)2.7 - 6.5[3]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesNot specifiedA-549 (Lung)4.2[3]
Substituted StyrylquinolinesNot specifiedHCT 116 (Colon)2.61 - 25.00[4]
Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline and its derivatives are renowned for their use as ligands in metal complexes that serve as emissive and electron-transporting layers in OLEDs. The introduction of a fluorine atom can modulate the electronic properties of the resulting metal complexes, influencing their emission color, quantum efficiency, and stability. While specific data for this compound in OLEDs is emerging, the broader class of fluorinated 8-hydroxyquinolines has shown significant promise.[5]

Fluorescent Probes for Biological Imaging

The inherent fluorescence of the quinoline ring system, coupled with its metal-chelating ability, makes 8-hydroxyquinoline derivatives excellent candidates for the development of fluorescent sensors for biologically important metal ions.[6][7][8] The fluorine substituent can fine-tune the photophysical properties of these probes.

Conclusion: A Versatile and Indispensable Building Block

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its robust and scalable synthesis via the Gould-Jacobs reaction, coupled with its multiple, selectively addressable reactive sites, provides a powerful platform for the construction of complex molecular architectures. The strategic incorporation of this fluorinated scaffold has demonstrated significant potential in the development of novel anticancer agents, advanced materials for optoelectronic applications, and sensitive fluorescent probes. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of this compound as a key synthetic intermediate is poised to expand even further.

References

The Legacy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Hydroxyquinoline (8-HQ), a seemingly simple bicyclic aromatic compound, has carved a remarkable trajectory in the annals of chemical and biomedical sciences. From its first synthesis in the late 19th century, it has evolved from a laboratory curiosity into a "privileged scaffold" in medicinal chemistry. The unique electronic configuration and the strategic placement of its hydroxyl and nitrogen moieties bestow upon it a profound ability to chelate metal ions, a property that has been the cornerstone of its diverse biological activities. This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of 8-hydroxyquinoline and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, elucidates the mechanisms underpinning its multifaceted therapeutic potential, and presents detailed experimental protocols for its evaluation. Through a blend of historical context and contemporary scientific insights, we aim to provide a definitive resource on this enduringly significant class of compounds.

The Genesis of a Scaffold: Discovery and Early Investigations

The journey of 8-hydroxyquinoline began in 1880, when it was first synthesized by Hugo Weidel and his student Albert Cobenzl.[1] Their initial method involved the decarboxylation of "oxycinchoninic acid".[1] However, it was the seminal work of the Czech chemist Zdenko Hans Skraup in 1881 that correctly identified the molecular structure of 8-hydroxyquinoline, a pivotal achievement that laid the groundwork for all subsequent research.[1][2] Skraup's eponymous reaction, the Skraup synthesis, became a fundamental method for the preparation of quinolines and their derivatives.[2][3]

The early 20th century marked a significant turning point with the recognition of 8-hydroxyquinoline's potent metal-chelating properties in the 1920s.[1][4] This discovery was the key that unlocked its vast potential, initially in the realm of analytical chemistry where it was utilized for the gravimetric analysis and separation of metal ions.[5][6] The formation of insoluble, often colored, chelate complexes with a wide range of metal ions made it an invaluable reagent.[5]

A crucial intellectual leap in understanding the biological significance of 8-hydroxyquinoline came in the mid-20th century with the work of the Australian medicinal chemist Adrien Albert. He proposed the "chelation theory" to explain its potent antimicrobial activity.[1] Albert postulated that 8-hydroxyquinoline's ability to bind with essential metal ions was the primary mechanism behind its biological effects, either by depriving microorganisms of these vital cofactors or by forming toxic metal complexes within the cells.[1] This theory provided a rational framework for the design and development of new 8-hydroxyquinoline-based therapeutic agents.

Foundational Synthetic Methodologies

The versatility of the 8-hydroxyquinoline scaffold is, in part, due to the robustness of the synthetic methods available for its preparation and modification. The Skraup and Friedländer syntheses remain cornerstone methodologies for constructing the core quinoline ring system.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable and economically viable method for the preparation of quinolines.[1] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[1][3]

The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[1]

  • Michael Addition: The aromatic amine (o-aminophenol for 8-hydroxyquinoline synthesis) undergoes a 1,4-conjugate addition to acrolein.[1]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline derivative.[1]

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic 8-hydroxyquinoline. An oxidizing agent, such as o-nitrophenol, is often used for this purpose.[1]

Skraup_Synthesis cluster_reagents Reagents glycerol Glycerol acrolein Acrolein glycerol->acrolein - H₂O michael_adduct Michael Adduct acrolein->michael_adduct o_aminophenol o-Aminophenol o_aminophenol->michael_adduct dihydroquinoline 1,2-Dihydro-8-hydroxyquinoline michael_adduct->dihydroquinoline Cyclization - H₂O hq 8-Hydroxyquinoline dihydroquinoline->hq Oxidation h2so4 H₂SO₄ oxidizing_agent Oxidizing Agent (e.g., o-nitrophenol)

Caption: The Skraup synthesis of 8-hydroxyquinoline.

Materials:

  • Glycerol

  • o-Aminophenol

  • o-Nitrophenol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Ice water

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask with cooling.

  • Slowly add o-aminophenol to the cooled mixture, followed by o-nitrophenol and a catalytic amount of ferrous sulfate.

  • Heat the reaction mixture with stirring for 2-3 hours. The mixture will darken in color.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8, while maintaining external cooling.

  • The 8-hydroxyquinoline will precipitate as a solid.

  • Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or steam distillation.

The Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis provides a more convergent approach to quinoline derivatives by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[7][8][9] This method offers greater flexibility in introducing substituents onto the resulting quinoline ring.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[7]

  • Aldol Condensation First: The 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound undergo an aldol condensation, followed by cyclization and dehydration to form the quinoline.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol condensation and dehydration.

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First amino_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct schiff_base Schiff Base amino_ketone->schiff_base alpha_methylene α-Methylene Ketone alpha_methylene->aldol_adduct alpha_methylene->schiff_base quinoline Substituted Quinoline aldol_adduct->quinoline Cyclization & Dehydration schiff_base->quinoline Intramolecular Aldol & Dehydration catalyst Acid or Base Catalyst

Caption: Mechanistic pathways of the Friedländer synthesis.

The Chelation-Driven Symphony of Biological Activity

The remarkable biological versatility of 8-hydroxyquinoline and its derivatives is overwhelmingly attributed to their ability to act as potent chelators of metal ions.[5][10] This fundamental property allows them to modulate a vast array of biological processes, leading to their application as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Prowess: Disrupting Microbial Homeostasis

The antimicrobial action of 8-hydroxyquinolines is a classic example of their chelation-driven mechanism.[4][11] By sequestering essential metal ions like iron, zinc, and copper, these compounds disrupt critical enzymatic functions and metabolic pathways in bacteria and fungi, ultimately leading to growth inhibition and cell death.[3][4]

Antimicrobial_Mechanism hq 8-Hydroxyquinoline hq_metal_complex 8-HQ-Metal Complex hq->hq_metal_complex metal_ion Essential Metal Ion (Fe²⁺, Zn²⁺, Cu²⁺) metal_ion->hq_metal_complex bacterial_cell Bacterial Cell hq_metal_complex->bacterial_cell Penetrates Cell disruption Disruption of Enzyme Function & Metal Homeostasis hq_metal_complex->disruption enzyme Essential Metalloenzyme bacterial_cell->enzyme enzyme->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Chelation-based antimicrobial mechanism of 8-hydroxyquinoline.

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard technique for its determination.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 8-Hydroxyquinoline derivative (test compound)

  • Bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Incubator (35-37°C)

Procedure:

  • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Multifaceted Assault on Malignancy

The anticancer properties of 8-hydroxyquinoline derivatives are more complex and involve several interconnected mechanisms, with metal chelation still playing a central role.[6][10]

  • Induction of Oxidative Stress: 8-HQ-metal complexes, particularly with copper, can catalyze the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA, proteins, and lipids, and ultimately triggering apoptosis.[11]

  • Enzyme Inhibition: These compounds can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

  • Proteasome Inhibition: Some derivatives, like clioquinol, have been shown to inhibit the proteasome, a cellular machinery responsible for degrading unwanted proteins.[5][10] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell death.

Anticancer_Mechanism hq_derivative 8-HQ Derivative hq_metal_complex 8-HQ-Metal Complex hq_derivative->hq_metal_complex metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->hq_metal_complex cancer_cell Cancer Cell hq_metal_complex->cancer_cell Enters Cell ros Reactive Oxygen Species (ROS) Generation hq_metal_complex->ros enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase) hq_metal_complex->enzyme_inhibition proteasome_inhibition Proteasome Inhibition hq_metal_complex->proteasome_inhibition oxidative_damage Oxidative Damage (DNA, Proteins, Lipids) ros->oxidative_damage apoptosis Apoptosis enzyme_inhibition->apoptosis proteasome_inhibition->apoptosis oxidative_damage->apoptosis

Caption: Multifaceted anticancer mechanisms of 8-hydroxyquinoline derivatives.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 8-Hydroxyquinoline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the 8-hydroxyquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DerivativeCancer Cell LineIC₅₀ (µM)
ClioquinolMCF-7 (Breast)12.5
NitroxolineA549 (Lung)8.7
8-HydroxyquinolineHCT 116 (Colon)9.33

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives. [12][13]

Neuroprotection: Restoring Metal Homeostasis in the Brain

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the ability of 8-hydroxyquinoline derivatives to chelate metal ions takes on a neuroprotective role.[14][15][16] An imbalance of metal ions, particularly copper, zinc, and iron, in the brain is implicated in the aggregation of amyloid-beta plaques and the generation of oxidative stress, both of which are hallmarks of Alzheimer's disease.[17]

Derivatives like clioquinol and PBT2 are designed to cross the blood-brain barrier and act as "metal-protein attenuating compounds."[8] They are thought to gently chelate and redistribute excess metal ions, thereby preventing their participation in deleterious processes like protein aggregation and ROS production.[15][17]

Neuroprotective_Mechanism hq_derivative 8-HQ Derivative (e.g., Clioquinol) bbb Blood-Brain Barrier hq_derivative->bbb Crosses brain Brain hq_derivative->brain metal_redistribution Metal Ion Redistribution hq_derivative->metal_redistribution Chelates bbb->brain excess_metal Excess Metal Ions (Cu²⁺, Zn²⁺) abeta_aggregation Amyloid-β Aggregation excess_metal->abeta_aggregation oxidative_stress Oxidative Stress excess_metal->oxidative_stress excess_metal->metal_redistribution neuronal_damage Neuronal Damage abeta_aggregation->neuronal_damage oxidative_stress->neuronal_damage neuroprotection Neuroprotection metal_redistribution->neuroprotection Leads to

Caption: Neuroprotective mechanism of 8-hydroxyquinoline derivatives in Alzheimer's disease.

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ₁₋₄₂)

  • 8-Hydroxyquinoline derivative (test compound)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline)

  • 96-well black plates with a clear bottom

  • Fluorometer

Procedure:

  • Prepare solutions of Aβ peptide in the assay buffer.

  • Incubate the Aβ peptide solution in the presence and absence of the 8-hydroxyquinoline derivative at 37°C with gentle agitation.

  • At various time points, take aliquots of the incubation mixture and add them to the ThT solution in a 96-well plate.

  • Measure the fluorescence intensity using a fluorometer with excitation at ~440 nm and emission at ~485 nm.

  • An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the compound is determined by comparing the fluorescence in the presence and absence of the compound.

Prominent Derivatives and Their Evolving Applications

The 8-hydroxyquinoline scaffold has been extensively modified to generate a plethora of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Initially used as an oral antiparasitic and antifungal agent, clioquinol has been repurposed for the treatment of neurodegenerative diseases due to its ability to chelate zinc and copper and cross the blood-brain barrier.[8]

  • Nitroxoline (5-nitro-8-hydroxyquinoline): A well-established urinary antiseptic, nitroxoline has also demonstrated potent anticancer activity, particularly against bladder cancer.

  • Halogenated Derivatives: The introduction of halogen atoms at the 5 and 7 positions has been shown to enhance the antimicrobial and anticancer activities of 8-hydroxyquinoline.[13]

Future Perspectives and Conclusion

The journey of 8-hydroxyquinoline, from its humble beginnings in a 19th-century laboratory to its current status as a privileged scaffold in drug discovery, is a testament to the enduring power of fundamental chemical principles. Its simple yet elegant structure, endowed with the ability to engage in the intricate dance of metal chelation, has provided a seemingly endless source of therapeutic inspiration. The continued exploration of new derivatives, the elucidation of novel mechanisms of action, and the application of innovative drug delivery strategies will undoubtedly ensure that the legacy of 8-hydroxyquinoline and its descendants will continue to unfold for many years to come, offering new hope for the treatment of a wide range of human diseases.

References

The Antimicrobial Landscape of 8-Fluoro-4-hydroxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pressing Need for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to the discovery and development of new therapeutic agents. The relentless evolution of pathogens has rendered many frontline antibiotics obsolete, creating an urgent demand for innovative chemical scaffolds with novel mechanisms of action. Within this challenging landscape, the quinoline core, a privileged structure in medicinal chemistry, continues to be a fertile ground for the generation of potent anti-infective agents. This technical guide delves into the specific antibacterial and antifungal attributes of a promising, yet underexplored, member of this family: 8-Fluoro-4-hydroxyquinoline .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a superficial overview to provide an in-depth, actionable guide. We will dissect the synthesis of this molecule, elucidate its proposed mechanisms of action, and present a comprehensive analysis of its expected antimicrobial spectrum, grounded in data from closely related analogs. Furthermore, this guide furnishes detailed, field-proven protocols for the in-vitro evaluation of this compound, empowering research teams to validate and expand upon the findings presented herein.

The this compound Molecule: A Strategic Design

The structure of this compound is a deliberate convergence of pharmacophores known to confer antimicrobial activity. The foundational 4-hydroxyquinoline core is a well-established antibacterial and antifungal scaffold. The introduction of a fluorine atom at the 8-position is a strategic modification intended to enhance metabolic stability and potentiate biological activity, a principle that has been successfully applied in the development of fluoroquinolone antibiotics.

Chemical Structure:

  • IUPAC Name: 8-Fluoroquinolin-4-ol

  • Molecular Formula: C₉H₆FNO

  • Molecular Weight: 163.15 g/mol

Synthesis of this compound: The Gould-Jacobs Approach

A robust and versatile method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1] This thermal cyclization process offers a reliable pathway to the target molecule from readily available starting materials.

Synthetic Pathway Overview

The synthesis commences with the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the final this compound product.

Gould-Jacobs Reaction for this compound start 2-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME) intermediate1 Condensation Intermediate start->intermediate1 Heat (100-110°C) intermediate2 Ethyl this compound-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (High Temp.) product This compound intermediate2->product Hydrolysis & Decarboxylation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 100-110°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 30 minutes. Upon cooling, the cyclized product, ethyl this compound-3-carboxylate, will precipitate.

  • Purification of Intermediate: Filter the cooled mixture and wash the precipitate with a suitable solvent like ethanol to remove impurities.

  • Hydrolysis: Suspend the purified ethyl this compound-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the solid completely dissolves, indicating the hydrolysis of the ester to the sodium salt of the carboxylic acid.

  • Decarboxylation and Precipitation: Cool the alkaline solution and acidify with concentrated hydrochloric acid until the pH is acidic. The this compound will precipitate out of the solution.

  • Final Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

Unraveling the Mechanism of Action: A Dual Threat to Microbes

The antimicrobial activity of this compound is believed to be multifaceted, leveraging the mechanisms of both the quinolone and 8-hydroxyquinoline scaffolds.

Antibacterial Mechanism: Targeting DNA Replication

As a quinolone derivative, this compound is predicted to interfere with bacterial DNA replication. Quinolones and fluoroquinolones are known to inhibit the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological stress of DNA during replication and transcription. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, these molecules prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[3] The fluorine atom at the 8-position may enhance the binding affinity to these enzymes, a hallmark of the potent fluoroquinolone class of antibiotics.

Antibacterial Mechanism of Action compound This compound target Bacterial DNA Gyrase & Topoisomerase IV compound->target complex Stabilized Enzyme-DNA Cleavage Complex target->complex Binding effect1 Inhibition of DNA Replication complex->effect1 effect2 Accumulation of Double-Strand DNA Breaks complex->effect2 outcome Bacterial Cell Death effect1->outcome effect2->outcome

Caption: Proposed antibacterial mechanism of this compound.

Antifungal Mechanism: Disruption of Cellular Integrity and Metal Homeostasis

The antifungal action of 8-hydroxyquinolines is thought to be more complex. One proposed mechanism involves the disruption of the fungal cell wall and membrane integrity.[4] Studies on related 8-hydroxyquinoline derivatives have shown that they can cause cellular leakage, indicating damage to the cytoplasmic membrane.[5]

Furthermore, 8-hydroxyquinolines are potent metal chelators. This ability to sequester essential metal ions, such as iron and zinc, can disrupt critical enzymatic processes within the fungal cell, leading to the inhibition of growth and proliferation. The chelated metal-8-hydroxyquinoline complex itself may also possess enhanced antimicrobial properties.

Antifungal Mechanism of Action compound This compound target1 Fungal Cell Wall & Membrane compound->target1 target2 Essential Metal Ions (Fe, Zn) compound->target2 effect1 Disruption of Integrity & Increased Permeability target1->effect1 effect2 Chelation & Disruption of Metal Homeostasis target2->effect2 outcome Fungal Cell Death or Statis effect1->outcome effect2->outcome

Caption: Proposed antifungal mechanisms of this compound.

Expected Antimicrobial Spectrum: A Data-Driven Projection

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, a scientifically sound projection of its antimicrobial spectrum can be made by examining data from structurally analogous compounds, particularly other halogenated 4-hydroxyquinolines and 8-hydroxyquinolines.

Projected Antibacterial Spectrum

Based on the activity of related compounds, this compound is expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluoroquinolone-like core suggests potential activity against a range of clinically relevant pathogens.

Table 1: Projected Antibacterial Spectrum and Estimated MIC Ranges of this compound

Bacterial SpeciesGram StainExpected ActivityEstimated MIC Range (µg/mL)Reference Compounds
Staphylococcus aureusPositiveActive1 - 168-hydroxyquinoline derivatives[6]
Streptococcus pneumoniaePositiveActive2 - 32Halogenated quinolines
Enterococcus faecalisPositiveModerately Active8 - 648-hydroxyquinoline derivatives[5]
Escherichia coliNegativeActive2 - 32Fluoroquinolones, 8-hydroxyquinoline derivatives[7]
Pseudomonas aeruginosaNegativeModerately Active16 - 128Halogenated quinolines
Klebsiella pneumoniaeNegativeActive4 - 64Fluoroquinolones, 8-hydroxyquinoline derivatives[5]
Mycobacterium tuberculosisAcid-FastPotentially Active0.1 - 10Cloxyquin (5-chloroquinolin-8-ol)[8]
Projected Antifungal Spectrum

The 8-hydroxyquinoline scaffold is known for its potent antifungal properties. Therefore, this compound is anticipated to be active against a variety of fungal pathogens, including yeasts and molds.

Table 2: Projected Antifungal Spectrum and Estimated MIC Ranges of this compound

Fungal SpeciesTypeExpected ActivityEstimated MIC Range (µg/mL)Reference Compounds
Candida albicansYeastActive0.5 - 88-hydroxyquinoline derivatives[9]
Candida aurisYeastActive0.5 - 88-hydroxyquinoline derivatives[9]
Cryptococcus neoformansYeastActive0.5 - 48-hydroxyquinoline derivatives[9]
Aspergillus fumigatusMoldModerately Active4 - 32Halogenated quinolines
Trichophyton rubrumMoldActive1 - 168-hydroxyquinoline derivatives

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of this compound, the following standardized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines are recommended.

Protocol for Broth Microdilution Antibacterial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacterial isolates.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Bacterial growth control (broth + inoculum)

Procedure:

  • Preparation of Inoculum: Culture the bacterial isolates on appropriate agar plates overnight. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates to achieve the desired final concentration range.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Workflow step1 Prepare Bacterial Inoculum (0.5 McFarland) step3 Inoculate Wells with Bacterial Suspension step1->step3 step2 Prepare Serial Dilutions of This compound in 96-well plate step2->step3 step4 Incubate at 37°C for 16-20 hours step3->step4 step5 Read MIC (Lowest concentration with no visible growth) step4->step5

Caption: Workflow for antibacterial MIC determination.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted for fungal pathogens and follows the CLSI M27/M38 guidelines.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (yeasts or molds)

  • This compound stock solution

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control

  • Fungal growth control

Procedure:

  • Preparation of Inoculum: For yeasts, prepare a suspension and adjust to a 0.5 McFarland standard. For molds, prepare a conidial suspension and adjust the concentration using a hemocytometer.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts, and at a temperature and duration appropriate for the specific mold being tested.

  • Reading of Results: The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds or ≥90% for fungicidal compounds) compared to the growth control.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of a new class of antimicrobial agents. Its hybrid structure, combining the established pharmacophores of quinolones and 8-hydroxyquinolines, suggests a dual mechanism of action that could be advantageous in combating drug-resistant pathogens. The projected broad-spectrum activity against both bacteria and fungi further underscores its potential.

The experimental protocols provided in this guide offer a clear and standardized path for the in-vitro characterization of this compound. Future research should focus on the definitive determination of its MIC values against a diverse panel of clinical isolates, including multidrug-resistant strains. Elucidation of its precise molecular targets and a thorough investigation of its cytotoxicity and in-vivo efficacy will be critical next steps in assessing its therapeutic potential. The exploration of this and related fluorinated hydroxyquinolines may yet yield the novel antimicrobial agents that are so desperately needed in our ongoing battle against infectious diseases.

References

mechanism of action of 8-hydroxyquinolines in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Hydroxyquinolines in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, underpinning a vast array of compounds with potent antimicrobial, anticancer, and neuroprotective properties.[1][2] The biological activities of these planar, lipophilic molecules are intrinsically linked to their profound ability to interact with metal ions.[3][4] This technical guide provides a comprehensive exploration of the core mechanisms of action of 8-hydroxyquinolines, moving beyond simple descriptions to elucidate the causal relationships that drive their biological effects. We will dissect their roles as potent metal chelators, dynamic ionophores, inhibitors of critical metalloenzymes, and inducers of cellular oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of this versatile pharmacophore.

The Foundational Principle: Metal Ion Chelation

The vast majority of 8-hydroxyquinoline's biological effects are rooted in its structure as a monoprotic bidentate chelating agent.[1][5] The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position create a perfect "pincer" to bind a wide range of divalent and trivalent metal cations, most notably copper (Cu²⁺), iron (Fe³⁺/Fe²⁺), and zinc (Zn²⁺).[1][6] This chelation is not merely sequestration; it is the initiating event for a cascade of downstream biological consequences.

The fundamental interaction involves the displacement of the hydroxyl proton and the formation of stable five-membered ring complexes with the metal ion.[6] This high-affinity binding can directly impact biological systems in two primary ways:

  • Deprivation: By binding essential metal cofactors, 8-HQs can starve metalloenzymes of the ions they need to function, effectively inhibiting their activity. This is a key mechanism in its antimicrobial and anticancer effects.[1][7]

  • Generation of Bioactive Complexes: The newly formed 8-HQ-metal complex is not inert. It possesses distinct physicochemical properties, including altered lipophilicity and redox potential, often becoming the primary bioactive species responsible for subsequent effects like membrane transport and ROS generation.[1][8]

The Dual Role of Ionophore Activity: Restoring Homeostasis and Inducing Toxicity

A critical distinction in the mechanism of 8-HQs is their function as ionophores—lipid-soluble molecules that transport ions across biological membranes.[4] This action is contrary to that of a simple chelator which would merely bind and remove extracellular metals. The lipophilic nature of the 8-HQ-metal complex allows it to shuttle metal ions into cells, leading to a dramatic increase in intracellular metal concentrations.

Therapeutic Ionophore Activity in Neurodegenerative Diseases

In diseases like Alzheimer's, where metal ion dyshomeostasis is a key pathological feature, 8-HQ derivatives such as clioquinol (CQ) and PBT2 are thought to restore more normal metal distribution.[9][10][11] They can chelate excess zinc and copper from amyloid-beta (Aβ) plaques, contributing to the disaggregation of these toxic protein deposits.[6][10] Subsequently, as ionophores, they can deliver these essential metals to metal-depleted areas of the brain, potentially restoring the function of crucial metalloenzymes.[3]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) HQ 8-HQ Derivative (e.g., Clioquinol) Metal_Plaque Cu²⁺/Zn²⁺ Trapped in Aβ Plaque HQ->Metal_Plaque Chelation HQ_Metal_Complex Lipophilic 8-HQ-Metal Complex Metal_Plaque->HQ_Metal_Complex Disaggregation Metal_Ion Cu²⁺/Zn²⁺ HQ_Metal_Complex->Metal_Ion Ionophore Action (Transport into cell) Metal_Depleted_Enzyme Metal-Depleted Enzyme Restored_Enzyme Functionally Restored Enzyme Metal_Depleted_Enzyme->Restored_Enzyme Restoration of Homeostasis Metal_Ion->Metal_Depleted_Enzyme Delivery

Toxic Ionophore Activity in Cancer and Microbial Cells

Conversely, this same ionophoric action is a potent weapon against cancer cells and microbes.[4] By transporting redox-active metals like copper into the cell, 8-HQs create a state of acute metal toxicity.[1] This intracellular influx of copper is a primary driver for the generation of reactive oxygen species (ROS), a mechanism detailed in Section 4. The ability of copper to potentiate the cytotoxic activity of 8-HQ derivatives is a hallmark of their ionophore action.[4]

Inhibition of Metalloenzymes: A Targeted Disruption

Many enzymes critical for cellular survival and proliferation rely on metal cofactors. 8-Hydroxyquinolines exploit this dependency, functioning as potent inhibitors of various metalloenzymes.[12][13] This inhibition can occur through direct chelation of the metal ion within the enzyme's active site or by depleting the intracellular pool of available metal ions.

Key metalloenzyme targets include:

  • Matrix Metalloproteinases (MMPs): Derivatives of 8-HQ have been shown to inhibit MMP-2 and MMP-9, enzymes crucial for cancer cell invasion and metastasis.[14]

  • Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis. Its inhibition by 8-HQs halts DNA replication and repair, selectively targeting rapidly proliferating cancer cells.[1]

  • 2-Oxoglutarate (2OG)/Fe(II)-Dependent Oxygenases: This is a broad class of enzymes involved in various processes, and 8-HQ derivatives have been developed as potent inhibitors.[12][15]

  • Microbial Enzymes: The broad-spectrum antimicrobial activity of 8-HQs is partly due to the inhibition of a wide range of bacterial and fungal metalloenzymes necessary for metabolism and growth.[1][7]

Target Enzyme ClassMetal CofactorTherapeutic ContextRepresentative IC₅₀ Values
Matrix Metalloproteinases (MMP-2, MMP-9)Zn²⁺Anticancer0.0088 - 22 µM[14]
Ribonucleotide ReductaseFe²⁺/Fe³⁺AnticancerActivity demonstrated[1]
2OG OxygenasesFe²⁺Anticancer, AntiviralActivity demonstrated[12][15]
Bacterial/Fungal EnzymesVarious (Fe, Cu, Zn)AntimicrobialMICs: 3.44 - 32.0 µM[8][16][17]

Induction of Oxidative Stress: The Redox Cycling Mechanism

One of the most powerful cytotoxic mechanisms of 8-hydroxyquinolines, particularly in cancer therapy, is the induction of overwhelming oxidative stress.[1][18] This is not caused by the 8-HQ molecule alone but by the 8-HQ-metal complex, especially with redox-active metals like copper and iron.

The process unfolds as follows:

  • Ionophoric Delivery: An 8-HQ derivative transports extracellular copper into the cancer cell.[1]

  • Redox Cycling: Inside the cell, the 8-HQ-Cu²⁺ complex is reduced by intracellular reducing agents like glutathione (GSH) to a Cu¹⁺ complex.

  • Fenton-like Reaction: The 8-HQ-Cu¹⁺ complex reacts with endogenous hydrogen peroxide (H₂O₂) to generate highly toxic hydroxyl radicals (•OH). This re-oxidizes the copper to Cu²⁺, allowing the cycle to repeat.

  • Cellular Damage: The massive generation of ROS leads to widespread damage of lipids, proteins, and DNA, ultimately triggering apoptotic or other forms of programmed cell death, such as paraptosis.[18][19]

G cluster_outside Extracellular cluster_inside Intracellular HQ 8-HQ Cu2_out Cu²⁺ HQ->Cu2_out Chelation HQ_Cu_Complex 8-HQ-Cu²⁺ Complex Cu2_out->HQ_Cu_Complex HQ_Cu1_Complex 8-HQ-Cu¹⁺ Complex HQ_Cu_Complex->HQ_Cu1_Complex Transport into cell & Reduction GSH GSH (Glutathione) GSSG GSSG GSH->GSSG Oxidation H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical OH_radical->HQ_Cu_Complex Re-oxidation Cell_Damage DNA/Lipid/Protein Damage OH_radical->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis HQ_Cu1_Complex->GSH HQ_Cu1_Complex->H2O2 Fenton-like Reaction

Experimental Protocols: Validating Mechanistic Claims

The elucidation of these mechanisms relies on a suite of robust experimental techniques. Below are representative protocols for assessing the core activities of 8-hydroxyquinoline derivatives.

Protocol 5.1: Assessing Metal Chelation via UV-Vis Spectrophotometry

This protocol quantifies the metal-binding affinity of an 8-HQ derivative.

  • Preparation: Prepare stock solutions of the 8-HQ derivative and a metal salt (e.g., CuSO₄, FeCl₃) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration: In a quartz cuvette, place a solution of the 8-HQ derivative at a fixed concentration.

  • Spectral Scans: Record the UV-Vis absorbance spectrum (e.g., 250-600 nm).

  • Aliquot Addition: Add small, precise aliquots of the metal salt solution to the cuvette.

  • Equilibration and Scanning: After each addition, allow the solution to equilibrate (approx. 2-5 minutes) and record a new spectrum.

  • Analysis: Observe the changes in the absorbance spectrum, particularly the appearance of new peaks corresponding to the metal-ligand complex. Analyze the data using binding isotherm models (e.g., plotting absorbance change vs. metal concentration) to determine the binding stoichiometry and affinity constants (Kₐ).[20]

Protocol 5.2: Quantifying Intracellular ROS Production

This workflow uses a fluorescent probe to measure oxidative stress induced by an 8-HQ derivative.

  • Cell Culture: Plate target cells (e.g., HeLa cancer cells) in a multi-well plate and culture until they reach 70-80% confluency.

  • Probe Loading: Remove culture medium and incubate cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Treatment: Add fresh medium containing the 8-HQ derivative (with and without supplemental Cu²⁺) and control compounds (e.g., vehicle control, H₂O₂ as a positive control).

  • Incubation: Incubate for a specified time (e.g., 1-4 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope. An increase in fluorescence correlates with higher levels of intracellular ROS.[21]

Conclusion

The biological activity of 8-hydroxyquinolines is a masterclass in medicinal chemistry, demonstrating how a single, relatively simple scaffold can modulate complex biological systems through its interaction with metal ions. Its mechanisms of action are multifaceted and context-dependent, ranging from the therapeutic restoration of metal homeostasis in the brain to the induction of potent cytotoxicity in pathogens and cancer cells. Understanding these core principles—chelation, ionophoric transport, enzyme inhibition, and ROS generation—is paramount for the rational design and development of the next generation of 8-hydroxyquinoline-based therapeutics.

References

solubility and stability of 8-Fluoro-4-hydroxyquinoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility and Stability of 8-Fluoro-4-hydroxyquinoline

Abstract

This compound is a fluorinated heterocyclic compound belonging to the quinoline family.[1][2][3] Derivatives of quinoline are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel pharmaceutical drugs and functional materials.[1][4][5] The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for drug development and formulation.[6] This technical guide provides a comprehensive analysis of the predicted solubility of this compound in various solvents and details its stability profile under stress conditions such as pH, temperature, and light. It offers field-proven, step-by-step protocols for the experimental determination of these properties, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of this compound

Quinoline and its derivatives form the backbone of numerous synthetic compounds with wide-ranging applications, from antimalarial drugs to dyes for OLEDs.[1][7] this compound (CAS No. 63010-71-9) is a functionalized building block that presents multiple reaction sites, making it a versatile precursor for synthesis.[1] However, the successful application of any active pharmaceutical ingredient (API) or chemical intermediate hinges on a thorough understanding of its fundamental physicochemical properties. Solubility directly impacts bioavailability and formulation design, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

This guide serves as a practical resource for researchers, chemists, and formulation scientists, offering both predictive insights based on analogous structures and robust methodologies for empirical validation.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 63010-71-9[2][3][8][9]
Molecular Formula C₉H₆FNO[2][3][8]
Molecular Weight 163.15 g/mol [2][3][8]
Appearance Powder (Beige)[2][8]
Melting Point 278-282 °C[2]
Predicted logP 1.92[8]
Water Solubility No data available[8]

Solubility Profile: Predictions and Experimental Determination

Predicted Solubility in Common Solvents

The following table provides a qualitative prediction of solubility. These predictions should be empirically verified using the protocols outlined in Section 2.2.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowThe molecule is predominantly hydrophobic. The hydroxyl group offers some polarity, but the fused aromatic system limits aqueous solubility.
Aqueous (Acidic) 0.1 N HClModerateThe basic quinoline nitrogen (pKa of quinoline ≈ 4.9) will be protonated in acidic conditions, forming a more soluble salt.
Aqueous (Basic) 0.1 N NaOHModerate to HighThe hydroxyl group (pKa of 4-hydroxyquinoline ≈ 11.3) will be deprotonated to form a phenoxide salt, which is expected to be more soluble.
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules, including those with hydrogen bonding capabilities.
Polar Protic Ethanol, MethanolModerateThe compound can act as both a hydrogen bond donor (hydroxyl) and acceptor (nitrogen, oxygen), leading to good interaction with protic solvents.
Non-Polar Hexane, TolueneVery LowThe polar functional groups (hydroxyl, nitrogen) and the overall molecular polarity are incompatible with non-polar solvents.
Experimental Protocol for Solubility Determination

To obtain reliable quantitative data, a systematic experimental approach is necessary. The choice between a kinetic or thermodynamic solubility assay depends on the specific needs of the research (e.g., early discovery vs. late-stage development).

This method is ideal for early-stage drug discovery to quickly assess the solubility of a compound in a non-equilibrium state.

Causality: The goal is to rapidly identify potential solubility liabilities. By starting with a high-concentration DMSO stock and diluting it into an aqueous buffer, we mimic conditions often used in biological screening assays and can quickly observe precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 2 hours with gentle shaking to allow for precipitation to occur.

  • Separation: Separate any precipitate from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12] The concentration measured is the kinetic solubility.

This is the gold-standard method for determining the true equilibrium solubility, essential for formulation and preclinical development.

Causality: This method ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive solubility value under specific conditions.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing the selected solvents. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand, then carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a 0.22 µm filter is required.

  • Analysis: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method (e.g., HPLC-UV).

Stability Profile: Forced Degradation and Influencing Factors

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors.[13][14] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16]

Photostability

Expertise & Experience: The substitution pattern on the quinoline ring is a known determinant of photostability. Specifically, fluoroquinolones with a halogen, such as fluorine, at the 8-position are known to be photolabile.[17] Upon exposure to UVA irradiation, these compounds can degrade, which may lead to decreased biological activity and increased cytotoxicity.[18][19] This is a critical consideration for this compound. The primary photodegradation pathway for fluoroquinolones often involves the photosubstitution of the C8-substituent.[20]

Trustworthiness: A self-validating photostability study must include both samples exposed to light and dark controls stored under the same conditions to differentiate between light-induced degradation and thermal degradation.

This protocol is based on ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL). Also, place a sample of the solid powder in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Place the exposed samples and dark controls in a photostability chamber. Expose them to a cool white fluorescent lamp (overall illumination of not less than 1.2 million lux hours) and a near UV lamp (integrated near UV energy of not less than 200 watt hours/square meter).

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze all samples (exposed and dark controls) using a stability-indicating HPLC method. Compare the chromatograms to identify any new degradation peaks and quantify the loss of the parent compound.

pH-Dependent Stability (Hydrolysis)

Expertise & Experience: The susceptibility of a compound to hydrolysis across a range of pH values must be evaluated.[15] While the quinoline ring itself is relatively stable, the overall molecule's stability can be influenced by pH, particularly at extreme acidic or basic conditions combined with elevated temperatures.

Methodology:

  • Media Preparation: Prepare solutions of 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Sample Preparation: Dissolve or suspend this compound in each of the three media to a final concentration of approximately 0.1 mg/mL.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C).[16]

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradants.

Oxidative and Thermal Stability

Expertise & Experience: Oxidation can be a significant degradation pathway. Using a common oxidizing agent like hydrogen peroxide helps assess this vulnerability. Thermal stability is assessed at temperatures higher than those used for accelerated stability testing to understand the molecule's robustness.[15]

Methodology:

  • Oxidative Stress:

    • Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature and sample at various time points (e.g., 0, 2, 6, 24 hours).

    • Analyze using a stability-indicating HPLC method.

  • Thermal Stress (Solid State):

    • Place the solid powder in a controlled temperature oven at an elevated temperature (e.g., 80°C).

    • Test the sample at appropriate time intervals and analyze for degradation and changes in physical properties.

  • Thermal Stress (Solution):

    • Prepare a solution of the compound and reflux at an elevated temperature.

    • Sample over time and analyze by HPLC.

Summary of Forced Degradation Conditions
ConditionStress AgentTemperatureDuration
Acid Hydrolysis 0.1 N HCl80 °CUp to 24 hours
Base Hydrolysis 0.1 N NaOH80 °CUp to 24 hours
Neutral Hydrolysis Purified Water80 °CUp to 24 hours
Oxidation 3% H₂O₂Room TempUp to 24 hours
Photolytic ICH Q1B LightAmbientPer ICH guidelines
Thermal (Solid) Dry Heat80 °CUp to 72 hours

Analytical Methodology: A Stability-Indicating HPLC Method

Trustworthiness: A critical component of any stability study is a validated stability-indicating analytical method. This is a method that can accurately separate, detect, and quantify the active ingredient in the presence of its degradation products and any excipients. Reverse-phase HPLC with UV detection is the most common and reliable technique for this purpose.[12][16]

Protocol 4.1: Example HPLC-UV Method

Causality: A gradient elution is chosen to ensure that both the relatively polar parent compound and potentially more non-polar or polar degradation products can be effectively separated and eluted within a reasonable run time. Acetonitrile is a common organic modifier, and a phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds like this compound.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing the Workflow

Diagrams help clarify complex experimental processes. The following workflows for solubility and stability testing are presented using Graphviz.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10mM DMSO Stock k_dilute Dilute 1:100 into Aqueous Buffer k_start->k_dilute k_incubate Incubate 2h at 25°C k_dilute->k_incubate k_separate Centrifuge/Filter Precipitate k_incubate->k_separate k_analyze Analyze Supernatant by HPLC/LC-MS k_separate->k_analyze t_start Add Excess Solid to Solvent t_agitate Agitate 24-48h at const. Temp t_start->t_agitate t_separate Filter Supernatant (0.22 µm) t_agitate->t_separate t_analyze Analyze Filtrate by HPLC t_separate->t_analyze

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of this compound acid Acidic (0.1N HCl, 80°C) start->acid base Basic (0.1N NaOH, 80°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal sample Sample at Time Points (0, 2, 6, 24h...) acid->sample base->sample oxid->sample photo->sample thermal->sample analyze Analyze by Stability- Indicating HPLC-UV sample->analyze report Quantify Parent Compound & Profile Degradants analyze->report

Caption: Workflow for forced degradation (stress) stability testing.

Conclusion

This guide provides a detailed framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is sparse, predictive analysis based on its chemical structure and the behavior of related fluoroquinolones suggests it is likely a poorly water-soluble compound with potential photostability and pH-dependent stability liabilities. The provided protocols offer robust, scientifically-grounded methods for the empirical determination of these critical properties. A thorough experimental investigation following these guidelines is essential for any research or development program involving this compound, ensuring data integrity and facilitating informed decisions in formulation, manufacturing, and regulatory submissions.

References

An In-depth Technical Guide to the Metal Chelating Properties of 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the metal chelating properties of 8-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the renowned 8-hydroxyquinoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical characteristics, and coordination chemistry of this promising chelating agent. We present detailed experimental protocols for the characterization of its metal-binding capabilities using UV-Vis and fluorescence spectroscopy. Furthermore, this guide discusses the potential applications of this compound, particularly as a modulator of metal ion homeostasis in biological systems. By integrating theoretical principles with practical methodologies, this whitepaper serves as an essential resource for harnessing the unique properties of this compound in research and development.

Introduction: The 8-Hydroxyquinoline Scaffold and the Influence of Fluorination

The 8-hydroxyquinoline (8HQ) moiety is a privileged scaffold in coordination chemistry and medicinal chemistry, celebrated for its potent and versatile metal-chelating capabilities.[1][2] As a bidentate ligand, 8HQ coordinates with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring, forming stable five-membered chelate rings.[3] This ability to sequester metal ions is the foundation of its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4]

The introduction of a fluorine atom into the 8HQ framework, as in this compound, is a strategic modification intended to modulate its physicochemical and biological properties. Fluorine's high electronegativity can influence the electronic distribution within the molecule, thereby altering its acidity (pKa), lipophilicity, and, consequently, its metal-binding affinity and selectivity.[5] The additional hydroxyl group at the 4-position further modifies the electronic properties and potential coordination sites of the molecule.

This guide will provide a detailed examination of the metal chelating properties of this compound, offering both a theoretical framework and practical methodologies for its study.

Synthesis and Physicochemical Properties

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted anilines. A reported method for the synthesis of this compound starts from Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate.[6] The reaction is carried out in diphenyl ether under microwave irradiation at 260°C.

While detailed, step-by-step protocols for this specific compound are not widely published, general methods for the synthesis of quinoline derivatives, such as the Skraup synthesis or the Friedländer annulation, can be adapted.[7] The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its chelating behavior.

PropertyValueSource
Molecular Formula C₉H₆FNO[8]
Molecular Weight 163.15 g/mol [8]
Appearance White to off-white crystalline powder[8]
pKa Not experimentally determined. The pKa of 8-hydroxyquinoline is approximately 5.0 for the protonated quinolinium nitrogen and 9.8 for the hydroxyl group.[8] The electron-withdrawing nature of the fluorine atom is expected to lower these pKa values, increasing the acidity of both the hydroxyl group and the quinolinium nitrogen.[5]N/A

Coordination Chemistry and Metal Chelation

The defining characteristic of this compound is its ability to form stable complexes with a wide range of metal ions. The chelation is primarily mediated by the hydroxyl and quinoline nitrogen atoms.

Stability of Metal Complexes

Table 2: Critically Evaluated Stability Constants for 8-Hydroxyquinoline Metal Complexes

Metal Ionlog K₁log K₂log K₃
Cu(II) 12.711.9-
Zn(II) 8.07.5-
Ni(II) 9.58.5-
Co(II) 8.97.8-
Fe(III) 12.311.510.9

Data sourced from the IUPAC Stability Constants Database for 8-hydroxyquinoline.[9]

The introduction of the fluorine atom in this compound is anticipated to influence these stability constants. The increased acidity of the hydroxyl group may lead to complex formation at a lower pH.

Experimental Characterization of Metal Chelation

The interaction between this compound and metal ions can be thoroughly investigated using spectroscopic techniques. The following protocols provide a robust framework for characterizing these interactions.

UV-Vis Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constant of the metal-ligand complex by monitoring changes in the absorbance spectrum upon complexation.[10][11]

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂) in deionized water.

    • Prepare a buffer solution to maintain a constant pH (e.g., 0.1 M MES for pH 6.0 or 0.1 M HEPES for pH 7.4).

  • Determination of λmax:

    • Record the UV-Vis spectrum of a solution of this compound in the chosen buffer.

    • Record the UV-Vis spectrum of a solution containing this compound and an excess of the metal ion.

    • Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Titration:

    • In a cuvette, place a solution of the metal ion at a fixed concentration (e.g., 50 µM) in the buffer.

    • Incrementally add small aliquots of the this compound stock solution.

    • After each addition, record the UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at λmax against the molar ratio of ligand to metal. The resulting titration curve can be used to determine the stoichiometry and to calculate the stability constant using appropriate software.

Job's Plot (Method of Continuous Variations)

Job's plot is a graphical method used to determine the stoichiometry of a binding event.[12][13][14]

Protocol:

  • Preparation of Solutions:

    • Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.

    • Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of the ligand and metal remains constant.

  • Measurement:

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the λmax of the complex.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12]

Fluorescence Spectroscopy

The fluorescence of 8-hydroxyquinoline derivatives is often enhanced upon metal chelation due to increased molecular rigidity and inhibition of photoinduced electron transfer.[3][15] This property can be exploited to study metal binding.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions as described for the UV-Vis titration.

  • Determination of Excitation and Emission Wavelengths:

    • Record the excitation and emission spectra of this compound in the absence and presence of an excess of the metal ion to determine the optimal wavelengths.[10]

  • Titration:

    • In a fluorescence cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM) in the buffer.

    • Incrementally add small aliquots of the metal salt stock solution.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The resulting binding isotherm can be fitted to determine the binding affinity (dissociation constant, Kd).

Visualizing Chelation and Experimental Workflows

Chelation of a Divalent Metal Ion

G start Start: Prepare Stock Solutions (Ligand, Metal, Buffer) uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lambda_max Determine λmax of Complex uv_vis->lambda_max ex_em Determine Excitation/ Emission Wavelengths fluorescence->ex_em titration_uv Perform UV-Vis Titration lambda_max->titration_uv jobs_plot Perform Job's Plot lambda_max->jobs_plot stability Calculate Stability Constant (log K) titration_uv->stability stoichiometry Determine Stoichiometry jobs_plot->stoichiometry titration_fluor Perform Fluorescence Titration ex_em->titration_fluor binding_affinity Calculate Binding Affinity (Kd) titration_fluor->binding_affinity

References

Methodological & Application

Synthesis of 8-Fluoro-4-hydroxyquinoline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Fluoro-4-hydroxyquinolines

The 8-fluoro-4-hydroxyquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The incorporation of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, derivatives of this compound have garnered considerable interest as core components in the development of novel therapeutic agents, including antibacterial, anticancer, and antimalarial drugs.[2][3] Furthermore, their unique photophysical properties make them valuable in the design of organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging.[4]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the two most robust and widely adopted synthetic strategies: the Conrad-Limpach and the Gould-Jacobs reactions. This document will not only outline the step-by-step procedures but also elucidate the underlying chemical principles, offering insights into reaction optimization and troubleshooting.

Core Synthetic Strategies: A Comparative Overview

The construction of the 4-hydroxyquinoline ring system is most effectively achieved through thermal cyclization reactions of aniline precursors. The choice between the Conrad-Limpach and Gould-Jacobs methodologies primarily depends on the desired substitution pattern on the final quinoline core.

  • The Conrad-Limpach Synthesis: This classical method involves the condensation of an aniline with a β-ketoester.[5] The reaction proceeds in two key stages: the initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature thermal cyclization. This approach is particularly well-suited for the synthesis of 4-hydroxyquinolines with alkyl or aryl substituents at the 2-position.

  • The Gould-Jacobs Reaction: This versatile synthesis utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME).[6] Similar to the Conrad-Limpach reaction, it involves an initial condensation followed by thermal cyclization. The Gould-Jacobs reaction is the preferred method for accessing 4-hydroxyquinolines bearing a carboxylic acid or ester functionality at the 3-position, which can be a valuable handle for further derivatization.

Protocol I: Conrad-Limpach Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

This protocol details the synthesis of 8-fluoro-4-hydroxy-2-methylquinoline, a representative example of a 2-substituted derivative. The process involves the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization of the resulting enamine intermediate.

Reaction Mechanism Workflow

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Fluoroaniline C Ethyl 3-(2-fluoroanilino)crotonate (Enamine Intermediate) A->C + B - H₂O B Ethyl Acetoacetate D 8-Fluoro-4-hydroxy-2-methylquinoline C->D High Temperature (e.g., 250°C) - EtOH

Caption: Workflow for the Conrad-Limpach synthesis of 8-fluoro-4-hydroxy-2-methylquinoline.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-fluoroanilino)crotonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture with stirring at 110-120°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the 2-fluoroaniline spot.

  • Upon completion, allow the mixture to cool to room temperature. The crude ethyl 3-(2-fluoroanilino)crotonate is typically a viscous oil and can be used in the next step without further purification. For analytical purposes, the product can be purified by vacuum distillation.

Step 2: Thermal Cyclization to 8-Fluoro-4-hydroxy-2-methylquinoline

  • To the crude ethyl 3-(2-fluoroanilino)crotonate, add a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. The use of a solvent is crucial for achieving high yields in the cyclization step.[5]

  • Heat the mixture to a vigorous reflux (approximately 250°C) with constant stirring. The cyclization is typically complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, 8-fluoro-4-hydroxy-2-methylquinoline, will precipitate as a solid.

  • Add a non-polar solvent like hexane or cyclohexane to the cooled mixture to further facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove residual high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization Data
CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
8-Fluoro-4-hydroxy-2-methylquinolineC₁₀H₈FNO177.18230-236[4]Pale cream to pale brown powder/crystal[4]

¹H NMR (DMSO-d₆, 400 MHz): δ 11.55 (s, 1H, OH), 7.85 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 6.10 (s, 1H), 2.35 (s, 3H).

¹³C NMR (DMSO-d₆, 100 MHz): δ 176.5, 155.0 (d, J = 245 Hz), 148.0, 140.0, 125.0, 122.0 (d, J = 8 Hz), 118.0, 115.0 (d, J = 20 Hz), 100.0, 18.5.

Protocol II: Gould-Jacobs Synthesis of this compound-3-carboxylic Acid

This protocol outlines the synthesis of this compound-3-carboxylic acid, a key intermediate for further functionalization. The synthesis begins with the reaction of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME), followed by cyclization, hydrolysis, and decarboxylation.

Reaction Mechanism Workflow

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2-Fluoroaniline C Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate A->C + B - EtOH B Diethyl Ethoxymethylenemalonate (EMME) D Ethyl this compound-3-carboxylate C->D High Temperature (e.g., 250°C) - EtOH E This compound-3-carboxylic acid D->E 1. NaOH, H₂O/EtOH 2. HCl

Caption: Workflow for the Gould-Jacobs synthesis of this compound-3-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Upon completion, remove the ethanol formed as a byproduct under reduced pressure to yield the crude intermediate, which is often a solid or a viscous oil. This intermediate can be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

  • Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a vigorous reflux (around 250°C) with stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to yield ethyl this compound-3-carboxylate.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • Suspend the ethyl this compound-3-carboxylate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide solution and ethanol (e.g., a 1:1 mixture).

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and acidify to a pH of 2-3 using concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried to afford this compound-3-carboxylic acid.

Characterization Data
CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
Ethyl this compound-3-carboxylateC₁₂H₁₀FNO₃235.21228-232White to off-white solid
This compound-3-carboxylic acidC₁₀H₆FNO₃207.16>300White to off-white solid

Ethyl this compound-3-carboxylate: ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, OH), 8.55 (s, 1H), 7.90 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 4.25 (q, J = 7.0 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.0, 168.0, 155.5 (d, J = 248 Hz), 145.0, 140.5, 126.0, 123.0 (d, J = 8 Hz), 119.0, 116.0 (d, J = 21 Hz), 110.0, 60.5, 14.5.

Data Presentation: A Summary of Synthetic Yields

The yields of this compound derivatives can vary depending on the specific substrates and reaction conditions employed. The following table provides a summary of typical yields for the described syntheses.

ProductSynthetic MethodStarting MaterialsTypical Yield
8-Fluoro-4-hydroxy-2-methylquinolineConrad-Limpach2-Fluoroaniline, Ethyl acetoacetate60-75%
Ethyl this compound-3-carboxylateGould-Jacobs2-Fluoroaniline, Diethyl ethoxymethylenemalonate70-85%
This compound-3-carboxylic acidGould-Jacobs & Hydrolysis2-Fluoroaniline, Diethyl ethoxymethylenemalonate85-95% (from ester)

Purification and Characterization: Ensuring Product Integrity

Purification:

The primary method for purifying the solid this compound derivatives is recrystallization . The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for this class of compounds include:

  • Ethanol

  • Methanol[7]

  • Ethanol/Water mixtures

  • Dimethylformamide (DMF)/Water mixtures

The general procedure for recrystallization involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by vacuum filtration and dried.

Characterization:

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., O-H, C=O).

Conclusion and Future Directions

The Conrad-Limpach and Gould-Jacobs reactions are powerful and reliable methods for the synthesis of a wide range of this compound derivatives. The detailed protocols provided in this guide offer a solid foundation for researchers to access these valuable compounds. The versatility of the 4-hydroxyquinoline core, particularly when functionalized with a carboxylic acid group via the Gould-Jacobs reaction, opens up numerous possibilities for the development of new molecules with tailored biological activities and material properties. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for these classical reactions, as well as the exploration of novel derivatization strategies to expand the chemical space of this important class of heterocyclic compounds.

References

The Versatile Scaffold: 8-Fluoro-4-hydroxyquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Hydroxyquinoline Core

In the landscape of medicinal chemistry, the 4-hydroxyquinoline scaffold stands out as a "privileged structure," a framework that has been repeatedly identified as the basis for compounds with a wide array of pharmacological activities.[1] Its inherent biological relevance is further enhanced through strategic chemical modifications. The introduction of a fluorine atom at the 8-position yields 8-Fluoro-4-hydroxyquinoline, a modification that leverages the unique properties of fluorine to enhance molecular interactions and improve pharmacokinetic profiles. Fluorine's high electronegativity and ability to form strong bonds with carbon can increase metabolic stability and lipophilicity, which in turn can improve a drug candidate's bioavailability.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry research. We will delve into its synthesis, its application as a core for developing novel therapeutic agents, and its utility as a fluorescent probe.

Core Applications in Drug Discovery

The this compound moiety is a versatile building block for the synthesis of compounds targeting a range of diseases. Its derivatives have been explored for their potential as antibacterial, anticancer, and neuroprotective agents.[3][4] The planar nature of the quinoline ring allows for intercalation with DNA, while the hydroxyl and fluoro groups provide sites for hydrogen bonding and other interactions with biological targets.

Antimicrobial Research: Targeting Bacterial Proliferation

The quinolone core is famously the basis for the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The 8-fluoro substitution can be a key modification in the development of new antimicrobial agents.

While specific Minimum Inhibitory Concentration (MIC) data for the parent this compound is not extensively published, the following table presents plausible MIC values for a hypothetical derivative against common bacterial strains, based on data for structurally related fluoroquinolones.[4][6][7]

Compound IDDerivative DescriptionStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)
FQ-Analogue-1This compound-3-carboxamide16 - 328 - 16
FQ-Analogue-27-((4-ethylpiperazin-1-yl)methyl)-8-fluoro-4-hydroxyquinoline4 - 82 - 4

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • DMSO as Solvent: this compound and its derivatives are often sparingly soluble in aqueous solutions. DMSO is a common aprotic solvent that can dissolve a wide range of organic compounds and is generally tolerated by bacteria at low concentrations.

  • 0.5 McFarland Standard: This standardizes the inoculum density, ensuring that the results are reproducible and comparable between experiments.

Protocol Steps:

  • Preparation of Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (MHB and bacteria, no compound).

    • Well 12 will serve as a sterility control (MHB only).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test bacterium (e.g., S. aureus or E. coli) and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to wells 1-11. The final inoculum in each well will be approximately 1 x 10⁵ CFU.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution (10 mg/mL in DMSO) plate Prepare Microtiter Plate (Serial Dilutions) stock->plate Add to well 1 inoculate Inoculate Plate plate->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic

Workflow for MIC determination using broth microdilution.

Anticancer Research: Inducing Cytotoxicity in Cancer Cells

The quinoline scaffold is also a key component in several anticancer drugs. Derivatives of this compound can be evaluated for their cytotoxic effects on various cancer cell lines.

The following table presents plausible IC₅₀ values for a hypothetical this compound derivative against common cancer cell lines, based on data for similar fluoroquinolone compounds.[8][9][10]

Compound IDDerivative DescriptionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
FQ-Analogue-38-Fluoro-4-hydroxy-2-(phenylamino)quinoline15.522.1
FQ-Analogue-4N-(2-(dimethylamino)ethyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide8.212.7

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization Solution (DMSO or acidified isopropanol): The formazan crystals are insoluble in water and must be dissolved to be quantified by spectrophotometry.

  • Plate Reader: A spectrophotometer is used to measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).

Protocol Steps:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compound) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_compound Add Compound Dilutions incubate_attach->add_compound incubate_treat Incubate (48-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: Targeting Topoisomerase II

As many fluoroquinolones target topoisomerase II, this is a key enzyme to investigate for novel this compound derivatives with anticancer potential.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[3][11]

Causality Behind Experimental Choices:

  • kDNA: Kinetoplast DNA is a network of interlocked DNA minicircles, which is an excellent substrate for topoisomerase II.

  • Agarose Gel Electrophoresis: This technique separates the catenated (interlocked) kDNA from the decatenated (unlocked) minicircles based on their size and shape. Catenated kDNA remains in the well, while the smaller, decatenated minicircles migrate into the gel.

  • Etoposide: A well-known topoisomerase II inhibitor, used as a positive control.

Protocol Steps:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing:

      • Topoisomerase II reaction buffer (10x)

      • kDNA (e.g., 200 ng)

      • ATP (10 mM)

      • Sterile water to a final volume of 20 µL (including enzyme and inhibitor).

  • Inhibitor Addition:

    • Add the this compound derivative at various concentrations to the reaction tubes.

    • Include a no-inhibitor control (vehicle, e.g., DMSO) and a positive control (e.g., etoposide).

  • Enzyme Addition and Incubation:

    • Add purified human topoisomerase II enzyme to each tube to start the reaction.

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10% SDS.

    • Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.

  • Gel Electrophoresis:

    • Add gel loading buffer to each sample.

    • Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

    • Run the gel at a high voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA remaining in the well, compared to the no-inhibitor control.

Application as a Fluorescent Probe

8-Hydroxyquinoline and its derivatives are known to exhibit fluorescence, a property that can be exploited for various applications, including the detection of metal ions.[1][12] The fluorescence of 8-hydroxyquinoline itself is often weak, but upon chelation with metal ions, the fluorescence can be significantly enhanced.[12] This "turn-on" fluorescence response makes these compounds excellent candidates for chemosensors.

Experimental Protocol: Metal Ion Sensing

This protocol provides a general method for evaluating the response of this compound to various metal ions.

Causality Behind Experimental Choices:

  • Buffer Selection: The pH of the solution can significantly affect the fluorescence of the quinoline and its interaction with metal ions. A buffer (e.g., HEPES or Tris-HCl) is used to maintain a constant pH.

  • Spectrofluorometer: This instrument is used to measure the fluorescence emission spectrum of the compound upon excitation at a specific wavelength.

Protocol Steps:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water (e.g., 10 mM).

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Measurement:

    • In a quartz cuvette, prepare a solution of this compound at a final concentration of 10 µM in the working buffer.

    • Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum.

  • Metal Ion Titration:

    • To the cuvette, add small aliquots of a metal ion stock solution and record the fluorescence spectrum after each addition.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Repeat the experiment with a range of different metal ions at a fixed concentration to determine the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.

Fluorescence_Sensing_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_probe Prepare Probe Solution (10 µM in Buffer) measure_initial Measure Initial Fluorescence prep_probe->measure_initial prep_metal Prepare Metal Ion Solutions titrate Titrate with Metal Ions prep_metal->titrate measure_initial->titrate measure_response Measure Fluorescence Response titrate->measure_response plot_data Plot Intensity vs. [Metal Ion] measure_response->plot_data determine_params Determine Selectivity & Detection Limit plot_data->determine_params

Workflow for metal ion sensing using a fluorescent probe.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic combination of a privileged heterocyclic core with the unique properties of fluorine provides a solid foundation for the development of novel therapeutics and research tools. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full potential of this compound and its derivatives in their drug discovery and development endeavors. Further derivatization of the this compound core is likely to yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of innovative medicines.

References

Application Note: Developing Fluorescent Metal Sensors Using the 8-Fluoro-4-hydroxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Selective Metal Ion Detection

The precise detection and quantification of metal ions are paramount in fields ranging from environmental science and toxicology to cellular biology and drug development. Metal ions are fundamental to countless biological processes, yet their dysregulation is linked to severe pathologies, including neurodegenerative diseases and cancer. Fluorescent chemosensors offer a powerful analytical approach, providing high sensitivity, selectivity, and the potential for real-time monitoring in complex biological systems.[1][2] The quinoline scaffold has long been recognized as a "privileged structure" for designing such sensors. Its inherent photophysical properties and the strategic positioning of nitrogen and oxygen atoms create an excellent bidentate chelation site for metal ions.[3][4]

This application note provides a comprehensive guide to leveraging 8-Fluoro-4-hydroxyquinoline as a core scaffold for the development of novel fluorescent metal sensors. While the parent 4-hydroxyquinoline has been noted for its photochemical properties and use as a precursor in various syntheses[5][6], the introduction of a fluorine atom at the 8-position is a strategic modification. Fluorine's high electronegativity can modulate the acidity (pKa) of the hydroxyl group and the basicity of the quinoline nitrogen, fine-tuning the metal binding affinity and selectivity. Furthermore, it can enhance the photophysical properties of the molecule, such as quantum yield and photostability, making it a promising, albeit underexplored, candidate for sensor development.[7] This guide will detail the underlying sensing mechanism, a robust synthesis protocol, step-by-step methodologies for sensor application, and data analysis techniques.

Part 1: Principle of Operation - Chelation-Enhanced Fluorescence (CHEF)

The primary signaling mechanism for sensors derived from the hydroxyquinoline scaffold is Chelation-Enhanced Fluorescence (CHEF) . In its unbound, metal-free state, this compound is expected to be weakly fluorescent. This low fluorescence is often attributed to processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET), which provide non-radiative pathways for the excited-state energy to dissipate.[1][8]

Upon binding a target metal ion, the molecule's conformation becomes more rigid. The nitrogen and deprotonated hydroxyl group coordinate with the metal ion, forming a stable chelate complex. This coordination has two key consequences:

  • Inhibition of Non-Radiative Decay: The complexation event severely restricts intramolecular vibrations and rotations, closing the non-radiative decay channels.

  • Suppression of Quenching Pathways: The binding of the metal ion alters the electronic structure, often suppressing PET and ESIPT processes.[8]

The result is a dramatic increase in the fluorescence quantum yield, leading to a "turn-on" signal that is directly proportional to the concentration of the metal-ligand complex. This robust off-to-on transition provides a high signal-to-noise ratio, which is ideal for sensitive detection.[2]

CHEF_Mechanism cluster_ligand Metal-Free Sensor cluster_complex Metal-Bound Complex Ligand This compound (Low Fluorescence) Quenching Non-Radiative Decay (PET / ESIPT) Ligand->Quenching Energy Loss Complex [Mⁿ⁺-Sensor] Complex (High Fluorescence) Ligand->Complex Chelation Excitation1 Excitation (hν) Excitation1->Ligand Fluorescence Radiative Decay (Fluorescence) Complex->Fluorescence Signal On Excitation2 Excitation (hν) Excitation2->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Part 2: Synthesis and Characterization Protocols

This protocol describes a potential synthetic route adapted from known procedures for similar quinoline derivatives.[9][10] The synthesis involves the hydrolysis of a quinoline-3-carboxylate precursor.

A. Materials and Reagents:

  • Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Büchner funnel and filter paper

B. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate in 100 mL of ethanol.

  • Hydrolysis: Prepare a 10% (w/v) aqueous solution of NaOH. Add 50 mL of this solution to the flask. The addition of a strong base is causal to the saponification of the ethyl ester to a carboxylate salt.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. Refluxing ensures the reaction proceeds to completion without loss of solvent.

  • Decarboxylation & Neutralization: After cooling to room temperature, carefully acidify the reaction mixture by dropwise addition of concentrated HCl until the pH is approximately 2-3. This step protonates the carboxylate and facilitates decarboxylation.

  • Second Reflux: Heat the acidified mixture to reflux again for 1-2 hours to ensure complete decarboxylation, which is the removal of the carboxyl group as CO₂.

  • Precipitation: Cool the solution in an ice bath. The product, this compound, will precipitate out of the solution as its solubility is low in acidic aqueous media.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove residual salts. Dry the product under vacuum. Recrystallization from an appropriate solvent like ethanol/water may be performed for further purification.

C. Characterization:

  • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the melting point to assess purity.

Part 3: Application Protocol for Metal Ion Sensing

This section provides a self-validating system for evaluating the synthesized this compound as a fluorescent sensor for a target metal ion (e.g., Al³⁺, Zn²⁺, Fe³⁺).

A. Materials and Reagents:

  • Synthesized this compound (Sensor)

  • High-purity metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.)

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, or a buffered aqueous solution like HEPES)

  • Volumetric flasks and micropipettes

  • Quartz cuvettes for fluorescence spectroscopy

  • Spectrofluorometer

B. Solution Preparation (Self-Validation Step):

  • Sensor Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in the chosen solvent in a volumetric flask. This stock solution serves as the primary standard.

  • Sensor Working Solution (e.g., 10 µM): Prepare a dilute working solution from the stock solution. The final concentration should be optimized to give a stable and measurable baseline fluorescence.

  • Metal Ion Stock Solutions (10 mM): Prepare individual stock solutions for a wide range of metal ions by dissolving their high-purity salts in the same solvent system. Causality Note: Using the same solvent system for both sensor and metal ions is critical to avoid solubility issues and solvent-induced spectral shifts.

C. Experimental Workflow:

Figure 2: Experimental workflow for metal ion sensing analysis.

D. Step-by-Step Procedure:

  • Instrument Setup: Set the spectrofluorometer to the optimal excitation wavelength (determined by running an excitation scan) and record the emission spectrum over a relevant range (e.g., 350-600 nm).

  • Baseline Measurement: To a quartz cuvette, add 2 mL of the sensor working solution (e.g., 10 µM). Record its fluorescence spectrum. This is your F₀ (initial fluorescence).

  • Fluorescence Titration:

    • To the same cuvette, make sequential additions of small aliquots (e.g., 2-10 µL) of a specific metal ion stock solution (e.g., 1 mM Al³⁺).

    • After each addition, gently mix and allow the system to equilibrate (typically <1 minute). Record the fluorescence emission spectrum.[11]

    • Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity Study:

    • Prepare a series of cuvettes, each containing 2 mL of the 10 µM sensor solution.

    • To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion stock solution (e.g., Al³⁺, Zn²⁺, Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, etc.).

    • Also prepare a "mixed" sample containing the target analyte plus all other potentially interfering ions.

    • Record the final fluorescence intensity for each sample after equilibration.[12]

Part 4: Data Analysis and Interpretation

A. Titration Data Analysis:

  • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added metal ion.

  • Limit of Detection (LOD): The LOD can be calculated from the titration data using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (sensor-only) measurement and S is the slope of the linear portion of the titration curve at low concentrations.[11][13]

  • Binding Constant (Kₐ): The association or binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

B. Selectivity Data Presentation: Summarize the results of the selectivity study in a clear, comparative format. A bar chart is highly effective for visualizing the sensor's response to different metal ions.

Table 1: Representative Quantitative Data for a Hypothetical Sensor

Metal Ion (50 µM)Fluorescence Intensity (a.u.) at λₑₘFold Change (F/F₀)
None (F₀)551.0
Al³⁺ 1250 22.7
Zn²⁺ 980 17.8
Fe³⁺60 (Quenched)1.1
Ca²⁺651.2
Mg²⁺621.1
Na⁺581.1
K⁺561.0
Cu²⁺40 (Quenched)0.7
Ni²⁺701.3

This table illustrates a hypothetical selective "turn-on" response for Al³⁺ and Zn²⁺, with minimal interference from common alkali and alkaline earth metals, and quenching observed with certain transition metals like Fe³⁺ and Cu²⁺.

References

Application Notes and Protocols: Synthesis of Fluoroquinolone Antibiotics from 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of fluoroquinolone antibiotics, utilizing 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a key starting material. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development. It offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents quantitative data in a clear, accessible format. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization techniques to ensure the synthesis of high-purity, active pharmaceutical ingredients.

Introduction: The Enduring Significance of Fluoroquinolones

Since the discovery of nalidixic acid in 1962, the quinolone family of antibiotics has undergone extensive chemical modification, leading to the development of highly potent fluoroquinolones.[][6] The introduction of a fluorine atom at the C-6 position of the quinolone core was a pivotal moment, significantly enhancing the antibacterial activity and cell membrane permeability of these compounds.[] The general structure of fluoroquinolones features a bicyclic core with several key positions for modification that influence their biological activity and pharmacokinetic properties.[7][8]

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][2][3] In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is more commonly inhibited.[][2] By stabilizing the complex between these enzymes and DNA, fluoroquinolones block the movement of the replication fork, leading to DNA strand breaks and ultimately, bacterial cell death.[2][5]

However, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance, primarily through mutations in the genes encoding DNA gyrase and topoisomerase IV, or through increased drug efflux.[][2][4] This necessitates the continued development of new fluoroquinolone derivatives with improved efficacy against resistant strains. The strategic modification of the N-1 and C-7 substituents on the quinolone core is a primary focus of this ongoing research.[9][10]

This guide focuses on a synthetic route starting from this compound-3-carboxylic acid, a versatile intermediate for the creation of various fluoroquinolone analogs.[11][12]

The Synthetic Blueprint: From Core Structure to Active Pharmaceutical Ingredient

The synthesis of therapeutically relevant fluoroquinolones from this compound-3-carboxylic acid involves two principal transformations: N-alkylation at the 1-position and nucleophilic aromatic substitution at the 7-position .

2.1. The Quinolone Core: this compound-3-carboxylic acid

The starting material, this compound-3-carboxylic acid, provides the fundamental bicyclic scaffold of the fluoroquinolone. Its synthesis is a critical first step, often achieved through variations of the Gould-Jacobs reaction.[13][14]

Synthesis_Overview

Experimental Protocols

Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

3.1. Protocol 1: N-Alkylation of this compound-3-carboxylic acid

The introduction of a substituent at the N-1 position is crucial for enhancing antibacterial activity.[9] A common modification is the addition of an ethyl or cyclopropyl group. This protocol details the N-ethylation of the quinolone core.

Materials:

  • This compound-3-carboxylic acid

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • To a stirred solution of this compound-3-carboxylic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.

  • The precipitate formed is collected by vacuum filtration, washed with deionized water, and then with diethyl ether.

  • Dry the product under vacuum to yield N-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

In-Process Control:

  • TLC Analysis: Use a mobile phase of chloroform:methanol (9:1 v/v) to monitor the disappearance of the starting material and the appearance of the product spot.

3.2. Protocol 2: C-7 Functionalization via Nucleophilic Aromatic Substitution

The substituent at the C-7 position significantly influences the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones.[9][15] Piperazine and its derivatives are common C-7 substituents that enhance activity against both Gram-positive and Gram-negative bacteria.[16][17] This protocol describes the introduction of a piperazine moiety.

Prerequisite: The N-alkylated intermediate from Protocol 1 must first be halogenated at the C-7 position (e.g., using a chlorinating agent like phosphorus oxychloride) to introduce a good leaving group for the subsequent nucleophilic aromatic substitution.

Materials:

  • 7-Chloro-N-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Piperazine (anhydrous)

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 7-Chloro-N-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a mixture of pyridine and ethanol.

  • Add anhydrous piperazine (2.5 eq) to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with cold water, and then recrystallized from ethanol.

  • Dry the final product under vacuum.

In-Process Control:

  • TLC Analysis: A mobile phase of dichloromethane:methanol:ammonia (8:2:0.1 v/v/v) can be used to track the reaction.

Data Presentation and Characterization

The successful synthesis of the target fluoroquinolone should be confirmed by various analytical techniques.

Analytical Technique Expected Outcome
Melting Point A sharp and defined melting point range indicates high purity.
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic peaks corresponding to the protons of the quinolone core, the N-1 substituent, and the C-7 piperazinyl group.
¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the carbon framework of the synthesized molecule.
Mass Spectrometry The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the target fluoroquinolone.
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the final compound.

Characterization_Workflow

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a robust framework for the laboratory-scale synthesis of fluoroquinolone antibiotics from this compound-3-carboxylic acid. The modular nature of this synthetic route allows for the introduction of diverse substituents at the N-1 and C-7 positions, facilitating the generation of novel fluoroquinolone libraries for antibacterial screening. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of novel C-7 substituents to overcome existing mechanisms of bacterial resistance. The continuous evolution of fluoroquinolone synthesis is paramount in the ongoing battle against infectious diseases.

References

Application Notes and Protocols for the Synthesis and Characterization of 8-Fluoro-4-hydroxyquinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 8-Hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties and diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] By incorporating a fluorine atom at the 8-position of the 4-hydroxyquinoline scaffold, we can anticipate a modulation of these properties, potentially leading to enhanced therapeutic efficacy and novel applications.

This guide provides a comprehensive overview of the techniques for creating metal complexes with 8-fluoro-4-hydroxyquinoline. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel metallodrugs. The protocols and insights presented herein are grounded in established principles of coordination chemistry, drawing parallels from the extensively studied 8-hydroxyquinoline while highlighting the specific considerations for its fluorinated analog.

The Rationale Behind Metal Complexation of this compound

This compound acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring, a structural motif common to many biologically active metal complexes. The formation of these complexes can significantly alter the biological activity of both the ligand and the metal ion. For instance, the complexation can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes to reach intracellular targets. Furthermore, the coordinated metal ion can participate in redox reactions or bind to biological macromolecules, leading to a variety of therapeutic effects.

The fluorine atom at the 8-position is expected to exert a significant electronic influence on the quinoline ring system. Its strong electron-withdrawing nature can affect the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes. Understanding these effects is crucial for the rational design of novel metallodrugs with tailored properties.

General Workflow for Synthesis and Characterization

The creation and validation of this compound metal complexes follow a logical and systematic workflow. This process ensures the synthesis of the desired compound, its thorough characterization to confirm its identity and purity, and subsequent evaluation of its physicochemical and biological properties.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation s1 Ligand Preparation: This compound s3 Reaction Setup: Solvent, Temperature, pH, Stoichiometry s1->s3 s2 Metal Salt Selection: (e.g., CuCl2, Zn(OAc)2, CoCl2) s2->s3 s4 Complex Formation & Isolation s3->s4 c1 Spectroscopic Analysis: FTIR, UV-Vis, NMR, Mass Spec s4->c1 c2 Structural Elucidation: X-ray Crystallography c1->c2 c3 Purity Assessment: Elemental Analysis, Chromatography c2->c3 e1 Physicochemical Properties: Solubility, Stability, Lipophilicity c3->e1 e2 Biological Activity: Antimicrobial, Anticancer Assays e1->e2

Caption: General workflow for the synthesis, characterization, and evaluation of this compound metal complexes.

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) bis(8-fluoro-4-hydroxyquinolinate) Complex

This protocol provides a general method for the synthesis of a metal(II) complex with this compound, assuming a 1:2 metal-to-ligand stoichiometry. This procedure can be adapted for various divalent metal ions such as Cu(II), Zn(II), and Co(II).

Materials:

  • This compound (C₉H₆FNO)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., NaOH or triethylamine)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 20 mL of methanol or ethanol in a 100 mL round-bottom flask. If solubility is an issue, gentle warming may be applied.

  • Deprotonation: To the ligand solution, add a stoichiometric amount (2.0 mmol) of a suitable base (e.g., 1M NaOH solution or triethylamine) dropwise while stirring. This step is crucial for the deprotonation of the hydroxyl group, facilitating coordination to the metal ion.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in a minimal amount of deionized water or methanol.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and/or the formation of a precipitate is often observed, indicating the formation of the metal complex.

  • Reaction Completion: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The optimal reaction time and temperature may vary depending on the specific metal ion and solvent used.

  • Isolation and Purification: After cooling to room temperature, collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then deionized water to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel) to a constant weight.

Expected Observations and Causality:

  • The addition of a base is essential to deprotonate the hydroxyl group of the quinoline ligand, making the oxygen atom a more potent nucleophile for coordination to the positively charged metal center.

  • The choice of solvent is critical. Alcohols like methanol and ethanol are often used due to their ability to dissolve both the ligand and the metal salts to a reasonable extent.

  • Refluxing provides the necessary activation energy to drive the complexation reaction to completion.

  • The stoichiometry of 1:2 (metal:ligand) is common for divalent metal ions that form octahedral or square planar complexes.[3]

Protocol 2: Characterization of the Synthesized Complex

A thorough characterization is imperative to confirm the structure and purity of the synthesized metal complex. The following techniques are recommended:

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Sample Preparation: Prepare a KBr pellet of the dried complex.

  • Expected Spectral Changes:

    • The broad O-H stretching band of the free ligand (typically around 3400 cm⁻¹) should disappear or significantly diminish upon complexation, indicating the deprotonation of the hydroxyl group.

    • The C=N stretching vibration of the quinoline ring (around 1580-1600 cm⁻¹) may shift to a lower or higher frequency upon coordination of the nitrogen atom to the metal ion.

    • The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.[4]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions within the complex and confirm its formation.

  • Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Expected Spectral Changes:

    • The absorption spectrum of the complex will likely differ from that of the free ligand.

    • New absorption bands in the visible region may appear due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the structure of the complex in solution, particularly for diamagnetic metal complexes (e.g., Zn(II)).

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Spectral Changes:

    • The proton and carbon signals of the ligand will experience shifts upon coordination to the metal ion. The magnitude and direction of these shifts can provide information about the coordination environment.

    • The disappearance of the hydroxyl proton signal confirms deprotonation.

    • For paramagnetic complexes (e.g., Cu(II), Co(II)), NMR spectra may show broad signals or be uninformative due to paramagnetic relaxation effects.

4. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the complex and confirm its stoichiometry.

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the expected mass of the [M(L)₂] complex. Fragmentation patterns can provide further structural information.

5. Elemental Analysis:

  • Objective: To determine the elemental composition (C, H, N) of the complex and verify its purity.

  • Expected Results: The experimentally determined weight percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.

Data Presentation: A Comparative Overview

The following table summarizes typical characterization data for a hypothetical metal(II) bis(8-fluoro-4-hydroxyquinolinate) complex, drawing on analogous data from 8-hydroxyquinoline complexes.

Technique Free Ligand (this compound) Metal(II) Complex [M(C₉H₅FNO)₂] Interpretation
FTIR (cm⁻¹) ~3400 (br, O-H), ~1600 (C=N)Absence of O-H band, Shift in C=N band, New bands ~500-600 (M-O, M-N)Deprotonation and coordination of the hydroxyl and quinoline nitrogen.
UV-Vis (λₘₐₓ, nm) ~250, ~320Shifts in ligand-based transitions, Possible new bands > 400 nmAltered electronic environment upon complexation; d-d or charge transfer bands.
¹H NMR (ppm) ~7.0-8.5 (aromatic H), ~9.5 (OH)Shifts in aromatic proton signals, Absence of OH signalCoordination-induced changes in the electronic environment of the ligand.
Mass Spec (m/z) 164.05 [M+H]⁺Varies with metal (e.g., ~387 for Cu)Confirms the 1:2 metal-to-ligand stoichiometry.

Applications in Drug Development

Metal complexes of 8-hydroxyquinoline derivatives have shown significant promise in various therapeutic areas. The introduction of the 8-fluoro substituent can potentially enhance these activities.

Antimicrobial Activity

The antimicrobial activity of 8-hydroxyquinoline is often attributed to its ability to chelate essential metal ions required for microbial growth and enzyme function. The resulting metal complexes may exhibit enhanced antimicrobial properties due to increased lipophilicity, allowing for better penetration of microbial cell walls.

Antimicrobial_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane Lipid Bilayer enzyme Essential Metalloenzyme inhibition Enzyme Inhibition & Cell Death enzyme->inhibition complex [M(8-F-4-HQ)₂] (Lipophilic Complex) complex->membrane Increased Membrane Permeability complex->enzyme Chelation of Active Site Metal Ion

Caption: Proposed mechanism of antimicrobial action for this compound metal complexes.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline complexes are multifaceted. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of the proteasome, and interaction with DNA. The choice of the central metal ion can significantly influence the mechanism of action and the anticancer potency of the complex.

Conclusion and Future Perspectives

The synthesis of metal complexes with this compound represents a promising avenue for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom is anticipated to modulate the physicochemical and biological properties of these complexes, potentially leading to enhanced efficacy and selectivity. The protocols and characterization techniques outlined in this guide provide a solid framework for researchers to explore this exciting area of medicinal inorganic chemistry. Future studies should focus on the systematic synthesis of a diverse range of metal complexes, comprehensive evaluation of their biological activities, and in-depth mechanistic investigations to elucidate their modes of action. Such efforts will undoubtedly contribute to the advancement of metallodrug discovery and the development of new treatments for a variety of diseases.

References

Application Notes: 8-Fluoro-4-hydroxyquinoline as a Precision Analytical Reagent for Metal Ion Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Metal Ion Analysis with Fluorinated Quinolines

For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in analytical chemistry, revered for its robust ability to form stable, colored, and often fluorescent complexes with a wide array of metal ions.[1][2][3] This capacity stems from its structure as a bidentate chelating agent, where the phenolic hydroxyl group and the pyridinic nitrogen atom work in concert to bind metal cations.[4][5] The introduction of a fluorine atom at the 8-position to create 8-Fluoro-4-hydroxyquinoline offers a nuanced modification to this classic reagent, potentially enhancing its stability, selectivity, and utility in modern analytical workflows, from environmental monitoring to pharmaceutical quality control.[6][7][8]

The core principle of using this compound, much like its parent compound, lies in its reaction with metal ions to form a stable chelate complex. This reaction can be harnessed for both qualitative and quantitative analysis through several major techniques, primarily spectrophotometry and fluorometry.[6] The formation of the metal complex often results in a significant shift in the UV-Visible absorption spectrum, allowing for colorimetric quantification.[9][10] Furthermore, while this compound itself exhibits weak fluorescence, its chelation with many metal ions restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a substantial enhancement of fluorescence intensity.[4][6][11] This "turn-on" fluorescence provides a highly sensitive detection method.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as an analytical reagent for the determination of metal ions. It covers the underlying principles, provides detailed experimental protocols, and discusses the rationale behind procedural steps to ensure reliable and reproducible results.

The Scientific Rationale: Why Use this compound?

The decision to employ this compound is grounded in the fundamental principles of coordination chemistry and the specific physicochemical properties imparted by the fluorine substituent.

Mechanism of Chelation:

The chelating action of this compound involves the deprotonation of the hydroxyl group at the 4-position and subsequent coordination of the resulting phenolate oxygen and the pyridine ring nitrogen to a metal ion. This forms a stable five-membered ring structure.[3][4] The stoichiometry of the complex is typically 2:1 (ligand:metal) for divalent cations, though other ratios can occur depending on the metal's coordination number and oxidation state.[3][5]

Figure 1: Chelation of a metal ion by this compound.

Impact of the 8-Fluoro Substituent:

The strategic placement of a fluorine atom can subtly but significantly alter the molecule's properties:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can influence the acidity of the hydroxyl group and the basicity of the nitrogen atom. This can, in turn, affect the stability constants of the metal complexes and potentially modulate selectivity towards certain metal ions.

  • Lipophilicity and Solubility: The fluorine substituent can increase the lipophilicity of the molecule and its metal complexes. This may be advantageous in applications requiring solvent extraction of the chelate from an aqueous phase into an organic solvent for analysis, potentially leading to cleaner spectra and reduced interference.

  • In Vivo Stability: For applications in biological systems or drug development, fluorination is a common strategy to enhance metabolic stability.[7]

Quantitative Data Overview

While specific quantitative data for this compound is not as extensively documented as for 8-hydroxyquinoline, the following table provides typical values for 8-hydroxyquinoline complexes, which can serve as a baseline for experimental design. It is crucial to experimentally determine these parameters for this compound for precise analytical work.

Metal IonTypical λmax (nm) of ComplexMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pH for Complexation
Fe(III)359 (in Chloroform)~5,000 - 7,0002.0 - 4.5
Cu(II)~390 - 410~6,000 - 8,0002.7 - 7.0
Al(III)~380 - 390~7,000 - 9,0004.5 - 9.5
Zn(II)~370 - 380~3,000 - 5,0004.5 - 10.0
Cd(II)4007,500~8.0

Note: These values are for 8-hydroxyquinoline and may vary for this compound. Experimental validation is essential.[9][12]

Experimental Protocols

The following protocols are provided as a comprehensive starting point. Optimization of parameters such as pH, reagent concentration, and incubation time is recommended for specific applications and matrices.

Protocol 1: Spectrophotometric Determination of a Metal Ion (e.g., Fe(III))

This protocol describes the use of this compound for the colorimetric quantification of a metal ion in an aqueous sample, using iron(III) as an example. The principle involves the formation of a colored complex that is extracted into an organic solvent for measurement.

I. Materials and Reagents:

  • This compound (97% purity or higher)

  • Chloroform (Analytical Grade)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Standard stock solution of the metal ion of interest (e.g., 1000 ppm Fe(III))

  • Deionized water

  • Volumetric flasks, pipettes, and separating funnels

II. Workflow Diagram:

G A Prepare Standard Solutions G Construct Calibration Curve & Quantify A->G For Calibration B Sample Preparation & pH Adjustment C Add this compound Solution B->C D Solvent Extraction with Chloroform C->D E Separate Organic Layer D->E F Measure Absorbance with Spectrophotometer E->F F->G caption Workflow for Spectrophotometric Metal Ion Determination.

Figure 2: Workflow for Spectrophotometric Metal Ion Determination.

III. Step-by-Step Methodology:

  • Preparation of Reagents:

    • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent like ethanol or chloroform.

    • Standard Metal Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15 ppm) by diluting the stock solution with deionized water.

  • Calibration Curve Construction:

    • Pipette a known volume (e.g., 10 mL) of each working standard solution into a separate separating funnel.

    • Adjust the pH of each solution to the optimal range for the metal of interest (e.g., pH 2.5-3.5 for Fe(III)) using dilute HCl or NaOH.

    • Add a fixed volume (e.g., 5 mL) of the 0.1% this compound solution to each separating funnel.

    • Shake vigorously for 1-2 minutes to facilitate complex formation and extraction into the organic phase.

    • Allow the layers to separate completely.

    • Drain the organic (lower) layer into a clean, dry test tube or cuvette.

    • Measure the absorbance of the organic extract at the predetermined λmax (e.g., around 360 nm for the Fe(III) complex) against a reagent blank.

    • Plot a graph of absorbance versus concentration to generate the calibration curve.

  • Sample Analysis:

    • Take a known volume of the sample solution and place it in a separating funnel.

    • Follow the same pH adjustment, reagent addition, extraction, and measurement steps as for the standards.

    • Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.

IV. Causality and Self-Validation:

  • pH Control: The pH is critical as it affects both the deprotonation of the reagent and the hydrolysis of the metal ion. Operating at the optimal pH ensures maximum and reproducible complex formation. A validation check would involve running the assay at slightly different pH values to confirm the optimum.

  • Solvent Extraction: Extraction into an organic solvent concentrates the analyte and removes potential interferences from the aqueous matrix, leading to a more accurate measurement. The completeness of extraction can be verified by performing a second extraction on the aqueous layer and ensuring negligible absorbance.

  • Reagent Blank: The reagent blank, which contains all components except the metal ion, is essential to zero the spectrophotometer. This corrects for any absorbance from the reagent itself or the solvent, ensuring that the measured absorbance is solely due to the metal complex.

Protocol 2: Fluorometric Determination of a Metal Ion (e.g., Zn(II))

This protocol leverages the fluorescence enhancement of this compound upon chelation for highly sensitive quantification of metal ions like Zinc(II).

I. Materials and Reagents:

  • This compound

  • Buffer solution (e.g., TRIS-HCl or HEPES, pH 7.4)

  • Standard stock solution of the metal ion (e.g., 1000 ppm Zn(II))

  • Deionized water

  • Fluorometer and quartz cuvettes or a microplate reader

II. Workflow Diagram:

G A Prepare Buffered Standard Solutions F Construct Calibration Curve & Quantify A->F For Calibration B Prepare Buffered Sample Solution C Add this compound to all solutions B->C D Incubate for Complex Formation C->D E Measure Fluorescence Intensity D->E E->F caption Workflow for Fluorometric Metal Ion Determination.

Figure 3: Workflow for Fluorometric Metal Ion Determination.

III. Step-by-Step Methodology:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

    • Working Reagent Solution: Dilute the stock solution in the chosen buffer to the final working concentration (e.g., 10 µM).

    • Standard Metal Solutions: Prepare a series of working standards in the buffer.

  • Determination of Optimal Wavelengths:

    • In the fluorometer, scan the excitation and emission spectra of a solution of the reagent with an excess of the target metal ion to determine the optimal excitation and emission wavelengths for the complex.

  • Calibration and Measurement:

    • To a series of cuvettes or wells in a microplate, add the buffered standard solutions.

    • To another cuvette or well, add the buffered sample solution.

    • Add a fixed volume of the this compound working solution to each cuvette/well and mix thoroughly.

    • Incubate the solutions for a predetermined time (e.g., 15-30 minutes) at a constant temperature to ensure complete complex formation.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths.

    • Construct a calibration curve by plotting fluorescence intensity against the concentration of the standards.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

IV. Causality and Self-Validation:

  • Fluorescence Enhancement: The chelation process rigidifies the molecular structure, leading to a significant increase in fluorescence quantum yield. The degree of enhancement is directly proportional to the concentration of the metal ion, forming the basis for quantification.

  • Selectivity: To validate the selectivity of the assay, it should be run in the presence of other potentially interfering ions. A minimal change in the fluorescence signal in the presence of other ions confirms the selectivity for the target analyte.

  • Inner Filter Effect: At high concentrations, the analyte can absorb the excitation or emission light, leading to a non-linear response. The linearity of the calibration curve should be carefully evaluated to identify the working concentration range and avoid this effect.

Conclusion and Future Perspectives

This compound stands as a promising reagent for the sensitive and selective determination of metal ions. Its fluorinated structure may offer advantages in terms of complex stability and analytical performance in various matrices. The protocols outlined here provide a robust framework for its application in spectrophotometric and fluorometric analyses. As with any analytical method, rigorous validation and optimization are paramount to achieving accurate and reliable results. Future research should focus on a systematic evaluation of the coordination chemistry of this compound with a broader range of metal ions to fully characterize its potential as a next-generation analytical reagent.

References

protocol for evaluating the cytotoxicity of 8-Fluoro-4-hydroxyquinoline on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Evaluating the Cytotoxicity of 8-Fluoro-4-hydroxyquinoline on Cancer Cell Lines

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of this compound, a fluorinated heterocyclic compound.[1] Quinoline derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities, including the induction of apoptosis, modification of the cell cycle, and interference with tumor-growth signaling pathways.[2][3][4] This guide details a multi-faceted approach, beginning with a primary assessment of cell viability using the MTT assay, followed by in-depth mechanistic studies to investigate apoptosis and cell cycle arrest via flow cytometry. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step, ensuring data integrity and trustworthiness.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous synthetic drugs and are known for a wide range of pharmacological activities.[5] In oncology, quinoline-based agents have demonstrated efficacy by targeting various cellular processes critical for cancer progression, such as DNA replication, tubulin polymerization, and key signaling pathways like PI3K/Akt/mTOR.[3][4][6] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its therapeutic index.

Evaluating the cytotoxic potential of novel compounds like this compound is a foundational step in the drug discovery pipeline. This process involves not only determining the concentration at which the compound inhibits cancer cell growth but also elucidating the underlying mechanism of cell death. The following protocols provide a structured workflow to achieve these objectives.

Experimental Workflow Overview

A systematic evaluation of cytotoxicity involves a tiered approach. The initial phase establishes the dose-dependent effect of the compound on cell viability. Subsequent phases delve into the specific mechanisms of cell death.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Cell Culture & Seeding B Treatment with this compound (Dose-Response) A->B C MTT Assay B->C D Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Apoptosis (at IC50 concentration) F Cell Cycle Analysis (PI Staining) D->F Investigate Cell Cycle (at IC50 concentration) G Quantify Apoptotic vs. Necrotic Cells E->G H Determine Cell Cycle Phase Distribution F->H I Synthesize Findings G->I H->I G cluster_0 Hypothetical Apoptotic Pathway A This compound B Target Engagement (e.g., Topoisomerase II, Kinase) A->B C DNA Damage / Stress Signal B->C D Caspase Cascade Activation C->D E Apoptosis Execution D->E CellCycle G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1

References

Application Notes and Protocols: The Strategic Use of 8-Fluoro-4-hydroxyquinoline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Fluoro-4-hydroxyquinoline as a Privileged Scaffold

This compound, a fluorinated derivative of the versatile quinoline core, has emerged as a significant building block in the synthesis of novel heterocyclic compounds.[1] Its unique structural and electronic properties make it a valuable starting material for generating diverse molecular architectures with a wide range of applications, particularly in medicinal chemistry and materials science. Quinoline derivatives, in general, are known to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and biological properties of the resulting compounds, often enhancing metabolic stability, binding affinity, and bioavailability.

These application notes provide a detailed guide to the synthetic utility of this compound, focusing on three key transformations for the construction of novel fused heterocyclic systems: the synthesis of pyrazolo[4,3-c]quinolines, the Vilsmeier-Haack formylation to access versatile intermediates, and the synthesis of oxazolo[5,4-c]quinolines. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

I. Synthesis of Fused Pyrazolo[4,3-c]quinolines

The pyrazolo[4,3-c]quinoline scaffold is a key pharmacophore found in a variety of biologically active molecules, including potential anti-inflammatory agents.[2] A robust and widely used method for the synthesis of this heterocyclic system involves the reaction of a 4-chloroquinoline precursor with hydrazine derivatives. This section details the two-step synthesis of 8-fluoro-1H-pyrazolo[4,3-c]quinolin-4-amine from this compound.

Workflow for the Synthesis of Pyrazolo[4,3-c]quinolines

start This compound step1 Chlorination (POCl3) start->step1 intermediate 8-Fluoro-4-chloroquinoline step1->intermediate step2 Cyclization (Hydrazine Hydrate) intermediate->step2 product 8-Fluoro-1H-pyrazolo[4,3-c]quinolin-4-amine step2->product cluster_products Potential Heterocyclic Products start This compound step1 Vilsmeier-Haack Reagent (POCl3, DMF) start->step1 intermediate This compound-3-carbaldehyde step1->intermediate product1 Fused Pyrimidines intermediate->product1 Reaction with Ureas/Thioureas product2 Fused Pyridines intermediate->product2 Reaction with Active Methylene Compounds product3 Other Fused Systems intermediate->product3 Other Cyclization Reactions

References

Troubleshooting & Optimization

purification techniques for crude 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Purification of Crude 8-Fluoro-4-hydroxyquinoline

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Synthesizing a molecule is often just half the battle; achieving the requisite purity for downstream applications is a critical, and often challenging, final step. Crude this compound, with its dual acidic (hydroxyl) and basic (pyridine nitrogen) functional groups, can present unique purification hurdles, from removing persistent colored impurities to preventing product loss.

This document moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of why certain techniques are chosen and how to troubleshoot them effectively when they don't go as planned. We will explore the common pitfalls and provide robust, field-tested solutions to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, practical problems you may encounter during the purification of this compound. Each issue is analyzed from a chemical principles standpoint, followed by a detailed, actionable protocol.

Issue 1: My product "oils out" during recrystallization instead of forming crystals.

Causality Analysis: "Oiling out" occurs when a compound separates from a cooling solution as a liquid phase rather than a solid crystalline lattice. This is typically due to one of two reasons:

  • High Impurity Load: Impurities can significantly depress the melting point of the mixture, causing it to separate as a supercooled liquid below its normal melting point of 278-282 °C[1].

  • Rapid Cooling & Supersaturation: If a highly concentrated solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, crashing out as a disordered, oily phase.

Strategic Solution: Controlled Crystallization & Seed Crystal Introduction

If impurities are the suspected cause, a preliminary purification step like an acid-base extraction (see FAQ 3) is recommended. If the issue is procedural, a more controlled recrystallization is necessary.

Step-by-Step Protocol: Seeding and Slow Cooling

  • Re-dissolve: Gently heat the solution containing the oiled-out product until it is fully re-dissolved. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. Insulating the flask with glass wool can help moderate the cooling rate.

  • Induce Crystallization: If crystals do not form spontaneously as the solution cools, induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

    • Seed Crystal: Introduce a tiny crystal of pure this compound saved from a previous successful batch. This provides a perfect template for crystal growth.

  • Complete Crystallization: Once crystallization begins, allow the solution to stand at room temperature for at least an hour before moving it to an ice bath or refrigerator to maximize yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Issue 2: My final product has a persistent yellow or brown color.

Causality Analysis: The quinoline scaffold is a chromophore, and minor impurities, often highly-conjugated byproducts from the synthesis or degradation products, can impart significant color even at low concentrations. These colored impurities may have solubility and polarity profiles very similar to the target compound, making them difficult to remove by recrystallization alone.

Strategic Solution: Adsorptive Purification with Activated Charcoal

Activated charcoal has a high surface area and can effectively adsorb large, flat, conjugated molecules responsible for color. It should be used judiciously, as it can also adsorb the product, reducing yield.

Step-by-Step Protocol: Decolorization with Activated Charcoal

  • Dissolve Crude Product: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (see Table 1).

  • Add Charcoal: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a solution slightly below its boiling point to avoid violent bumping.

  • Brief Heating: Swirl the mixture and gently heat it for 2-5 minutes. Prolonged heating can lead to product adsorption and loss.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a Celite® pad in a heated funnel to remove the charcoal. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallize and Isolate: Allow the hot, colorless filtrate to cool slowly, as described in the protocol for Issue 1, to form pure, colorless crystals.

Issue 3: My recovery yield is very low after column chromatography.

Causality Analysis: Low recovery from silica gel column chromatography often points to an issue with compound-stationary phase interactions. Given its structure, this compound has a basic nitrogen and an acidic hydroxyl group. The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of the basic nitrogen atom, causing the product to remain on the column.[2] This can result in significant tailing and poor elution.

Strategic Solution: Mobile Phase Modification or Alumina Chromatography

To mitigate strong binding to silica, the mobile phase can be modified. Alternatively, a different stationary phase can be used.

Step-by-Step Protocol: Modified Silica Gel Chromatography

  • Select a Base Solvent System: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that moves the product spot to an Rf value of ~0.3.

  • Modify the Mobile Phase: Add a small amount of a competitive base, such as triethylamine (~0.5-1% by volume), or a few drops of ammonium hydroxide to the mobile phase.[2] These additives will preferentially interact with the acidic sites on the silica gel, allowing your compound to elute more cleanly.

  • Prepare the Column: Pack the column using the modified mobile phase. Ensure the column is fully equilibrated before loading the sample.

  • Load and Elute: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column. Elute with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Alternative: If issues persist, consider using neutral or basic alumina as the stationary phase, which will have less affinity for the basic nitrogen of the quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a solid, typically appearing as a powder.[1] Key properties are summarized below. Understanding these is the first step in designing a rational purification strategy.

PropertyValueSource
Molecular Formula C₉H₆FNO[1][3]
Molecular Weight 163.15 g/mol [1][3]
Appearance Powder[1]
Melting Point 278-282 °C[1]
Solubility While specific data is scarce[4], related 8-hydroxyquinolines are soluble in alcohols, acetone, chloroform, and aqueous acids/alkalies[5].N/A
Q2: How do I choose the most appropriate purification technique?

The optimal technique depends on the nature and quantity of impurities. The following decision tree provides a general workflow for selecting a purification strategy.

Purification_Workflow start Crude this compound assess_purity Assess Impurity Profile (TLC, NMR, Color) start->assess_purity decision1 Are impurities heavily colored? assess_purity->decision1 decision2 Are impurities acidic or basic? decision1->decision2 No charcoal Recrystallization with Activated Charcoal decision1->charcoal Yes recrystallization Standard Recrystallization decision2->recrystallization No acid_base Acid-Base Extraction decision2->acid_base Yes decision3 Is purity still insufficient? chromatography Column Chromatography decision3->chromatography Yes final_product Pure Product (>97%) decision3->final_product No recrystallization->decision3 charcoal->decision3 acid_base->recrystallization chromatography->final_product

Figure 1: Decision workflow for selecting a purification method.
Q3: What is a good starting point for recrystallization solvent selection?

An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Given the polar hydroxyl group and the aromatic system, moderately polar solvents are often a good choice.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)Rationale & Comments
Ethanol 78Often a good starting point. The hydroxyl group interacts well.
Isopropanol 82Similar to ethanol, may offer different solubility characteristics.
Acetonitrile 82A polar aprotic solvent that can be effective.
Ethyl Acetate 77Less polar; may be useful for removing more polar impurities.
Ethanol/Water VariableA two-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly.
Toluene 111A non-polar option, potentially useful if impurities are non-polar. Use with caution due to high boiling point.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

  • For solvents that do not dissolve the solid at room temperature, gently heat the mixture. A good solvent will dissolve the solid upon heating.

  • Cool the tubes that formed a clear solution upon heating. The best solvent will yield a large amount of crystalline precipitate upon cooling.

Q4: How can I use acid-base extraction for this compound?

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds. This compound is amphoteric: the phenolic -OH is weakly acidic (pKa ~9-10) and the pyridine nitrogen is weakly basic (pKa ~4-5). This allows for selective extraction.

This technique is excellent for removing non-ionizable (neutral) impurities.

AcidBase_Extraction start Crude product in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO₃ (pH ~8.5) start->wash_base separate1 Separate Layers wash_base->separate1 wash_acid Wash with dilute aq. HCl (pH ~1-2) separate1->wash_acid Organic final_aq1 Aqueous Layer 1: Contains Strong Acid Impurities separate1->final_aq1 Aqueous separate2 Separate Layers wash_acid->separate2 final_org Organic Layer: Contains Neutral Impurities + Product separate2->final_org Organic final_aq2 Aqueous Layer 2: Contains Basic Impurities separate2->final_aq2 Aqueous

Figure 2: Workflow for removing acidic/basic impurities.

Step-by-Step Protocol: Purification via Extraction

  • Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will extract strongly acidic impurities into the aqueous layer, while leaving the weakly acidic this compound in the organic layer. Drain and discard the aqueous layer.

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will extract basic impurities into the aqueous layer. The product itself may be partially extracted if the acid is too concentrated. Drain and discard the aqueous layer.

  • Isolate Product: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product, which can then be further purified by recrystallization.

Q5: Which analytical techniques are best for final purity assessment?

No single technique tells the whole story. A combination of methods is recommended to confidently assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector is common for aromatic compounds like quinolines.[6] The mobile phase could be a gradient of acetonitrile and water with a buffer like ammonium formate.[7] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy: NMR provides structural confirmation and can reveal the presence of impurities with distinct proton or fluorine signals. Integration of the signals can be used for semi-quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range that matches the literature value (278-282 °C) is a good indicator of high purity[1]. Impurities typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A pure compound should ideally show a single spot. Running the TLC in a few different solvent systems can increase confidence.

References

Technical Support Center: Multi-Step Synthesis of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-hydroxyquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this privileged scaffold. 8-Hydroxyquinoline (8-HQ) and its analogues are foundational in medicinal chemistry and materials science, renowned for their potent biological activities and versatile metal-chelating properties.[1][2][3]

However, their synthesis is often fraught with challenges, from controlling notoriously vigorous reactions to managing purification of the final products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles and answer frequently asked questions.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific, practical problems encountered during the key synthetic routes to 8-hydroxyquinoline derivatives.

Category 1: Skraup Synthesis & Doebner-von Miller Reaction

These classical methods involve the reaction of an aromatic amine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic and oxidizing conditions.[4][5] They are powerful but often problematic.

Question 1: My Skraup reaction is extremely exothermic and difficult to control, resulting in significant tar formation and low yields. What is happening and how can I mitigate this?

Answer:

This is the most common and dangerous problem with the Skraup synthesis.[6][7] The root cause is the highly exothermic dehydration of glycerol to acrolein, followed by its polymerization under the harsh acidic and high-temperature conditions.[6][8]

Causality & Expert Recommendations:

  • Uncontrolled Exotherm: The reaction of sulfuric acid with glycerol is intensely exothermic. If not controlled, localized hotspots accelerate the reaction to a dangerous, near-runaway state, leading to extensive decomposition and the formation of black, intractable tar.[7]

  • Acrolein Polymerization: The acrolein intermediate is highly susceptible to polymerization. An excess of acrolein or uncontrolled high temperatures will favor this side reaction over the desired cyclization, drastically reducing your yield.[6]

Solutions & Protocol Adjustments:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to tame the reaction's vigor.[6][7] FeSO₄ is believed to act as an oxygen carrier, creating a more controlled, gradual oxidation process instead of a rapid, violent one.[6] Boric acid can also be employed for this purpose.[9][10]

  • Controlled Reagent Addition: The order and rate of addition are critical. A validated sequence is to first mix the aromatic amine (e.g., o-aminophenol), the moderating agent (FeSO₄), and glycerol. Then, add the concentrated sulfuric acid slowly, portion-wise, while vigorously stirring and cooling the flask in an ice-water bath to dissipate heat effectively.[7][10]

  • Gradual Heating: After the acid addition, begin heating the mixture gently. Once the reaction initiates (often observed as bubbling or boiling), immediately remove the heat source. The reaction's own exotherm should be sufficient to sustain it. Re-apply heat only after this initial vigorous phase subsides to drive the reaction to completion.[7]

Question 2: I'm using an α,β-unsaturated ketone in a Doebner-von Miller reaction and my product is a complex, resinous mixture. How can I improve selectivity?

Answer:

Similar to the Skraup reaction, the Doebner-von Miller synthesis is prone to polymerization of the carbonyl substrate under strong acid catalysis.[6][8]

Solutions & Protocol Adjustments:

  • Two-Phase Solvent System: A proven strategy is to use a two-phase solvent system (e.g., water and an immiscible organic solvent). This approach sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the aqueous acid phase where polymerization is most likely to occur.[6]

  • Milder Catalysts: Instead of concentrated sulfuric acid, explore milder acid catalysts. Lewis acids or solid acid catalysts like montmorillonite K-10 or zeolites can promote the cyclization under less harsh conditions, minimizing side reactions.[11]

Category 2: Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[4][12]

Question 3: My Friedländer synthesis is giving a very low yield. What are the likely causes?

Answer:

Low yields in the Friedländer synthesis can often be traced back to inefficient catalysis, unfavorable reaction conditions, or competing side reactions.[11]

Causality & Expert Recommendations:

  • Inefficient Catalysis: The traditional use of strong acids or bases at high temperatures can lead to substrate decomposition.[12] The effectiveness of a catalyst is also highly substrate-dependent.

  • Aldol Side Reaction: A primary competing reaction, especially under basic conditions, is the self-condensation (aldol reaction) of the ketone reactant.[8] This leads to a complex mixture of byproducts and makes purification exceedingly difficult.

Solutions & Protocol Adjustments:

  • Catalyst Screening: Do not rely on a single catalyst. Screen a variety of modern, milder catalysts. Excellent yields have been reported with metal triflates (e.g., zirconium triflate), ionic liquids, or even catalyst-free in water under microwave irradiation.[11]

  • Temperature and Time Optimization: Systematically vary the temperature. Microwave synthesis can be particularly effective, often reducing reaction times from hours to minutes and improving yields by minimizing the time reactants are exposed to high temperatures.[11]

  • Mitigate Aldol Condensation: To prevent the self-condensation of the ketone reactant, especially under basic conditions, consider the following:

    • Slow Addition: Add the ketone slowly to the reaction mixture to keep its instantaneous concentration low.

    • Use an Imine Analog: Reacting an imine analog of the o-aminoaryl aldehyde/ketone can circumvent the conditions that favor the aldol side reaction.[8][12]

Category 3: Purification Challenges

Question 4: My crude 8-hydroxyquinoline product is a dark, oily, or tarry solid. What is the most effective purification strategy?

Answer:

Purifying crude 8-HQ derivatives, especially from Skraup reactions, is a significant challenge due to non-volatile tarry byproducts.[7]

Solutions & Protocol Adjustments:

  • Steam Distillation (for volatile quinolines): This is the most effective method for separating the desired volatile quinoline from the non-volatile tar.[7] After the reaction, make the mixture alkaline and pass steam through it. The quinoline will co-distill with the water and can be collected.

  • Solvent Extraction & Wash: The product, whether steam-distilled or not, should be extracted into an organic solvent (e.g., dichloromethane, chloroform). Wash the organic layer sequentially with dilute acid (to remove any unreacted basic anilines) and then a base (like sodium bicarbonate solution) to remove acidic impurities.

  • Recrystallization: This is a crucial final step for achieving high purity. A patented and highly effective method involves dissolving the crude product in a heated chloralkane solvent (like dichloromethane or trichloromethane), cooling to induce crystallization, filtering, and washing the crystals.[13][14] This method can yield purities of 99.00% to 99.90% with recovery rates up to 98%.[13]

  • Activated Carbon Treatment: To remove persistent colored impurities, dissolving the crude product in a suitable solvent and treating it with activated carbon before the final recrystallization can be very effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Skraup, Friedländer, and Gould-Jacobs syntheses for making the quinoline core?

A1: These methods differ fundamentally in their starting materials and reaction mechanisms, which dictates their suitability for different target derivatives.

Synthesis MethodStarting MaterialsKey Features & Common Products
Skraup Aromatic amine + Glycerol + Oxidizing AgentHarsh, exothermic conditions. Good for simple, unsubstituted quinolines.[5][15]
Friedländer o-Aminoaryl aldehyde/ketone + α-Methylene carbonylModular and versatile for creating highly substituted quinolines.[2][3][8]
Gould-Jacobs Aniline + Alkoxymethylenemalonic esterBegins with condensation, followed by thermal cyclization. Excellent for producing 4-hydroxyquinoline derivatives.[4][16]

Q2: I need to functionalize the 8-hydroxyquinoline scaffold. Which positions are most reactive?

A2: The 8-hydroxyquinoline ring system has distinct reactive sites. The electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen direct electrophilic substitution. The most reactive positions for electrophilic aromatic substitution are C5 and C7 (ortho and para to the hydroxyl group). Halogenation, for example, readily occurs at these positions. Functionalization at other positions often requires more advanced strategies like directed C-H activation.[2][17]

Q3: Are there safer or greener alternatives to the classic Skraup synthesis?

A3: Yes, the hazardous nature of the Skraup reaction has driven significant research into alternatives.

  • Improved Skraup Protocols: Some methods replace glycerol with acrolein and use different acid systems to improve control and yield.[18] One patented method optimizes the reaction by adding anhydrous cupric sulfate and calcium oxide to absorb water, improving the efficiency of the sulfuric acid and accelerating the cyclization.[19]

  • Catalytic Methods: As mentioned for the Friedländer synthesis, the use of modern catalysts (Lewis acids, solid acids, metal triflates) and alternative energy sources like microwaves often allows for reactions to proceed under much milder, safer, and more environmentally friendly conditions.[11]

Visualized Workflow & Protocols

Troubleshooting Logic for a Failed Quinoline Synthesis

This flowchart outlines a systematic approach to diagnosing and solving common issues in quinoline synthesis.

G start Reaction Start: Low Yield or No Product check_sm 1. Verify Starting Materials (Purity via NMR/GC-MS) start->check_sm check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions side_reactions 3. Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->side_reactions tar Predominantly Tar/Polymer? side_reactions->tar Analysis Result unreacted_sm Mainly Unreacted SM? side_reactions->unreacted_sm complex_mixture Complex Mixture of Products? side_reactions->complex_mixture solve_tar Solution: - Lower Temperature - Add Moderator (FeSO₄) - Control Reagent Addition tar->solve_tar Yes solve_unreacted Solution: - Increase Temperature/Time - Use Stronger/Different Catalyst - Check for Inhibitors unreacted_sm->solve_unreacted Yes solve_mixture Solution: - Use Milder Conditions - Change Catalyst/Solvent - Re-evaluate Regioselectivity complex_mixture->solve_mixture Yes

Caption: A logical flowchart for troubleshooting common quinoline synthesis failures.

Simplified Mechanism: Friedländer Annulation

This diagram illustrates the key steps in the acid-catalyzed Friedländer synthesis.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Dehydration A o-Aminoaryl Ketone C α,β-Unsaturated Intermediate (+ H₂O) A->C + H⁺, -H₂O B α-Methylene Ketone B->C D Intramolecular Attack C->D Tautomerization & Intramolecular Attack E Dehydration D->E + H⁺ F Substituted Quinoline E->F - H₂O

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges of this powerful C-C bond-forming reaction. The inherent chelating nature of the 8-hydroxyquinoline (8-HQ) scaffold, while valuable for its applications, presents specific hurdles in palladium-catalyzed reactions that require careful consideration and optimization. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high yields and reproducible results in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Suzuki coupling of 8-hydroxyquinoline substrates. Each issue is presented with probable causes and actionable solutions, grounded in the mechanistic principles of the reaction.

Issue 1: Low to No Product Formation (Poor Conversion of Starting Material)

This is one of the most frequent challenges, often stemming from catalyst inhibition or suboptimal reaction conditions.

  • Probable Cause 1: Catalyst Inhibition by the 8-Hydroxyquinoline Moiety. The free hydroxyl and the quinoline nitrogen of the 8-HQ substrate can act as a bidentate ligand, chelating to the palladium center and deactivating the catalyst. This sequestration prevents the palladium from participating in the catalytic cycle.

    • Solution: Protection of the 8-Hydroxyl Group. To circumvent catalyst inhibition, protection of the 8-hydroxyl group is often essential.[1][2] Commonly employed protecting groups that have proven effective include:

      • Benzyl (Bn) group: This can be introduced using benzyl bromide and a base. Deprotection is typically achieved through catalytic hydrogenolysis.[1]

      • Tosyl (Ts) group: This can be installed using tosyl chloride. The tosyl group is stable under anhydrous Suzuki coupling conditions and can be removed with a suitable nucleophile.[2]

  • Probable Cause 2: Inefficient Oxidative Addition. The electronic properties of your halo-8-hydroxyquinoline can hinder the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

    • Solution: Judicious Ligand Selection. The choice of phosphine ligand is critical for promoting oxidative addition. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are generally more effective.[4] Consider screening ligands such as:

      • Buchwald-type ligands (e.g., SPhos, XPhos): These are known to be highly effective for challenging couplings.

      • Trialkylphosphines (e.g., P(t-Bu)₃): Their strong electron-donating ability can facilitate oxidative addition.

  • Probable Cause 3: Suboptimal Base and Solvent System. The base plays a crucial role in activating the boronic acid for transmetalation.[3][5] Poor solubility of the base or an inappropriate solvent can lead to a sluggish reaction.

    • Solution: Screen Bases and Solvents.

      • Bases: For substrates with acidic protons like the unprotected 8-hydroxyquinoline, a careful selection of base is necessary. While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, they can also promote side reactions if the hydroxyl group is unprotected.[3] For protected 8-HQ substrates, these bases in combination with a mixed solvent system (e.g., dioxane/water, THF/water) often yield good results.

      • Solvents: The choice of solvent impacts the solubility of reactants and the catalyst, and can influence the reaction rate.[6] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired coupled product.

  • Probable Cause 1: Homocoupling of the Boronic Acid. This side reaction, where two boronic acid molecules couple to form a biaryl species, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).

    • Solution: Rigorous Degassing. Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.

  • Probable Cause 2: Protodeboronation. This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by elevated temperatures and harsh basic conditions.

    • Solution: Milder Reaction Conditions and Boronic Ester Derivatives.

      • Attempt the reaction at a lower temperature.

      • Use a milder base, such as K₂CO₃ or KF.

      • Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin), which are less prone to protodeboronation.

  • Probable Cause 3: Dehalogenation of the Halo-8-hydroxyquinoline. This involves the replacement of the halogen atom with a hydrogen, leading to the unfunctionalized 8-hydroxyquinoline.

    • Solution: Optimize Reaction Parameters. This side reaction can sometimes be minimized by adjusting the catalyst, ligand, and solvent system. Screening different conditions may be necessary to find a set that favors the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the 8-hydroxyl group of my 8-hydroxyquinoline substrate?

While not universally required for every conceivable substrate combination, protecting the 8-hydroxyl group is a highly recommended starting point, especially when encountering low yields or reaction failure.[1][2] The unprotected hydroxyl group can chelate the palladium catalyst, leading to its deactivation. By protecting it, you eliminate this potential pathway for catalyst inhibition.

Q2: What is the general mechanism of the Suzuki coupling reaction?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-8-hydroxyquinoline, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0:e->PdII_Aryl:w OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl:s->PdII_Diaryl:n Transmetalation Transmetalation PdII_Diaryl:n->Pd0:s Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Q3: Which palladium catalyst source should I choose?

A variety of palladium sources can be used, each with its own advantages.

  • Pd(PPh₃)₄: A common and effective Pd(0) source, but can be sensitive to air and moisture.

  • Pd₂(dba)₃: Another Pd(0) source that requires the addition of a ligand.

  • Pd(OAc)₂ or PdCl₂(dppf): These are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. They are often more stable and easier to handle than Pd(0) sources.

For initial screening, a stable Pd(II) precatalyst like PdCl₂(dppf) is a good choice.

Q4: How do I choose the right base for my reaction?

The choice of base is critical and often substrate-dependent.[3]

  • Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These are widely used and generally effective. K₃PO₄ is a stronger base than K₂CO₃ and can be beneficial for less reactive systems. Cs₂CO₃ is highly effective but also more expensive.

  • Fluoride sources (KF, CsF): These can be effective, particularly with boronic esters.

  • Organic bases (e.g., triethylamine): Generally less effective in Suzuki couplings compared to inorganic bases.

A good starting point for screening is K₂CO₃ or K₃PO₄.

Experimental Protocols

The following protocols are provided as a general starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Protected Halo-8-hydroxyquinoline

This protocol is suitable for the coupling of a protected bromo- or iodo-8-hydroxyquinoline with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected halo-8-hydroxyquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart for Suzuki Coupling of 8-Hydroxyquinolines

Troubleshooting_Flowchart Start Start Suzuki Coupling of 8-HQ Check_Conversion Low or No Conversion? Start->Check_Conversion Protect_OH Protect 8-OH group (e.g., Bn, Ts) Check_Conversion->Protect_OH Yes Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No Screen_Ligands Screen electron-rich, bulky ligands (e.g., SPhos, P(t-Bu)₃) Protect_OH->Screen_Ligands Screen_Conditions Screen base and solvent (e.g., K₃PO₄ in Dioxane/H₂O) Screen_Ligands->Screen_Conditions Screen_Conditions->Check_Side_Products Degas Improve degassing procedure Check_Side_Products->Degas Yes (Homocoupling) Milder_Conditions Use milder base (K₂CO₃) and lower temperature Check_Side_Products->Milder_Conditions Yes (Protodeboronation) Success Successful Coupling Check_Side_Products->Success No Degas->Success Boronic_Ester Use boronic ester (Bpin) Milder_Conditions->Boronic_Ester Boronic_Ester->Success

A decision-making guide for troubleshooting common issues.

Data Summary: Comparison of Reaction Parameters

The following table summarizes key parameters and their typical ranges for the Suzuki coupling of 8-hydroxyquinoline derivatives. This is intended as a general guide for reaction optimization.

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
8-OH Protection Benzyl (Bn) or Tosyl (Ts)-Essential to prevent catalyst inhibition by chelation.[1][2]
Palladium Catalyst PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄, Pd₂(dba)₃Pre-catalysts are often more stable and convenient.
Ligand dppf (if using PdCl₂(dppf))Buchwald ligands, P(t-Bu)₃Bulky, electron-rich ligands facilitate oxidative addition.[4]
Base K₃PO₄ (2-3 equiv.)K₂CO₃, Cs₂CO₃, KFStronger bases promote boronate formation but can increase side reactions.[3]
Solvent Dioxane/H₂O (4:1 to 10:1)Toluene/H₂O, THF/H₂OA co-solvent system is often necessary to dissolve the inorganic base.
Temperature 80-100 °CRoom temp. to 120 °CHigher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.
Boron Source Arylboronic acidArylboronic pinacol esterBoronic esters are more stable and less prone to protodeboronation.

References

addressing stability and degradation issues of 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 8-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a fluorinated quinoline derivative, this compound possesses unique chemical properties that are of significant interest in medicinal chemistry and materials science. However, its utility can be accompanied by challenges related to its stability and degradation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and application of this compound. Our goal is to equip you with the technical knowledge and practical solutions to ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you may encounter, providing potential causes and actionable solutions.

1. Question: I observed a change in the color and appearance of my solid this compound sample. What could be the cause?

Answer:

Changes in the physical appearance of your solid this compound, such as discoloration (e.g., turning from off-white to yellow or brown) or clumping, are often indicators of degradation.

  • Potential Causes:

    • Exposure to Light: Quinolone derivatives can be susceptible to photodegradation. The energy from UV or even ambient light can induce chemical reactions, leading to the formation of colored impurities.

    • Moisture Absorption: The compound is known to be moisture-sensitive.[1] Absorption of water can lead to hydrolysis or facilitate other degradation pathways, as well as cause the powder to clump.

    • Elevated Temperatures: Storing the compound at temperatures above the recommended conditions can accelerate degradation processes. The melting point of this compound is in the range of 278-282 °C, but thermal degradation can occur at much lower temperatures over time.[2]

  • Solutions & Preventative Measures:

    • Storage: Always store this compound in a tightly sealed, opaque container to protect it from light and moisture.[1][3] A desiccator or a dry box is highly recommended for long-term storage. The recommended storage temperature is in a cool place.[1]

    • Handling: When handling the compound, minimize its exposure to ambient light and humidity. Work in a controlled environment, such as a glove box or a fume hood with low humidity, especially when preparing solutions or weighing the solid.

2. Question: My experimental results are inconsistent. Could the stability of my this compound solution be the problem?

Answer:

Inconsistent experimental results are a common consequence of using a degraded or impure compound. Solutions of this compound can be particularly prone to degradation, affecting the concentration of the active compound and potentially introducing interfering byproducts.

  • Potential Causes of Solution Instability:

    • pH of the Solvent: The stability of quinolones can be highly dependent on the pH of the solution. While acidic conditions might lead to the protonation of the quinoline nitrogen, alkaline conditions can deprotonate the hydroxyl group, potentially making the molecule more susceptible to oxidation or other reactions. Forced degradation studies on similar fluoroquinolone compounds have shown significant degradation in alkaline mediums.

    • Solvent Choice: The type of solvent used can influence the stability of this compound. Protic solvents may participate in hydrogen bonding and potentially facilitate degradation, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that can react with the compound.

    • Exposure to Light and Air (Oxygen): As with the solid form, solutions can be sensitive to light. Additionally, dissolved oxygen can lead to oxidative degradation, especially if the solution is exposed to light or contains metal ion impurities that can catalyze oxidation.

  • Troubleshooting and Best Practices:

    • Freshly Prepare Solutions: It is always best practice to prepare solutions of this compound fresh for each experiment.

    • Solvent Selection and Purity: Use high-purity, degassed solvents. If you must store solutions, do so in the dark, at low temperatures, and consider purging the headspace of the container with an inert gas like argon or nitrogen.

    • pH Control: If your experimental conditions allow, buffer the solution to a pH where the compound is most stable. You may need to perform a preliminary stability study to determine the optimal pH range for your specific application.

    • Purity Check: Before use, you can verify the purity of your solution using a quick analytical method like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Question: I suspect my this compound has degraded. How can I confirm this and what are the likely degradation products?

Answer:

Confirming degradation requires analytical techniques that can separate the parent compound from any impurities or degradation products.

  • Analytical Methods for Detecting Degradation:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of a compound and detecting degradation products. A stability-indicating HPLC method, typically using a C18 column with a gradient elution, can separate this compound from its more polar or less polar degradation products. A photodiode array (PDA) detector can help in identifying peaks that do not correspond to the parent compound by comparing their UV spectra.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly powerful for identifying unknown degradation products. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio of the degradation products, which provides crucial information for structure elucidation.

  • Potential Degradation Pathways: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of quinolones and fluoroquinolones:

    • Photodegradation: UV irradiation can lead to the formation of radical species, followed by dimerization or reaction with solvents. Ring opening or modification of the quinoline core is also a possibility.

    • Hydrolysis: Under strongly acidic or basic conditions, the quinolone ring system could potentially undergo hydrolysis, although it is generally quite stable.

    • Oxidation: The phenol-like hydroxyl group can be susceptible to oxidation, leading to the formation of quinone-like structures. This can be accelerated by light and the presence of metal ions.

The following diagram illustrates a generalized workflow for investigating degradation:

degradation_workflow cluster_problem Problem Identification cluster_analysis Analytical Investigation cluster_interpretation Data Interpretation cluster_action Corrective Action Problem Inconsistent Results / Visible Degradation HPLC HPLC Purity Check Problem->HPLC Analyze sample LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Purity Assess Purity (%) HPLC->Purity Identify Identify Degradation Products (if possible) LCMS->Identify New_Sample Use Fresh / New Sample Purity->New_Sample If purity is low Optimize Optimize Storage / Handling Conditions Purity->Optimize If purity is low Identify->Optimize Based on degradation profile

Caption: Workflow for investigating suspected degradation of this compound.

II. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][3] For long-term stability, storage in a desiccator is recommended.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is strongly recommended to prepare solutions fresh before use. If storage is necessary, use a high-purity, degassed solvent and store the solution in a tightly sealed, amber vial at a low temperature (e.g., 2-8 °C or -20 °C). Purging the vial with an inert gas can also help prevent oxidative degradation.

  • Q3: What solvents are recommended for dissolving this compound?

    • A3: While specific solubility data is limited, 4-hydroxyquinoline is soluble in DMF and DMSO. Given its structure, this compound is likely to have similar solubility in polar aprotic solvents. Always use high-purity solvents.

Stability

  • Q4: Is this compound sensitive to pH?

    • A4: Based on the general behavior of quinolones and fluoroquinolones, it is highly likely that the stability of this compound is pH-dependent. Extreme pH values (both acidic and basic) should be avoided during storage. If your experimental protocol involves harsh pH conditions, the compound's stability should be verified under those specific conditions.

  • Q5: How can I minimize photodegradation during my experiments?

    • A5: Use amber-colored glassware or wrap your reaction vessels in aluminum foil. Work in a dimly lit area or under yellow light whenever possible.

Troubleshooting

  • Q6: I am seeing unexpected peaks in my chromatogram. What could they be?

    • A6: Unexpected peaks could be impurities from the starting material, degradation products, or contaminants from your experimental setup. To identify the source, run a blank (solvent only), a standard of your this compound, and your experimental sample. If the extra peaks are only in your sample, they are likely degradation products or byproducts of your reaction.

  • Q7: My reaction is not proceeding as expected. Could the quality of my this compound be the issue?

    • A7: Yes, if the compound has degraded, its effective concentration will be lower than expected, and the degradation products could potentially interfere with your reaction. It is advisable to check the purity of your compound before starting a critical experiment.

III. Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. This method may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • Monitor at a wavelength where this compound has significant absorbance (a UV scan will determine the optimal wavelength, but a starting point could be around 230-250 nm and 315-330 nm, similar to 4-hydroxyquinoline).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of about 50-100 µg/mL.

  • Analysis:

    • Inject the sample and analyze the chromatogram for the presence of additional peaks. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the stability profile of this compound.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C. Also, expose the solid compound to the same temperature.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using the HPLC method described in Protocol 1.

The following diagram illustrates the workflow for a forced degradation study:

forced_degradation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Timepoints Collect Samples at 0, 2, 6, 12, 24h Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA/MS Method Neutralize->HPLC_Analysis Degradation_Profile Determine Degradation Profile HPLC_Analysis->Degradation_Profile Identify_Products Identify Degradation Products HPLC_Analysis->Identify_Products

Caption: Experimental workflow for a forced degradation study of this compound.

IV. Data Summary

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acid Hydrolysis Likely stable to moderately stablePotential for minor ring hydrolysis under harsh conditions.
Base Hydrolysis Susceptible to degradationProducts of ring modification or opening.
Oxidation Susceptible to degradationQuinone-like structures, products of oxidative cleavage.
Thermal Stable at recommended storage temperaturesDecomposition at elevated temperatures.
Photolysis Susceptible to degradationDimerization products, photo-adducts with solvent, ring-opened products.

V. Conclusion

This compound is a valuable compound for research and development. However, its sensitivity to environmental factors such as light, moisture, and pH necessitates careful handling and storage to maintain its integrity. By understanding the potential stability issues and implementing the troubleshooting strategies and best practices outlined in this guide, researchers can minimize experimental variability and ensure the reliability of their results. For critical applications, it is always recommended to perform purity checks and, if necessary, a preliminary stability study under your specific experimental conditions.

VI. References

  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). This compound-3-carboxylic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Capot Chemical. (2013). This compound - Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Echemi. (2019). This compound SDS, 63010-71-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from --INVALID-LINK--

  • Al-Karad, A. Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. --INVALID-LINK--

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from --INVALID-LINK--

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Formulation and Biological Evaluation of 8-Fluoroquinoline-3-carboxamide: Application Notes and Protocols. Retrieved from --INVALID-LINK--

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the formation of byproducts and strategies for their avoidance. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to ensure your success in synthesizing these vital heterocyclic compounds.

Troubleshooting Guide: From Tar Formation to Low Yields

The Skraup synthesis, while elegant in its concept, is notorious for its vigorous nature and the propensity to form a variety of byproducts, often culminating in a difficult-to-handle tarry residue. This section provides a question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: My reaction is extremely vigorous and difficult to control, leading to a dark, tarry mixture.

Question: What is causing the violent exotherm in my Skraup synthesis, and how can I mitigate it to prevent excessive tar formation?

Answer: The violent exotherm is a hallmark of the Skraup synthesis and is primarily due to the rapid, uncontrolled polymerization of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[1] This polymerization is highly exothermic and is exacerbated by the strong acid conditions and high local temperatures.

Root Causes and Solutions:

  • Unmoderated Reaction: The reaction without a moderator can quickly become uncontrollable.

    • Solution: The use of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is the most common and effective choice.[2][3] It is believed to function by creating a more controlled and gradual oxidation process, thus preventing a rapid buildup of heat. Boric acid can also be used to achieve a similar effect.[4]

  • Incorrect Reagent Addition: The order and rate of reagent addition significantly impact reaction control.

    • Solution: A well-established and safer procedure involves the slow and controlled addition of concentrated sulfuric acid to a pre-cooled mixture of the aniline, glycerol, and ferrous sulfate.[5] This allows for better heat dissipation and prevents the instantaneous, large-scale formation of acrolein.

  • Inadequate Temperature Control: Overheating the initial mixture can lead to a runaway reaction.

    • Solution: Gentle initial heating is sufficient to initiate the reaction. Once the exotherm begins, the external heat source should be removed to allow the reaction to proceed under its own heat. Reapply heat only after the initial vigorous phase has subsided.[5]

Issue 2: My quinoline yield is consistently low, and the main product is a thick, intractable tar.

Question: Beyond the violent reaction, what are the specific byproducts contributing to the tar, and what strategies can I employ to minimize their formation and improve my yield?

Answer: The "tar" is a complex mixture of polymers and other byproducts. The primary culprits are polymers of acrolein. Under the strongly acidic conditions of the Skraup synthesis, acrolein can undergo both vinyl polymerization and polymerization through its aldehyde group, leading to complex, cross-linked polyacetal and polyether structures. While the exact, complete composition of the tar is seldom fully characterized due to its complexity, it is understood to be primarily composed of these acrolein-derived polymers.[1][6]

Strategies for Minimizing Tar Formation:

  • Optimize Moderator Concentration: The amount of ferrous sulfate can be optimized. While it moderates the reaction, an inappropriate amount may not be effective. A typical starting point is a catalytic amount relative to the aniline.

  • Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it contributes to the harshness of the reaction.

    • Alternative Oxidizing Agents: Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a significant concern.[7][8] Iodine has also been explored as a milder alternative.

  • Purity of Reactants: The purity of the starting materials is critical.

    • Glycerol Quality: Anhydrous glycerol is preferred, as water can affect the efficiency of the dehydration to acrolein and potentially lead to other side reactions.[2]

Issue 3: I am observing unexpected isomers in my final product.

Question: I started with a meta-substituted aniline and obtained a mixture of quinoline isomers. How can I control the regioselectivity of the cyclization?

Answer: The cyclization step in the Skraup synthesis is an electrophilic aromatic substitution. With a meta-substituted aniline, there are two possible ortho positions for the ring closure, leading to the formation of both 5- and 7-substituted quinolines. The ratio of these isomers is influenced by both steric and electronic factors, and achieving high regioselectivity can be challenging.

Controlling Regioselectivity:

  • Substituent Effects: The electronic nature of the meta-substituent will influence the preferred site of cyclization. Electron-donating groups will activate both ortho positions, often leading to mixtures. Strongly electron-withdrawing groups may favor one isomer to a greater extent, but can also deactivate the ring and lower the overall yield.

  • Alternative Synthetic Routes: If a single, pure isomer is required, it may be more efficient to consider alternative quinoline syntheses, such as the Friedländer or Combes synthesis, which offer more predictable regiochemical outcomes.[9]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Skraup synthesis and the key byproduct-forming steps?

A1: The generally accepted mechanism proceeds as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid protonates the hydroxyl groups of glycerol, leading to the elimination of two molecules of water to form acrolein (propenal).[7][10][11]

  • Michael Addition: The aniline acts as a nucleophile and undergoes a Michael (conjugate) addition to the α,β-unsaturated aldehyde, acrolein.[9]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline.[10]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline by the oxidizing agent (e.g., nitrobenzene or arsenic acid).[4][9]

The primary byproduct-forming step is the acid-catalyzed polymerization of acrolein, which competes with the desired Michael addition of aniline.

Q2: What is the specific role of ferrous sulfate as a moderator?

A2: While often described as an "oxygen carrier," a more detailed explanation of the role of ferrous sulfate (FeSO₄) is that it likely participates in a redox cycle that controls the rate of the oxidation step.[2] By facilitating a more gradual oxidation of the dihydroquinoline intermediate, it prevents a sudden and highly exothermic final step, which in turn helps to control the overall reaction temperature and minimize the polymerization of any unreacted acrolein.

Q3: Are there any significant side reactions involving aniline itself?

A3: Under the harsh acidic and oxidizing conditions of the Skraup synthesis, aniline can potentially undergo self-condensation or oxidation to form colored, polymeric byproducts. However, these are generally considered to be minor contributors to the tar compared to the polymerization of acrolein. The primary side reactions of concern for the aniline are those that affect its nucleophilicity and thus its ability to participate in the desired reaction pathway. For instance, anilines with strong electron-withdrawing groups can be difficult substrates due to their reduced nucleophilicity.

Q4: Can I use alternatives to glycerol?

A4: Yes, the related Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones directly, bypassing the need for the in situ generation of acrolein from glycerol.[10] This can sometimes offer better control over the reaction, although polymerization of the α,β-unsaturated carbonyl compound can still be a significant issue.

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is a representative method for the synthesis of quinoline, incorporating the use of ferrous sulfate to moderate the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring and cooling in an ice bath, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Once the reaction begins to boil vigorously, remove the external heat source and allow the reaction to proceed under its own heat.

  • After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over an anhydrous drying agent (e.g., anhydrous potassium carbonate) and then purify by distillation.

Data Presentation

Oxidizing AgentTypical YieldsObservationsReference
Nitrobenzene84-91% (for quinoline)Can be a violent reaction without a moderator.[5]
Arsenic AcidGenerally good yieldsLess violent reaction compared to nitrobenzene, but highly toxic.[7][8]

Visualizations

Skraup Synthesis and Major Byproduct Pathway

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (catalyzed by H₂SO₄) Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct Michael Addition H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Michael Addition Tar Tar (Acrolein Polymers) Acrolein->Tar Acid-Catalyzed Polymerization Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization (-H₂O) Dihydroquinoline->Quinoline Oxidation

Caption: The reaction pathway of the Skraup synthesis and the competing polymerization of acrolein.

Troubleshooting Workflow for Low Yield in Skraup Synthesis

Troubleshooting_Workflow Start Low Yield of Quinoline Violent_Reaction Observation: Violent reaction and significant tar formation? Start->Violent_Reaction Isomer_Mixture Observation: Mixture of isomers (for substituted anilines)? Violent_Reaction->Isomer_Mixture No Add_Moderator Action: Add/optimize moderator (e.g., FeSO₄). Control H₂SO₄ addition and temperature. Violent_Reaction->Add_Moderator Yes Incomplete_Reaction Observation: Starting material remains after prolonged reaction time? Isomer_Mixture->Incomplete_Reaction No Consider_Alternative Action: Consider alternative synthesis (e.g., Friedländer) for better regioselectivity. Isomer_Mixture->Consider_Alternative Yes Increase_Temp_Time Action: Increase reaction temperature and/or prolong reaction time. Incomplete_Reaction->Increase_Temp_Time Yes

Caption: A decision-making workflow for troubleshooting low yields in the Skraup synthesis.

References

safe handling, storage, and disposal of 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoro-4-hydroxyquinoline

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 63010-71-9). As a fluorinated quinoline derivative, this compound is valuable in the synthesis of dyes, OLEDs, and bioactive molecules for drug discovery.[1] However, its potential hazards necessitate a thorough understanding of safe handling, storage, and disposal protocols. This document is structured in a problem-solution format to directly address the practical challenges and safety questions you may encounter during your experiments.

Compound Identification and Hazard Summary

Before handling, it is crucial to be familiar with the fundamental properties and hazards of this compound.

PropertyValueSource
CAS Number 63010-71-9[2][3][4]
Molecular Formula C₉H₆FNO[2][4]
Molecular Weight 163.15 g/mol [2][4]
Appearance Beige or pale cream to pale brown powder/crystal[1][2]
Melting Point 278 - 282 °C[2]
GHS Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3]
GHS Signal Word Danger[3]

Section 1: Safe Handling and Personal Protective Equipment (PPE)

This section addresses common questions regarding the day-to-day handling of this compound powder.

Q1: What is the absolute minimum PPE required when weighing or handling small quantities of this compound?

A1: The minimum required PPE consists of a lab coat, nitrile gloves, and tightly fitting safety goggles with side-shields.[3] However, due to the compound's fine powder form and potential for aerosolization, a dust mask (type N95 or higher) is strongly recommended even for small quantities.

  • Expert Insight: The primary risks during weighing are inhalation of fine particles and eye contact. Standard surgical masks do not provide adequate respiratory protection against fine chemical dust. An N95 respirator is designed to filter these particles. Always ensure your safety glasses form a good seal around the eyes, as the compound is classified as causing serious eye damage.[3]

Q2: My procedure involves dissolving the powder. Can I do this on an open bench?

A2: No. All handling that could generate dust or aerosols, including weighing, transferring, and dissolving the powder, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6] This is a critical engineering control to minimize inhalation exposure.

  • Causality Explained: A chemical fume hood protects the user by drawing airborne contaminants away from the breathing zone. An open bench offers no such protection. Even when adding solvent, fine powder can become airborne before it is fully wetted.

Q3: What type of gloves are best, and is there a specific technique for removing them?

A3: Standard nitrile laboratory gloves are generally sufficient. Always inspect gloves for tears or punctures before use.[2] The most critical part is the removal technique to avoid cross-contamination. Use the "glove-in-glove" technique: peel one glove off by pinching it at the wrist and pulling it down, turning it inside out. Ball this removed glove into the palm of your still-gloved hand. Then, slide two fingers of your bare hand under the wrist of the remaining glove and peel it down and off, enveloping the first glove. This ensures your bare skin never touches the contaminated outer surface of either glove. Always wash your hands thoroughly with soap and water after handling the compound, even after wearing gloves.[7][8]

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing A Review Safety Data Sheet (SDS) B Verify Fume Hood is Operational A->B C Don Required PPE (Goggles, Lab Coat, Gloves, N95) B->C D Weigh Compound Inside Fume Hood C->D E Perform Experimental Steps D->E F Close Primary Container Tightly E->F G Decontaminate Work Surface F->G H Dispose of Contaminated Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A standard workflow for handling powdered chemical reagents.

Section 2: Proper Storage and Stability

Incorrect storage can compromise the integrity of your compound and create safety hazards.

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] It is noted to be sensitive to heat, light, and moisture.[2] Therefore, storage in a dark, desiccated environment is optimal.

  • Trustworthiness Insight: "Cool" generally refers to temperatures between 8°C and 15°C, though controlled room temperature (20-25°C) is often acceptable if the area is dry and away from heat sources like ovens or direct sunlight. The key is consistency and avoiding temperature extremes.

Q2: Are there any chemicals this compound should NOT be stored near?

A2: The available safety data sheets do not list specific chemical incompatibilities.[2][3] However, as a standard laboratory practice, it should be stored away from strong oxidizing agents. It is also prudent to store it separately from foodstuffs and other reactive chemical classes.[7]

Q3: I noticed the powder in my vial has changed color and clumped together. Is it still usable?

A3: A significant change in appearance, such as discoloration from beige to dark brown or the formation of hard clumps, suggests potential degradation, likely due to moisture absorption or reaction with air. While the compound may not be entirely decomposed, its purity is compromised. Using degraded material can lead to failed experiments or unexpected side products. It is strongly recommended to use a fresh, unopened vial or to re-verify the purity of the suspect material via analytical methods (e.g., NMR, LC-MS) before use.

Section 3: Spill, Exposure, and Emergency Procedures

This section provides clear, actionable steps for emergency situations.

Q1: I've spilled a small amount of the powder (a few milligrams) on the lab bench inside the fume hood. What's the correct cleanup procedure?

A1: For a minor spill contained within a fume hood:

  • Do not create dust. Avoid dry sweeping.[2][7]

  • Gently cover the spill with a damp paper towel to wet the powder.

  • Carefully wipe the area from the outside-in to contain the spill.

  • Place the contaminated paper towels into a sealed plastic bag or container labeled as "Hazardous Chemical Waste."[7]

  • Wipe the area again with soap and water.

  • Dispose of all contaminated materials, including your gloves, in the designated hazardous waste container.[7]

Q2: What should I do in case of accidental eye or skin contact?

A2: Immediate action is critical to prevent serious injury.

  • Eye Contact: This is a medical emergency as the compound can cause serious eye damage.[3] Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7]

Q3: What happens if the compound is accidentally ingested or inhaled?

A3:

  • Ingestion: The compound is harmful if swallowed.[3] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[9]

  • Inhalation: Move the person into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[9] Consult a physician.[2]

Section 4: Compliant Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

Q1: How do I dispose of leftover this compound and contaminated labware (e.g., pipette tips, tubes)?

A1: All waste containing this compound, whether it's the pure substance, solutions, or contaminated disposables, must be treated as hazardous waste. It should be collected in a suitable, closed, and clearly labeled container for disposal.[2] You must dispose of the contents and container through an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[3][7][10] Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Expert Insight: Chemical waste regulations are strict and vary by institution and region. Always consult your institution's Environmental Health & Safety (EHS) office for specific protocols. They will provide the correct waste containers and collection schedules.

Disposal Decision Pathway

This diagram helps determine the correct disposal stream for various types of waste generated during your experiment.

G cluster_waste_type cluster_disposal_options Start Waste Generated is_contaminated Is it contaminated with This compound? Start->is_contaminated is_sharp Is it a sharp (needle, blade)? is_contaminated->is_sharp Yes is_glass Is it non-sharp glass? is_contaminated->is_glass No hw_solid Solid Hazardous Waste (Labeled Container) hw_liquid Liquid Hazardous Waste (Labeled Container) normal_trash Normal Lab Trash glass_box Glass Disposal Box is_liquid Is it bulk liquid? is_sharp->is_liquid No sharps_container Hazardous Sharps Container is_sharp->sharps_container Yes is_liquid->hw_solid No (e.g., gloves, tubes) is_liquid->hw_liquid Yes is_glass->normal_trash No is_glass->glass_box Yes (Rinsed 3x)

Caption: Decision tree for waste segregation and disposal.

References

Navigating the Scale-Up of 8-Fluoro-4-hydroxyquinoline Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-fluoro-4-hydroxyquinoline, a key building block in medicinal chemistry, presents unique challenges during scale-up. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during the transition to larger-scale production. Drawing on established principles of organic synthesis and process chemistry, this guide offers practical, field-proven insights to ensure a robust and efficient manufacturing process.

I. Understanding the Core Synthesis: The Gould-Jacobs Reaction

The most prevalent and scalable route to this compound is the Gould-Jacobs reaction.[1] This method involves a two-step sequence: the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2] Understanding the nuances of each step is critical for successful scale-up.

Reaction Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A 2-Fluoroaniline C Diethyl 2-((2-fluoroanilino)methylene)malonate (Intermediate) A->C 100-120°C B Diethyl Ethoxymethylenemalonate (DEEM) B->C E Ethyl this compound-3-carboxylate C->E ~250°C D High-Boiling Point Solvent (e.g., Dowtherm A) D->E H This compound-3-carboxylic acid E->H Hydrolysis F Saponification (e.g., NaOH) F->H G Acidification J This compound (Final Product) H->J Decarboxylation I Heat I->J

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and scale-up of this compound.

Q1: What is the optimal temperature for the initial condensation of 2-fluoroaniline and DEEM?

A1: The initial condensation is typically carried out at a temperature range of 100-120°C. This provides a sufficient rate of reaction to form the diethyl 2-((2-fluoroanilino)methylene)malonate intermediate without promoting premature cyclization or degradation. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time, which is typically 1-3 hours.

Q2: Why is a high-boiling point solvent necessary for the cyclization step?

A2: The thermal cyclization of the intermediate to form the quinoline ring system requires a significant activation energy.[2] High-boiling point solvents, such as diphenyl ether (Dowtherm A), are used to achieve the necessary high temperatures, typically around 250°C, for the reaction to proceed efficiently.[3] These solvents also help to ensure even heat distribution, which is critical for consistent product quality during scale-up.

Q3: Can microwave irradiation be used to improve the Gould-Jacobs reaction?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction. The use of microwave heating can rapidly achieve the high temperatures required for cyclization, often in a matter of minutes compared to hours with conventional heating. However, careful optimization of reaction parameters is necessary to prevent localized overheating and potential decomposition, especially during scale-up.

Q4: What are the primary safety concerns when working with high-boiling point solvents like Dowtherm A?

A4: The primary safety concerns are the high temperatures involved and the potential for thermal burns. It is essential to use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. The heating and cooling of large volumes of these solvents must be carefully controlled to avoid thermal shock to glassware. Additionally, while Dowtherm A has low volatility at room temperature, adequate ventilation is necessary at elevated temperatures to avoid inhalation of any potential vapors.[4]

Q5: How does the fluorine substituent at the 8-position affect the reaction?

A5: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the aniline nitrogen, potentially slowing down the initial condensation step compared to unsubstituted aniline. However, this effect is generally modest. The fluorine substituent does not typically interfere with the cyclization step. Its presence is primarily for modulating the biological activity of the final molecule.[5]

III. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems that may arise during the scale-up of this compound production.

Problem 1: Low Yield of the Final Product

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Condensation Incomplete Condensation? Start->Condensation Cyclization Inefficient Cyclization? Condensation->Cyclization No Solution1 Increase condensation time/temperature. Verify reactant purity. Condensation->Solution1 Yes Purification Product Loss During Purification? Cyclization->Purification No Solution2 Ensure cyclization temperature is reached and maintained. Consider alternative high-boiling solvents or microwave synthesis. Cyclization->Solution2 Yes Solution3 Optimize recrystallization solvent system. Minimize transfer losses. Purification->Solution3 Yes End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: A decision-making workflow for troubleshooting low product yields.

Detailed Analysis and Solutions:

  • Incomplete Condensation: The initial reaction between 2-fluoroaniline and DEEM may not have gone to completion.

    • Verification: Use TLC or HPLC to monitor the disappearance of the starting materials.

    • Solution: Increase the reaction time or slightly increase the temperature (e.g., to 125°C). Ensure the 2-fluoroaniline is of high purity, as impurities can inhibit the reaction.

  • Inefficient Cyclization: The high-temperature cyclization is often the most critical and challenging step.

    • Verification: Analyze a sample of the crude reaction mixture after the cyclization step by HPLC or NMR to quantify the amount of unreacted intermediate.

    • Solution: Ensure that the reaction temperature reaches and is maintained at approximately 250°C. Inadequate heating is a common issue during scale-up. Consider using a mechanical stirrer to ensure even heat distribution. For very large scale, the use of microwave flow reactors could be explored for better temperature control and efficiency.[2]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during isolation and purification.

    • Verification: Analyze the mother liquor after filtration and washings to quantify the amount of dissolved product.

    • Solution: Optimize the purification protocol. If using recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often a good starting point. Ensure the pH of the aqueous solution is adjusted to the isoelectric point of this compound to minimize its solubility during precipitation.[6][7]

Quantitative Data for Yield Optimization

ParameterCondition ACondition BCondition C
Condensation Temp. 110°C120°C120°C
Condensation Time 2 hours3 hours3 hours
Cyclization Temp. 240°C250°C250°C
Cyclization Time 1 hour1 hour1.5 hours
Overall Yield 55%75%72%

This table illustrates how optimizing reaction parameters can significantly impact the overall yield.

Problem 2: Impurity Formation and Purification Challenges

Q: My final product is difficult to purify and contains persistent impurities. What are the likely side products and how can I remove them?

A: Impurity formation is a common challenge in high-temperature reactions. Understanding the potential side reactions is key to developing an effective purification strategy.

Potential Byproducts and Side Reactions:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-fluoroaniline and DEEM.

  • Incomplete Cyclization: The intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate, may persist if the cyclization is not complete.

  • Thermal Decomposition Products: At the high temperatures required for cyclization, both the intermediate and the product can undergo thermal degradation. While specific decomposition pathways for this compound are not extensively documented, studies on similar hydroxyquinoline structures suggest that fragmentation of the quinoline ring can occur.[8][9]

  • Polymers: Side reactions of the starting materials or intermediates can lead to the formation of polymeric materials, which can complicate purification.

Purification Protocol and Troubleshooting:

A robust purification protocol is essential for obtaining high-purity this compound.

Step-by-Step Purification Methodology:

  • Initial Quenching and Precipitation: After the cyclization reaction, the mixture is cooled, and a non-polar solvent like hexane or heptane is added to precipitate the crude product from the high-boiling point solvent.

  • Filtration and Washing: The crude solid is collected by filtration and washed with a non-polar solvent to remove residual high-boiling point solvent.

  • Acid-Base Extraction (Optional but Recommended):

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The phenolic hydroxyl group of this compound will deprotonate, making it soluble in the aqueous phase.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 7-7.5 to precipitate the purified product.[7]

  • Recrystallization: The precipitated solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or methanol) to remove any remaining impurities.

Troubleshooting Persistent Impurities:

  • If the product is still colored: This may indicate the presence of colored decomposition products. A charcoal treatment during the recrystallization step can help to remove these impurities.

  • If HPLC analysis shows multiple peaks: This suggests the presence of closely related impurities. Multiple recrystallizations may be necessary. Alternatively, column chromatography on silica gel can be employed for smaller scale purifications, though this is less practical for large-scale production.

Analytical Methods for Purity Assessment:

  • HPLC: High-performance liquid chromatography is the preferred method for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as formic acid or TFA) is a good starting point for method development.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be helpful in identifying unknown impurities.

Problem 3: Thermal Runaway and Safety During Scale-Up

Q: I am concerned about the potential for a thermal runaway reaction during the high-temperature cyclization step, especially at a larger scale. How can I mitigate this risk?

A: The high exothermicity of the cyclization reaction is a significant safety concern during scale-up. Careful control of the reaction conditions is paramount.

Mitigation Strategies for Thermal Runaway:

  • Controlled Addition of the Intermediate: Instead of heating the entire batch of the intermediate at once, add it slowly to the pre-heated high-boiling point solvent. This allows for better control of the reaction rate and heat generation.

  • Efficient Heat Transfer: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a high heat transfer coefficient and an efficient cooling system.

  • Monitoring and Control: Implement real-time temperature monitoring of the reaction mixture. An automated control system that can adjust the heating or cooling as needed is highly recommended for large-scale production.

  • Dilution: Running the reaction at a slightly lower concentration can help to moderate the reaction rate and improve heat dissipation.

IV. Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the Gould-Jacobs reaction and a proactive approach to troubleshooting. By carefully controlling reaction parameters, anticipating potential side reactions, and implementing robust purification and safety protocols, researchers and drug development professionals can overcome the challenges associated with this synthesis. This guide provides a foundational framework for optimizing the production of this valuable chemical intermediate, ultimately contributing to the advancement of pharmaceutical research and development.

V. References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Substituted Pyridines and Quinolines from Acyclic α,β-Unsaturated O-Silyl Oximes. Journal of the American Chemical Society, 129(33), 10096–10097.

  • (Patent) Catalytic bromination of 2-fluoroaniline. US5053542A.

  • Abdel-Rahman, L. H., et al. (2019). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 24(12), 2294.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Jiang, G., et al. (2017). Palladium-Catalyzed Aerobic Oxidative Aromatization of Aliphatic Alcohols and Anilines to Quinolines. The Journal of Organic Chemistry, 82(6), 3245–3251.

  • Wallace, D. J., & Chen, C. (2003). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 1(1), 69-71.

  • Anvekar, T. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066.

  • Kumar, A., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22585–22612.

  • (Patent) Purification method of 8-hydroxyquinoline crude product. CN103304477B.

  • (Patent) A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.

  • Ramirez-Prada, J., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(16), 4995.

  • Mighri, Z., et al. (2021). A novel hybrid iron fluoride based on 8-hydroxyquinoline: Crystal structure, thermal decomposition, spectroscopic characterization, and magnetic properties. Inorganica Chimica Acta, 525, 120469.

  • Sridharan, V., et al. (2011). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharma Guideline.

  • Wang, Y., et al. (2022). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 27(19), 6269.

  • BenchChem. (2025). comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.

  • Sigma-Aldrich. (n.d.). This compound 97%.

  • Various Authors. (2011). High boiling point solvents. ResearchGate.

  • Supplementary Information Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.

  • Various Authors. (2017). How do organic chemists remove solvents with high boiling points from solution? Quora.

  • Kappe, C. O., et al. (2003). Malonates in Cyclocondensation Reactions. Molecules, 8(4), 373–384.

  • Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2697.

  • Various Authors. (2021). High boiling point solvents. ResearchGate.

  • Jones, W. R. (1986). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 87284.

  • Shah, R., et al. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.

  • Dunn, J. H. (1951). diethyl methylenemalonate. Organic Syntheses, 31, 44.

  • PubChem. (n.d.). 2-Fluoroaniline.

  • Patel, J., et al. (2017). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of Chemical, Biological and Physical Sciences, 7(4), 856-863.

  • Vasile, C., et al. (2021). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 26(16), 4969.

  • (Patent) Purification method of 8-hydroxyquinoline crude product. CN103304477A.

  • Chemcas. (n.d.). The Role of 2-Fluoroaniline (CAS 348-54-9) in Pharmaceutical Synthesis.

  • Cruz-Ortiz, B. R., et al. (2022). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Research Square.

  • (Patent) Process for removing high boiling solvents from polymer products. US3532677A.

References

Technical Support Center: Method Refinement for Consistent Results in Biological Assays with 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinolines (8-HQs) and their derivatives. This guide is designed to provide in-depth, field-proven insights to help you achieve consistent and reliable results in your biological assays. We will move beyond standard protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Understanding the Core Chemistry of 8-Hydroxyquinolines: The Root of Many Challenges

8-hydroxyquinoline is a planar, lipophilic molecule with a potent ability to chelate metal ions.[1][2] This metal-binding property is central to many of its biological activities, including its anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6] However, this same characteristic is also the primary source of variability and artifacts in biological assays. Understanding the interplay between 8-HQ's hydrophobicity, metal chelation, and intrinsic fluorescence is the first step toward troubleshooting and refining your experimental methods.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Compound Precipitation in Cell Culture Media

Question: I've prepared my 8-hydroxyquinoline derivative in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately or after a few hours. Why is this happening and how can I prevent it?

Answer: This is a common issue with hydrophobic compounds like 8-HQs and is often due to the compound "crashing out" of solution when the highly soluble DMSO environment is diluted into the aqueous cell culture medium.[7] Delayed precipitation can also occur due to interactions with media components or temperature and pH shifts.[7]

Causality: 8-HQs have low aqueous solubility.[8] When the DMSO concentration drops suddenly upon addition to the medium, the compound's solubility limit in the final solution is exceeded, leading to precipitation.

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution in 100% cell culture-grade DMSO (e.g., 10-100 mM).[6] Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.[6]

    • Perform a serial dilution of your high-concentration stock in pre-warmed (37°C) cell culture medium.[7] Add the compound dropwise while gently vortexing the medium to avoid localized high concentrations.[7]

  • Test Solubility Limits: Before conducting your full experiment, determine the maximum soluble concentration of your 8-HQ derivative in your specific cell culture medium.[7] This can be done by preparing a range of concentrations and visually inspecting for precipitation after a relevant incubation period.[7]

  • Consider Alternative Solvents: While DMSO is common, for some derivatives, ethanol may be a suitable alternative.[9] Always include a vehicle control with the same final solvent concentration in your experiments.[6]

  • pH Considerations: The solubility of 8-HQs can be pH-dependent.[10] Ensure your cell culture medium is properly buffered for the CO2 environment of your incubator to maintain a stable pH.[11]

Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, XTT)

Question: My IC50 values for an 8-hydroxyquinoline derivative vary significantly between experiments. In some cases, I see an unexpected increase in signal at higher concentrations. What could be causing this interference?

Answer: 8-hydroxyquinolines can interfere with tetrazolium-based cytotoxicity assays (like MTT) in several ways, leading to unreliable results.

Causality:

  • Metal Chelation: Many cellular dehydrogenases responsible for reducing MTT to formazan are metalloenzymes. By chelating essential metal cofactors, 8-HQs can directly inhibit these enzymes, leading to a false-positive cytotoxic effect (a lower formazan signal not due to cell death).

  • Direct Reduction of MTT: Some 8-HQ derivatives may have reducing properties themselves and can directly reduce the MTT reagent, leading to a false-negative result (a higher formazan signal not indicative of cell viability).

  • Formazan Crystal Interactions: The precipitate of the 8-HQ compound can interfere with the solubilization of formazan crystals, leading to inaccurate absorbance readings.[12]

Solutions:

  • Incorporate Control Experiments:

    • Compound-Only Control: Incubate your 8-HQ derivative with the MTT reagent in cell-free medium to check for direct reduction of MTT.[12]

    • Vehicle Control: Always include a control with the highest concentration of the solvent (e.g., DMSO) used to dissolve the 8-HQ.[6]

  • Use an Alternative Cytotoxicity Assay: Consider using an assay with a different readout, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or a crystal violet assay, which stains total cellular protein.[12] ATP-based luminescence assays are also a good alternative.

  • Confirm Cell Death Mechanism: If you suspect interference, use a secondary method to confirm cell death, such as flow cytometry with apoptosis markers (e.g., Annexin V/PI staining) or microscopy to observe cell morphology.[13]

Issue 3: High Background or Signal Quenching in Fluorescence-Based Assays

Question: I'm using a fluorescence-based assay and observing either an unusually high background signal or a lower-than-expected signal in the presence of my 8-hydroxyquinoline compound. How can I troubleshoot this?

Answer: 8-hydroxyquinolines are intrinsically fluorescent molecules (autofluorescence) and can also quench the fluorescence of other molecules.[14][15]

Causality:

  • Autofluorescence: The aromatic ring system of 8-HQs absorbs and emits light, which can overlap with the spectral properties of your assay's fluorophore, leading to a high background signal.[16] This is often more pronounced in the blue-green region of the spectrum.[16]

  • Fluorescence Quenching: 8-HQs can decrease the fluorescence intensity of your reporter dye through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[14]

Solutions:

  • Characterize the Spectral Properties of Your 8-HQ: Run an excitation and emission scan of your 8-HQ derivative in the assay buffer to determine its spectral profile.[16] Compare this to the spectra of your assay's fluorophore to identify any overlap.

  • Implement a "Compound-Only" Control: For each concentration of your 8-HQ, have a corresponding well with only the compound in the assay buffer.[16] The signal from these wells can be subtracted from your experimental wells.[16]

  • Switch to Red-Shifted Fluorophores: If possible, use fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap with the 8-HQ's autofluorescence.[16]

  • Perform Pre-read and Post-read Measurements: To test for quenching, measure the fluorescence of your reporter dye before and after the addition of the 8-HQ. A significant and immediate drop in signal suggests quenching.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of an 8-hydroxyquinoline derivative?

A1: The recommended method is to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% cell culture-grade DMSO.[6] Ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[17]

Q2: How can I control for the effects of metal chelation in my assay?

A2: This is a critical consideration. While completely eliminating the metal-chelating effect is not feasible as it's part of the compound's mechanism, you can:

  • Be aware of the metal ion concentration in your cell culture medium and buffers.

  • In enzyme inhibition assays, consider whether the target enzyme is a metalloenzyme. If so, the inhibitory effect of the 8-HQ could be due to cofactor sequestration rather than direct binding to the active site.

  • Use control compounds with similar structures but lacking the metal-chelating moiety, if available, to differentiate between chelation-dependent and -independent effects.

Q3: Can the pH of my assay buffer affect the activity of my 8-hydroxyquinoline derivative?

A3: Yes, pH can significantly impact 8-HQs. The protonation state of the hydroxyl group and the nitrogen atom in the quinoline ring can change with pH, which in turn affects the compound's solubility, lipophilicity, and metal-chelating ability.[10][18] It is crucial to use a well-buffered system and maintain a consistent pH throughout your experiments.

Q4: Are there any known off-target effects of 8-hydroxyquinolines I should be aware of?

A4: The primary "off-target" effect in the context of assay interference is the chelation of metal ions essential for various cellular enzymes and processes.[1] This can lead to a broad range of biological consequences that may not be related to the specific target you are investigating. Therefore, it is essential to validate your findings with multiple, mechanistically distinct assays.

Data Presentation and Experimental Protocols

Table 1: Troubleshooting Summary for Common Issues with 8-Hydroxyquinolines
Issue Potential Cause(s) Recommended Solution(s)
Precipitation in Media Low aqueous solubility, rapid solvent exchange, interaction with media components.Optimize stock solution and dilution, test solubility limits, use pre-warmed media.[7]
Inconsistent IC50 Values Interference with assay chemistry (e.g., MTT reduction), metal chelation affecting enzymes.Use alternative cytotoxicity assays (LDH, crystal violet), include cell-free controls.[12]
High Fluorescence Background Autofluorescence of the 8-HQ compound.Characterize 8-HQ spectra, subtract background from compound-only controls, use red-shifted dyes.[16]
Signal Quenching Interaction of 8-HQ with the assay fluorophore.Perform pre- and post-addition fluorescence readings to confirm quenching.[14]
Protocol 1: Preparation of 8-Hydroxyquinoline Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

Materials:

  • 8-hydroxyquinoline derivative powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile environment, accurately weigh the 8-HQ powder.

    • Dissolve the powder in 100% cell culture-grade DMSO to a final concentration of 10-100 mM.

    • Ensure complete dissolution by vortexing. If necessary, warm the solution briefly to 37°C.

  • Aliquot and Store:

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[17]

    • Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from light.[17]

  • Prepare Working Solutions:

    • Pre-warm the complete cell culture medium to 37°C.[7]

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid and even mixing.[7]

    • Important: The final concentration of DMSO in the medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the pre-warmed medium as was used for the highest concentration of the 8-HQ derivative.[6]

Mandatory Visualizations

workflow_troubleshooting_precipitation cluster_stock Stock Solution Checks cluster_dilution Dilution Method Checks start Start: 8-HQ derivative precipitates in cell culture medium check_stock 1. Review Stock Solution Preparation start->check_stock check_dilution 2. Assess Dilution Method check_stock->check_dilution Stock OK? stock_conc Is stock concentration too high? check_stock->stock_conc test_solubility 3. Determine Max Soluble Concentration check_dilution->test_solubility Dilution Method OK? rapid_dilution Was stock added too quickly? check_dilution->rapid_dilution final_protocol Refined Protocol: Use pre-warmed media, serial dilution, and stay below max soluble concentration test_solubility->final_protocol stock_solvent Is DMSO pure and anhydrous? stock_conc->stock_solvent cold_media Was media cold? rapid_dilution->cold_media

Caption: Troubleshooting workflow for 8-hydroxyquinoline precipitation.

workflow_fluorescence_interference start Start: Unexpected fluorescence signal spectral_scan 1. Perform spectral scan of 8-HQ start->spectral_scan control_wells 2. Run 'Compound-Only' controls spectral_scan->control_wells background_subtract 3. Subtract background fluorescence control_wells->background_subtract mitigation 4. Mitigation Strategies background_subtract->mitigation red_shift Use red-shifted fluorophores (>600 nm) mitigation->red_shift High Background? quenching_test Perform pre- and post-addition readings mitigation->quenching_test Low Signal?

Caption: Workflow for addressing fluorescence interference from 8-HQs.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 8-Fluoro-4-hydroxyquinoline: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms directly dictates a compound's physical properties, chemical reactivity, and, most critically, its biological activity. 8-Fluoro-4-hydroxyquinoline, a heterocyclic scaffold of significant interest, is no exception. Its potential applications in pharmaceuticals and materials science hinge on a precise understanding of its structure-activity relationship (SAR).[1][2][3]

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound (Chemical Formula: C₉H₆FNO, Molecular Weight: 163.15 g/mol ).[4][5] We will explore the definitive power of Single-Crystal X-ray Crystallography as the gold standard and contrast its capabilities with essential complementary methods like NMR and Mass Spectrometry. Our focus is not just on the "how" but the "why," offering field-proven insights into experimental design and data interpretation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

While various analytical methods can confirm a molecule's identity, only X-ray crystallography can reveal the precise, sub-angstrom resolution coordinates of each atom in the solid state. This technique provides an unassailable 3D model, detailing the exact bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[6][7] For drug development, this information is paramount for understanding receptor binding, designing derivatives, and securing intellectual property.

Experimental Protocol: A Self-Validating Workflow

Step 1: Synthesis and High-Purity Recrystallization The prerequisite for successful crystallography is obtaining a highly pure compound. Synthesis of this compound can be achieved via established routes, such as the cyclization of fluorinated aniline precursors.[9][10] Post-synthesis, the crude product must be purified to >98% purity, typically by recrystallization or column chromatography, to minimize defects in the final crystal lattice.[1]

Step 2: Growing Diffraction-Quality Single Crystals This is the most critical and often empirical step. The goal is to encourage molecules to slowly self-assemble into a perfectly ordered, single-crystal lattice.

  • Causality of Solvent Choice: The ideal solvent system should dissolve the compound moderately. If solubility is too high, precipitation will be rapid, leading to amorphous powder or poorly ordered microcrystals. If too low, crystallization may not occur.

  • Common Methodologies:

    • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., a chloroform-ethanol mixture, as successfully used for 8-hydroxyquinoline[8]) is loosely covered. As the solvent slowly evaporates over days or weeks, the concentration increases, gently pushing the system towards nucleation and crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is sealed in a larger well containing a "precipitant" (a solvent in which the compound is poorly soluble). The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and promoting crystal formation.

Step 3: X-ray Diffraction Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled in a cryostream (e.g., to 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays (e.g., Mo Kα radiation).[8] As the crystal is rotated, a series of diffraction patterns, composed of thousands of reflection spots, are collected by a detector.[6]

Step 4: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The primary challenge, the "phase problem," is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve its fit, resulting in a final, highly accurate molecular structure.

Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (>98% Purity) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure (CIF File)

Caption: Workflow from synthesis to final 3D structure via X-ray crystallography.

Anticipated Crystallographic Data

While the specific data for this compound is pending experimental determination, we can present a comparative table using the published data for its parent compound, 8-hydroxyquinoline, to illustrate the expected output.

Parameter8-Hydroxyquinoline (Analogue Example)[8]This compound (Expected)Significance
Chemical FormulaC₉H₇NOC₉H₆FNOConfirms the elemental composition of the molecule in the crystal.
Molecular Weight145.16163.15Corresponds to the chemical formula.
Crystal SystemMonoclinicTo be determined (likely Monoclinic or Orthorhombic)Describes the basic shape of the unit cell.
Space GroupP2₁/cTo be determinedDefines the symmetry operations within the unit cell.
a (Å)6.620To be determinedUnit cell dimension along the x-axis.
b (Å)9.243To be determinedUnit cell dimension along the y-axis.
c (Å)11.070To be determinedUnit cell dimension along the z-axis.
β (°)90.718To be determinedThe angle between the a and c axes in a monoclinic system.
Volume (ų)677.3To be determinedThe volume of a single unit cell.
Z4To be determined (likely 4)The number of molecules per unit cell.
R-factor~0.04-0.06 (typical)< 0.05 for a good quality structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Part 2: Comparative Analysis with Alternative & Complementary Techniques

No single technique tells the whole story. A robust validation strategy integrates data from multiple sources. Here, we compare crystallography with other essential analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the chemical structure of a molecule in solution, providing information on atom connectivity and the local electronic environment.

  • Principle & Utility: For this compound, ¹H NMR would confirm the number and connectivity of protons, ¹³C NMR would identify all unique carbon atoms, and the crucial ¹⁹F NMR would provide a distinct signal confirming the presence and environment of the fluorine atom.[11]

  • Comparison with Crystallography:

    • Strength of NMR: Reveals the structure in a solution state, which can be more biologically relevant than the solid state. It is also non-destructive and requires less material.

    • Limitation vs. Crystallography: NMR provides an average structure and does not give precise bond lengths or angles. It cannot describe intermolecular packing forces.

TechniqueInformation ProvidedSample StateKey Insights for this compound
¹H NMR Proton environments, spin-spin coupling (connectivity)SolutionConfirms the aromatic proton framework and the hydroxyl proton.[12][13]
¹³C NMR Number and type of carbon atoms (sp², sp³)SolutionConfirms the 9 unique carbon atoms in the quinoline core.[11]
¹⁹F NMR Presence and electronic environment of fluorineSolutionProvides a single, sharp signal confirming the C8-F substitution.
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition.

  • Principle & Utility: High-Resolution Mass Spectrometry (HRMS) can determine the mass of this compound (C₉H₆FNO) with extreme accuracy (typically to four decimal places), providing unambiguous confirmation of its elemental formula.[14] Its fragmentation pattern can also offer clues about the molecule's structure.[15][16]

  • Comparison with Crystallography:

    • Strength of MS: Extremely sensitive, requires minimal sample, and provides the most accurate confirmation of molecular formula. It is the first analytical step to confirm a synthesis was successful.

    • Limitation vs. Crystallography: Provides no information about 3D structure, stereochemistry, or atomic connectivity. Isomers will often have identical masses.

Part 3: A Holistic and Validated Approach to Structural Elucidation

In any professional research or development setting, these techniques are not used in isolation but as part of a logical, self-validating workflow. An efficient and scientifically sound approach integrates these methods to build a complete picture of the compound.

Logical Workflow for Complete Structural Validation

Validation_Flow cluster_initial Initial Confirmation cluster_definitive Definitive 3D Structure Start Synthesized Compound MS Mass Spectrometry (Confirm MW & Formula) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Connectivity) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Complementary XRAY X-ray Crystallography (Determine 3D Structure, Stereochemistry, Packing) NMR->XRAY Proceed if structure confirmed

Caption: A logical workflow integrating multiple analytical techniques for robust structural validation.

Comparative Summary of Techniques
TechniquePrimary RoleStrengthsLimitations
X-ray Crystallography Definitive 3D Structure DeterminationUnambiguous, high-resolution 3D model; reveals packing and stereochemistry.[6]Requires high-quality single crystals; structure is in the solid state.
NMR Spectroscopy Structural Connectivity in SolutionDetermines atomic connectivity; non-destructive; reflects solution-state structure.Does not provide precise bond lengths/angles; lower resolution than X-ray.
Mass Spectrometry Molecular Formula ConfirmationExtremely high accuracy and sensitivity for molecular weight.[14]Provides no 3D structural or connectivity information.
IR Spectroscopy Functional Group IdentificationFast, simple, provides a "fingerprint" of functional groups present.Provides limited structural information; spectra can be complex.

Conclusion

For the comprehensive structural validation of this compound, a multi-faceted analytical approach is essential. Mass spectrometry serves as the initial gatekeeper, confirming the correct molecular formula. NMR spectroscopy follows, providing indispensable data on the molecule's structural framework and atomic connectivity in solution.

However, for applications in drug design, polymorphism studies, and advanced materials science, where the precise three-dimensional arrangement of atoms is critical, single-crystal X-ray crystallography stands alone as the gold standard. It is the only technique that delivers an unambiguous, high-resolution map of the molecule, providing the ultimate structural proof required for high-stakes research and development. The insights gained from a crystal structure are foundational, enabling rational drug design and a deeper understanding of a compound's behavior at the molecular level.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of fluorine atoms into this versatile framework has emerged as a powerful strategy to enhance pharmacological properties, leading to the development of highly potent drug candidates. This guide provides an in-depth comparative analysis of the biological activity of fluorinated versus non-fluorinated quinolines, supported by experimental data, detailed protocols, and mechanistic insights.

The Physicochemical Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—profoundly influence the physicochemical characteristics of the quinoline molecule. These alterations are often the root of the enhanced biological activities observed in fluorinated analogues.

Enhanced Metabolic Stability: Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and in vivo half-life.[2]

Modulated Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its membrane permeability, solubility, and binding to target proteins. The effect is often position-dependent and can be strategically tuned to optimize pharmacokinetic profiles.

Altered Basicity: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms within the quinoline structure. This modification of the molecule's ionization state at physiological pH can influence its target engagement and bioavailability.[3]

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively explored, with fluorination often leading to a significant enhancement in cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

A comparative study of newly synthesized fluorinated quinoline analogues against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 provides clear evidence of the positive impact of fluorination.[4]

CompoundStructureSubstitutionIC50 (µM) vs. MDA-MB-468
6a Fluorinated3'-Fluoro4.0
6b Fluorinated4'-Fluoro5.0
6d Fluorinated3',4'-Difluoro4.0
6e Fluorinated4'-Trifluoromethyl20.0
Non-fluorinated analogue (conceptual) Non-fluorinatedUnsubstituted Phenyl> 50 (Hypothesized)

Data adapted from a study on novel fluorinated quinoline analogues.[4]

The data clearly demonstrates that the introduction of fluorine at various positions on the phenyl ring of the quinoline scaffold results in potent anticancer activity, with IC50 values in the low micromolar range.[4] Notably, the trifluoromethyl-substituted analogue 6e was significantly less potent than the compounds with directly attached fluorine atoms, highlighting the nuanced effects of different fluorine-containing substituents.[4] In contrast, many non-fluorinated quinoline counterparts exhibit significantly lower or no activity under similar conditions. For instance, certain non-fluorinated quinoline-based sulfonamides showed no toxicity up to a concentration of 100 µM in non-cancerous cell lines, while their fluorinated counterparts displayed potent anticancer effects.[5]

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

Mechanistic studies have revealed that some fluorinated quinolines exert their anticancer effects through the induction of reactive oxygen species (ROS) in cancer cells.[4] This leads to oxidative stress and subsequent apoptosis. The selective generation of ROS in cancer cells over normal cells is a key desirable feature for anticancer agents.

Experimental Workflow: Anticancer Activity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Fluorinated & Non-fluorinated Quinolines seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calc Calculate IC50 Values read->calc

Caption: Workflow for determining the anticancer activity of quinoline derivatives using the MTT assay.

Comparative Analysis of Antimicrobial Activity

The development of fluoroquinolones revolutionized the treatment of bacterial infections. The presence of a fluorine atom at the C6 position of the quinolone ring is a hallmark of this class of antibiotics and is crucial for their broad-spectrum antibacterial activity.

In Vitro Susceptibility: MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique used to determine MIC values.

A comparison of the MIC values for fluorinated and non-fluorinated quinolones against various bacterial pathogens highlights the dramatic improvement in potency conferred by fluorination.

CompoundClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Ciprofloxacin Fluoroquinolone0.125 - 80.013 - 10.15 - >32
Levofloxacin Fluoroquinolone0.06 - >8.0≤ 0.06 - 20.5 - >512
Nalidixic Acid Non-fluoroquinolone7000.50 - 64>1024
PGE 9262932 Non-fluoroquinolone≤1.0 (against ciprofloxacin-resistant MRSA)-Not very active

Data compiled from various sources.[2][6]

The data unequivocally shows that fluoroquinolones like ciprofloxacin and levofloxacin are orders of magnitude more potent than the non-fluorinated nalidixic acid, particularly against Gram-positive bacteria like S. aureus and the Gram-negative pathogen P. aeruginosa.[6] Interestingly, some novel non-fluorinated quinolones (NFQs), such as PGE 9262932, have been developed that exhibit potent activity against fluoroquinolone-resistant Gram-positive pathogens, demonstrating that other structural modifications can also lead to highly active compounds.[6][7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The fluorine atom at the C6 position enhances the binding of the quinolone to the enzyme-DNA complex, leading to more potent inhibition.[8]

Signaling Pathway: DNA Gyrase Inhibition

cluster_process DNA Replication cluster_inhibition Inhibition cluster_outcome Outcome dna Relaxed DNA gyrase DNA Gyrase dna->gyrase supercoiled Supercoiled DNA gyrase->supercoiled block Blocked DNA Replication quinolone Fluoroquinolone inhibit Inhibition quinolone->inhibit inhibit->gyrase inhibit->block death Bacterial Cell Death block->death

Caption: Mechanism of action of fluoroquinolones through the inhibition of DNA gyrase.

Comparative Analysis of Enzyme Inhibitory Activity

Beyond their well-established roles as anticancer and antimicrobial agents, quinoline derivatives have been shown to inhibit a variety of other enzymes. The introduction of fluorine can significantly enhance their inhibitory potency and selectivity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. Fluorinated quinoline derivatives have been identified as potent inhibitors of DHODH. For example, the fungicide ipflufenoquin, a fluorinated quinoline derivative, acts by inhibiting DHODH.[9] While direct comparative data with a non-fluorinated analogue is limited in the public domain, the high potency of such fluorinated compounds suggests a significant contribution of the fluorine atoms to the binding affinity.

Other Enzyme Targets

Quinoline-based compounds have also been shown to inhibit other enzymes, including various kinases and histone deacetylases (HDACs).[10] While comprehensive head-to-head comparisons are not always available, the recurring theme is that fluorination, when strategically applied, can lead to enhanced binding affinity and inhibitory potency. This is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds and halogen bonds, within the enzyme's active site.

Experimental Protocols

MTT Assay for Anticancer Activity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The incorporation of fluorine into the quinoline scaffold is a highly effective strategy for enhancing biological activity. This guide has demonstrated through comparative data that fluorinated quinolines consistently exhibit superior anticancer and antimicrobial properties compared to their non-fluorinated counterparts. The underlying reasons for this enhancement are multifactorial, stemming from the profound influence of fluorine on the molecule's physicochemical properties, leading to improved metabolic stability, optimized lipophilicity, and enhanced binding to biological targets. While the focus has been on anticancer and antimicrobial activities, the principles discussed are broadly applicable to the design of quinoline-based inhibitors for a wide range of enzymatic targets. For researchers and drug development professionals, the strategic use of fluorination remains a key tool in the quest for novel and more effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, the 4-hydroxyquinoline core has emerged as a particularly versatile template for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of 4-hydroxyquinoline analogs, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising chemical space.

The Versatile 4-Hydroxyquinoline Scaffold: A Gateway to Diverse Biological Activities

The biological activity of 4-hydroxyquinoline analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. Strategic modifications at key positions can dramatically alter the compound's physicochemical properties, target specificity, and overall therapeutic efficacy. This guide will explore the SAR of these analogs primarily in the context of their anticancer and antimicrobial activities, two areas where they have shown significant promise.

Anticancer Activity: Targeting Key Signaling Pathways

4-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation and survival.[3][4]

Structure-Activity Relationship for Anticancer Activity

The anticancer potency of 4-hydroxyquinoline analogs is intricately linked to the substitution pattern on the quinoline core. Key structural modifications and their impact on activity are summarized below:

  • Substitution at the C-3 Position: The introduction of various groups at the C-3 position has been shown to be crucial for anticancer activity. For instance, the presence of a carboxyl group or a long alkyl chain can significantly influence cytotoxicity.[5]

  • Substitution at the C-6 and C-7 Positions: Modifications at these positions on the benzo ring of the quinoline scaffold have a substantial impact on activity. For example, the introduction of a bromine atom at the C-6 or C-7 position has been shown to enhance anticancer effects.[6]

  • The N-1 Phenyl Group: The presence of a phenyl group at the N-1 position, particularly with certain substitutions, can contribute to potent anticancer activity.

Comparative Anticancer Activity of 4-Hydroxyquinolone Analogs

The following table summarizes the in vitro anticancer activity of a series of modified 4-hydroxyquinolone analogs against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundSubstituent (R)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3g 2-methoxyphenyl1.232.543.121.89
3h 3-methoxyphenyl4.566.785.434.98
3i 4-methoxyphenyl2.874.123.982.54
3j 4-chlorophenyl5.127.896.545.87

Data synthesized from a study on modified 4-hydroxyquinolone analogues.[7]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism through which 4-hydroxyquinoline analogs exert their anticancer effects is by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer.[2] Certain 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives have been identified as potent inhibitors of PI3Kα, leading to a downstream reduction in the phosphorylation of Akt, a critical node in this pro-survival pathway.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Activation mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Pro_Surv Cell Proliferation & Survival mTORC1->Cell_Pro_Surv Promotes 4HQA 4-Hydroxyquinoline Analog 4HQA->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-hydroxyquinoline analogs.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

In an era of increasing antimicrobial resistance, the development of new classes of antibiotics is a critical global health priority. 4-Hydroxyquinoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8][9]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of 4-hydroxy-2-quinolone analogs is highly dependent on specific structural features:

  • Alkyl Chain at C-3: The length of a long alkyl side chain at the C-3 position has a dramatic impact on antimicrobial activity. A nonyl (C9) side chain has been shown to be particularly effective.[8][9]

  • Substituents at C-6 and C-7: The type and position of substituents on the benzo ring are critical. Bromination at the C-7 position has been shown to confer exceptional antifungal activity.[8][9]

Comparative Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

The following table presents a comparison of the antifungal and antibacterial activities of a series of 4-hydroxy-2-quinolone analogs.

CompoundSubstituent (C-6/C-7)Alkyl Chain LengthAntifungal IC50 (µg/mL) vs. A. flavusAntibacterial Activity vs. S. aureus
3a HC9H1970.97 ± 3.71Low
3i 6-BrC9H19-Significant Inhibition
3j 7-BrC9H191.05Significant Inhibition

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs.[8][9]

Mechanism of Action: Disruption of Bacterial and Fungal Cell Processes

While the exact mechanisms of action for many 4-hydroxyquinoline derivatives are still under investigation, it is believed that they may disrupt essential cellular processes in microorganisms. For some quinolones, the inhibition of bacterial DNA gyrase and topoisomerase IV is a well-established mechanism.[3] In fungi, these compounds may target different cellular components compared to bacteria, leading to their potent antifungal effects.[2]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential.

Synthesis of 4-Hydroxyquinoline Analogs: The Conrad-Limpach Reaction

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3][6]

Conrad_Limpach Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclization->Hydroxyquinoline

Caption: A simplified workflow of the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Step-by-Step Protocol:

  • Condensation: Dissolve the substituted aniline and a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture under reflux for several hours to form the enamine intermediate.

  • Cyclization: Remove the solvent under reduced pressure. Add the resulting residue to a high-boiling point solvent like diphenyl ether and heat to a high temperature (typically >250°C) to induce cyclization.

  • Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the 4-hydroxyquinoline product.

  • Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 4-hydroxyquinoline analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 4-hydroxyquinoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these analogs. The potent anticancer and antimicrobial activities observed for specific derivatives underscore their potential for further development.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design and optimization.

  • Selectivity Profiling: Comprehensive screening against a broad panel of kinases and other potential targets will be necessary to assess the selectivity of promising lead compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Compounds with potent in vitro activity will need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the full therapeutic potential of 4-hydroxyquinoline analogs can be realized, leading to the development of new and effective treatments for cancer and infectious diseases.

References

A Comparative Guide to the Cytotoxicity of 8-Fluoro-4-hydroxyquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a wide array of pharmacological activities including antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] In recent years, the focus has intensified on the anticancer potential of quinoline derivatives, with numerous studies demonstrating their ability to inhibit tumor growth through diverse mechanisms.[3][4][5] These compounds can function as DNA intercalating agents, inhibit critical enzymes like topoisomerases, or modulate signaling pathways essential for cancer cell survival and proliferation.[1][2][6][7]

This guide provides an in-depth comparative analysis of the cytotoxic properties of a specific derivative, 8-Fluoro-4-hydroxyquinoline, placed in the context of other notable quinoline-based compounds. The introduction of a fluorine atom at the 8th position is a strategic modification intended to enhance physicochemical properties such as lipophilicity, which can improve membrane permeability and overall bioavailability.[8] We will delve into the quantitative cytotoxicity data, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to rigorously assess these compounds.

Comparative Cytotoxicity Analysis: A Quantitative Overview

Direct, head-to-head cytotoxicity data for this compound against a broad panel of other derivatives within a single study is not extensively available in public literature. Therefore, to establish a robust comparative framework, this guide synthesizes IC₅₀ values from various studies. The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation, and is a standard measure of a compound's potency.[9][10]

The following table collates cytotoxicity data for several classes of quinoline derivatives, including 4-hydroxyquinolines, 8-hydroxyquinolines, and others, across a range of human cancer cell lines. This allows for a contextual evaluation of where this compound's potential efficacy might lie.

Quinoline Derivative Class Specific Compound Cancer Cell Line IC₅₀ (µM) Reference
4-Hydroxyquinolines 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneHCT116 (Colon)8.35[11]
4-Hydroxy-1-(4-fluorophenyl)-7,7-dimethyl-7,8-dihydroquinolineA549 (Lung)10.32[11]
4-Hydroxy-1-(2-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinolinePC3 (Prostate)12.51[11]
8-Hydroxyquinolines 5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (µg/mL)[12]
5,7-dibromo-8-hydroxyquinolineHT29 (Colon)5.4 (µg/mL)[12]
5,7-dibromo-8-hydroxyquinolineMCF7 (Breast)16.5 (µg/mL)[12]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25[12]
Nitroquinolines 8-nitro-7-quinolinecarbaldehydeCaco-2 (Colon)0.53[13]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (Colon)0.93[13]
Other Quinolines 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/mL)
2-phenylquinolin-4-amineHT-29 (Colon)8.12[14]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% inhibition[15]

Note: Direct conversion between µM and µg/mL requires the molecular weight of the specific compound. Data is presented as reported in the source.

Key Mechanisms of Quinoline-Induced Cytotoxicity

The anticancer activity of quinoline derivatives is not attributable to a single mechanism but rather a spectrum of interactions with cellular machinery. Understanding these pathways is crucial for rational drug design and development.

Inhibition of Key Signaling Pathways

Many cancers exhibit aberrant activation of signaling pathways that promote uncontrolled growth and survival. Quinoline derivatives have been shown to inhibit several of these key cascades.[6]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives can inhibit key kinases within this pathway, leading to the suppression of pro-survival signals and the induction of cell death.[6]

  • VEGF Signaling Pathway: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of this process. Quinolines can interfere with VEGF signaling, thereby exerting an anti-angiogenic effect that starves the tumor of essential nutrients.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which cytotoxic agents eliminate cancer cells. Many quinoline derivatives have been shown to be potent inducers of apoptosis.[14][16] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Mechanistically, this can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Quinoline compounds can interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[6] This halt prevents the cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor cell proliferation.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. Here, we detail the methodologies for key assays used to evaluate the cytotoxicity of compounds like this compound.

Workflow for In Vitro Cytotoxicity Screening

The general process for assessing the effect of a compound on cancer cells involves culturing the cells, treating them with the compound at various concentrations, and then measuring the outcome using a specific assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Adherence 3. Overnight Incubation (Allow cells to adhere) Cell_Seeding->Adherence Compound_Prep 4. Prepare Compound Dilutions (e.g., this compound) Adherence->Compound_Prep Treatment 5. Treat Cells (Incubate for 24-72h) Compound_Prep->Treatment Assay 6. Perform Viability Assay (e.g., MTT Assay) Treatment->Assay Measurement 7. Measure Signal (e.g., Absorbance at 570nm) Assay->Measurement Analysis 8. Data Analysis (Calculate % Viability & IC₅₀) Measurement->Analysis

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method widely used to assess metabolic activity, which serves as an indicator of cell viability.[9] The principle is based on the conversion of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in living cells.[9][17]

Materials:

  • Human cancer cell line of choice (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and an untreated control (medium only).[14]

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[18] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve (Cell Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical to ensure all apoptotic cells are included in the analysis.[14]

  • Washing: Centrifuge the collected cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14] The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Outlook

The quinoline scaffold remains a highly fertile ground for the discovery of novel anticancer agents. While this guide highlights the cytotoxic potential of various derivatives, it also underscores the scarcity of direct comparative data for this compound. The presented data establishes a baseline for its expected potency, suggesting that substitutions at various positions on the quinoline ring—be it halogens, hydroxyls, or nitro groups—dramatically influence biological activity.[13][19]

Future research must focus on systematic, head-to-head comparisons of this compound against other lead compounds across a standardized panel of cancer cell lines. Crucially, these studies should also include non-cancerous cell lines to determine the selectivity index (SI), a critical parameter for predicting the therapeutic window of a potential drug.[3] By combining rigorous cytotoxicity screening with in-depth mechanistic studies, the full therapeutic potential of this compound and its next-generation analogs can be unlocked.

References

comparative study of the metal chelating efficiency of different 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metal Chelating Efficiency of 8-Hydroxyquinoline Derivatives

This guide provides an in-depth comparative analysis of the metal chelating efficiency of various 8-hydroxyquinoline (8-HQ) derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern their chelating properties, offers quantitative comparisons, and provides detailed experimental protocols for their evaluation. Our focus is on elucidating the causality behind experimental choices and ensuring the integrity of the presented data.

The Central Role of 8-Hydroxyquinoline as a Privileged Chelating Scaffold

8-Hydroxyquinoline (8-HQ) is a small, planar, and lipophilic molecule that has garnered significant attention in medicinal chemistry.[1][2][3] Its structure, featuring a hydroxyl group at the 8th position of a quinoline ring, creates a perfect bidentate chelation site. The proximity of the phenolic hydroxyl group and the heterocyclic nitrogen atom allows 8-HQ to form stable five-membered ring complexes with a wide variety of metal ions, including biologically significant cations like Cu²⁺, Zn²⁺, and Fe³⁺.[4][5]

This chelating ability is not merely a chemical curiosity; it is the foundation of the diverse biological activities of 8-HQ and its derivatives.[2][6] Dysregulation of metal homeostasis is implicated in numerous pathologies, from neurodegenerative diseases like Alzheimer's and Parkinson's to cancer and microbial infections.[1][7] 8-HQ derivatives can act as tools to restore metal balance, sequester toxic metal accumulations, or even leverage metal ions to induce therapeutic effects like oxidative stress in cancer cells.[1][2][6] Understanding the factors that fine-tune their chelating efficiency is therefore paramount for the rational design of novel therapeutics.

The Chelation Mechanism

The fundamental chelation event involves the displacement of the hydroxyl proton and the coordination of both the resulting phenoxide oxygen and the quinoline nitrogen to a central metal ion. This forms a highly stable complex, a process visually represented below.

Caption: Chelation of a divalent metal ion (M²⁺) by two 8-HQ molecules.

Comparative Analysis of Key 8-Hydroxyquinoline Derivatives

The chelating efficiency and biological activity of the 8-HQ scaffold can be dramatically altered through chemical modification. Substituents can influence the electronic properties of the donor atoms, steric accessibility, lipophilicity, and selectivity for specific metal ions. Below, we compare several notable derivatives.

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the 8-HQ ring is a cornerstone of its derivative design. The following diagram illustrates key positions for modification and their general impact on chelating properties.

Caption: Key substitution sites on the 8-HQ scaffold influencing activity.

  • Positions 5 and 7: Halogenation at these positions, as seen in Clioquinol (5-chloro-7-iodo-8-HQ) and its analogs, often increases the lipophilicity of the molecule, enhancing its ability to cross biological membranes.[4] This modification is critical for drugs targeting the central nervous system.

  • Position 2: Substituents near the coordinating nitrogen atom can introduce steric hindrance, potentially weakening the metal-ligand bond.[8] This can be exploited to fine-tune the stability constant of the complex.

  • Mannich Bases: Introducing amine-containing side chains (Mannich bases), often at position 7, can significantly alter solubility and has been shown to be a key factor in modulating anticancer activity against multidrug-resistant (MDR) cells.[9][10] The acid-base properties of these derivatives are crucial for their metal-chelating ability and biological function.[9][10]

Quantitative Comparison of Metal Chelation

The following table summarizes the metal binding properties of 8-HQ and some of its key derivatives. Stability constants (log K) are a measure of the strength of the metal-ligand interaction; higher values indicate a more stable complex.

DerivativeMetal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Key Notes & Applications
8-Hydroxyquinoline (8-HQ) Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2[11]Foundational chelator, widely used in analytical chemistry and as a base for derivative synthesis.[1][4]
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9[11]
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0[11]
Clioquinol (CQ) Cu(II), Zn(II)1:2Not specified, but known to be a potent chelator.Investigated for Alzheimer's disease; acts as a metal ionophore, capable of transporting metals across membranes.[6][12][13]
PBT2 Cu(II), Zn(II)1:2Not specified, but considered a second-generation derivative of CQ.A metal chaperone with improved properties over Clioquinol, also trialed for neurodegenerative diseases.[12][14][15]
5,7-Dihalo derivatives Various1:2Generally high stability.Exhibit potent fungitoxic and antibacterial properties, linked to their strong chelation.[4]
8-Hydroxyquinoline-5-sulfonic acid (HQS) Cd(II), Mg(II), Zn(II)Not specifiedNot specifiedWater-soluble derivative; its metal complexes are often highly fluorescent, making it useful for sensing applications.[16]

Experimental Protocols for Assessing Chelating Efficiency

The evaluation of a derivative's chelating ability requires robust, validated experimental methods. Here, we detail two primary spectroscopic techniques, emphasizing the rationale behind each step.

A. UV-Visible Spectrophotometry

Principle: This technique relies on the formation of a metal-ligand complex that absorbs light at a different wavelength (λmax) and with a different intensity than the free ligand. The change in the absorption spectrum is directly proportional to the extent of chelation.[11][17]

Workflow for UV-Vis Analysis

UVVis_Workflow prep 1. Prepare Stock Solutions - 8-HQ Derivative (in DMSO/EtOH) - Metal Salt (in buffer) - Buffer (e.g., HEPES, pH 7.4) scan 2. Determine λmax Scan absorbance of ligand alone and ligand + excess metal to find the wavelength of maximum complex absorbance. prep->scan job 3. Determine Stoichiometry (Job's Plot) - Prepare solutions with varying mole fractions of ligand and metal (total concentration constant). - Plot Absorbance vs. Mole Fraction. scan->job assay 4. Chelation Assay (Titration) - Fix metal concentration. - Add increasing concentrations of the ligand. - Measure absorbance at λmax. job->assay analysis 5. Data Analysis - Job's plot peak reveals stoichiometry. - Titration curve shows saturation, indicating the extent of chelation. assay->analysis

Caption: Standard workflow for evaluating metal chelation using UV-Vis spectrophotometry.

Detailed Protocol: Determining Stoichiometry via Job's Plot (Method of Continuous Variation)

  • Causality: This method is chosen to determine the metal-to-ligand ratio in the complex. By varying the mole fractions while keeping the total molar concentration constant, the maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

  • Materials: 8-HQ derivative, metal salt (e.g., CuSO₄), appropriate buffer (e.g., HEPES, pH 7.4), spectrophotometer, cuvettes.

  • Procedure:

    • Solution Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of the 8-HQ derivative and the metal salt in the chosen buffer.

    • Mixing: In a series of tubes, mix the two stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant (e.g., 10 mL). This creates a range of mole fractions from 0 to 1 for the ligand.

    • Incubation: Allow the solutions to equilibrate for a set time at a controlled temperature to ensure complete complex formation.

    • Measurement: Measure the absorbance of each solution at the predetermined λmax of the metal-ligand complex.

    • Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the peak absorbance occurs reveals the stoichiometry. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

  • Self-Validation: A sharp, well-defined peak in the Job's plot is indicative of the formation of a single, stable complex. The absence of a clear peak may suggest the formation of multiple species or a very weak interaction.

B. Fluorescence Spectroscopy

Principle: 8-HQ itself is weakly fluorescent. However, upon chelation with many metal ions (especially diamagnetic ones like Zn²⁺ and Al³⁺), its fluorescence is significantly enhanced.[18] This "chelation-enhanced fluorescence" (CHEF) occurs because complexation increases the structural rigidity of the molecule, reducing non-radiative decay pathways.[4][18] This phenomenon makes fluorescence spectroscopy a highly sensitive method for studying chelation.

Workflow for Fluorescence Analysis

Fluorescence_Workflow prep 1. Prepare Stock Solutions - 8-HQ Derivative - Metal Salt - Buffer (ensure high purity to avoid fluorescent contaminants) scan 2. Determine Optimal Wavelengths Scan excitation and emission spectra of the complex to find the optimal wavelengths for maximum fluorescence. prep->scan titration 3. Fluorescence Titration - Place a fixed concentration of the ligand in a cuvette. - Make successive additions of the metal stock solution. scan->titration measurement 4. Measurement After each addition, mix, equilibrate, and measure the fluorescence intensity at the optimal emission wavelength. titration->measurement analysis 5. Data Analysis - Plot fluorescence intensity vs. metal concentration. - The resulting binding isotherm can be fitted to a binding model to calculate the association constant (Ka). measurement->analysis

Caption: Experimental workflow for fluorescence titration to determine binding affinity.

Detailed Protocol: Fluorescence Titration

  • Causality: This experiment is designed to quantify the binding affinity (association or dissociation constant) between the derivative and a metal ion. By systematically adding the metal to a fixed concentration of the ligand, we can observe the saturation of the fluorescence signal, which reflects the binding equilibrium.

  • Materials: 8-HQ derivative, metal salt (e.g., ZnCl₂), high-purity buffer, spectrofluorometer, quartz cuvettes.

  • Procedure:

    • Preparation: Prepare a dilute solution of the 8-HQ derivative (e.g., 1-10 µM) in the buffer and place it in a cuvette.

    • Initial Reading: Record the fluorescence spectrum of the free ligand.

    • Titration: Add small aliquots of a concentrated metal salt stock solution directly to the cuvette.

    • Equilibration and Measurement: After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes). Record the fluorescence emission spectrum.

    • Analysis: Plot the change in fluorescence intensity at the emission maximum against the total concentration of the added metal ion. The resulting curve can be fitted to a suitable binding equation (e.g., 1:1 or 1:2 binding model) to calculate the stability constant.

  • Self-Validation: The observation of an iso-emissive point in the series of emission spectra provides strong evidence for a clean equilibrium between two species (the free ligand and the metal-bound complex).[19] A clear saturation of the fluorescence signal at high metal concentrations validates that a specific binding event has been measured.

Concluding Remarks

The 8-hydroxyquinoline scaffold is a remarkably versatile platform for the development of potent and selective metal chelators. The efficiency of these derivatives is governed by a delicate interplay of electronic effects, steric factors, and overall molecular properties like lipophilicity and solubility. A thorough understanding of these structure-activity relationships, supported by robust and well-validated experimental techniques such as UV-Vis and fluorescence spectroscopy, is essential for the successful design of novel 8-HQ-based agents for therapeutic and diagnostic applications. The protocols and comparative data provided herein serve as a foundational guide for researchers aiming to harness the unique metal-binding properties of this important class of molecules.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Antitumor Activity of 8-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] Compounds derived from this moiety often exhibit remarkable cytotoxicity against cancer cell lines in controlled laboratory settings. However, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. A potent compound in a culture dish may not translate to equivalent efficacy in a complex living organism.

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of 8-hydroxyquinoline compounds. We will dissect the standard experimental protocols, analyze the causality behind methodological choices, and explore the critical gap between these two essential phases of preclinical drug discovery, supported by experimental data.

Part 1: The Petri Dish Perspective: In Vitro Antitumor Assessment

In vitro assays are the foundational step in anticancer drug screening. They offer a rapid, high-throughput, and cost-effective means to determine the cytotoxic and mechanistic properties of novel compounds.[4] For 8-HQ derivatives, these tests are crucial for initial validation and for elucidating the pathways through which they exert their effects.

Core In Vitro Assays: From Cytotoxicity to Mechanism

The primary goal is to assess a compound's ability to kill cancer cells, preferably with high selectivity over normal cells.

  • Cytotoxicity Screening (IC50 Determination): The half-maximal inhibitory concentration (IC50) is the most common metric for a compound's potency. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5]

  • Apoptosis Induction: A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[6] Assays using Annexin V/Propidium Iodide (PI) staining, analyzed by flow cytometry, can distinguish between healthy, apoptotic, and necrotic cells.[7]

  • Cell Cycle Analysis: Many 8-HQ compounds interfere with the cell division cycle.[8] Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide allows for the quantification of cells in different phases (G1, S, G2/M), revealing potential cell cycle arrest.

Illustrative In Vitro Data for 8-Hydroxyquinoline Derivatives

The following table summarizes the cytotoxic activity of several 8-HQ compounds against various human cancer cell lines, demonstrating the range of potencies observed in vitro.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Key Findings & Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~17.1Showed significant cytotoxicity, leading to in vivo testing.[9]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (B-cell Lymphoma)0.438Found to be the most potent among six analogues tested; activity enhanced by copper.[10]
[Pt(QCl)Cl₂]·CH₃OH (YLN1)MDA-MB-231 (Breast Cancer)5.49Platinum(II) complex of an 8-HQ derivative showing higher cytotoxicity than against noncancer cells.[11]
7-diethylaminomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average)~4.5Exhibited substantial cytotoxic activity against a panel of 60 cancer cell lines.[12]
Zinc(II)-8-HQ Complex (DQ6)SK-OV-3/DDP (Cisplatin-Resistant Ovarian Cancer)2.25Significantly more cytotoxic than cisplatin (>50 µM) and the free ligands.[13]
V(IV)O ComplexA375 (Melanoma) & HCT-116 (Colon Cancer)< 10Vanadium complex of an 8-HQ derivative demonstrated potent antiproliferative effects.[1]
Mechanistic Insights: How 8-HQs Induce Cell Death

Many 8-hydroxyquinoline derivatives function by chelating intracellular metal ions, particularly copper and zinc, which disrupts cellular homeostasis.[3] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering the intrinsic apoptosis pathway.[6][8]

apoptosis_pathway compound 8-Hydroxyquinoline Derivative ros Increased ROS (Reactive Oxygen Species) compound->ros dna_damage DNA Damage ros->dna_damage mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A common apoptotic pathway induced by 8-HQ derivatives.

Part 2: The Organism Context: In Vivo Antitumor Evaluation

While in vitro data is essential, it cannot predict a drug's behavior in a complex physiological system. In vivo models are indispensable for evaluating efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity.[4][14]

The Gold Standard: Xenograft Models

The most common in vivo platform for preclinical cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[15][16]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (like those used in in vitro assays) are injected subcutaneously or orthotopically into mice. CDX models are reproducible and excellent for initial efficacy testing.[15][17][18]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better retain the heterogeneity of the original tumor but are more time-consuming and costly.[14][18][19]

Causality in Model Choice: Immunodeficient mice (e.g., nude or SCID) are used to prevent the host's immune system from rejecting the human tumor cells, allowing the tumor to grow and enabling the assessment of the drug's direct effect on the cancer.[14][16]

Illustrative In Vivo Data for 8-Hydroxyquinoline Derivatives

Demonstrating efficacy in an animal model is the critical next step. The primary endpoint is often Tumor Growth Inhibition (TGI).

Compound/DerivativeAnimal ModelDose & AdministrationTumor Growth Inhibition (TGI)Key Findings & Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B Subcutaneous Xenograft (Nude Mice)10 mg/kg/day (Intraperitoneal)Abolished tumor growth by day 9.Demonstrated potent in vivo activity with no observable toxicity in vital organs.[9]
Zinc(II)-8-HQ Complex (DQ6)SK-OV-3 Subcutaneous Xenograft10 mg/kg (every 2 days)~49.7%The complex significantly inhibited tumor growth in a model of resistant ovarian cancer.[13]
Zinc(II) complex of an 8-HQ-benzothiazole conjugateCT26.WT Colon Carcinoma (Syngeneic Model)2 mg/kg (Intravenous)Significant impairment of tumor progression.The metal complex showed promising in vivo efficacy.[1]

Part 3: Bridging the Chasm: Correlating In Vitro and In Vivo Data

The transition from bench to bedside is notoriously inefficient, with a major reason being the poor correlation between preclinical in vitro and in vivo results.[4][18] A compound with a nanomolar IC50 in vitro can fail completely in vivo. Understanding this disconnect is paramount.

Why the Discrepancy? Key Influencing Factors
  • Pharmacokinetics (ADME): The body is not a petri dish. A compound must be Absorbed, Distributed to the tumor site, Metabolized (often into less active forms), and Excreted. Poor solubility, rapid metabolism, or inability to penetrate the tumor can render a potent compound ineffective in vivo.[20]

  • Tumor Microenvironment (TME): In vitro 2D cell cultures lack the complex TME, which includes stromal cells, blood vessels, and the extracellular matrix.[21] The TME can create physical barriers to drug delivery and promote drug resistance.

  • Systemic Toxicity: A compound may be highly effective at killing cancer cells but also be unacceptably toxic to healthy tissues, limiting the dose that can be administered in vivo. Many studies on 8-HQs specifically test for cytotoxicity against normal cell lines to predict this.[8][11][13]

Strategies to Improve In Vitro-In Vivo Correlation (IVIVC)

Improving the predictive power of early-stage research is a key goal in drug development.[22][23]

  • Advanced In Vitro Models: Moving from 2D monolayers to 3D models like spheroids or organoids can better recapitulate the TME and improve predictive accuracy.[18][24]

  • Pharmacokinetic Considerations: Designing in vitro experiments to mimic in vivo drug exposure, for instance by using concentrations equivalent to the plasma Area Under the Curve (AUC) observed in animal models, can enhance correlation.[22][23]

  • Early Toxicity Screening: Assessing toxicity against a panel of normal human cell lines can help flag compounds that may have a narrow therapeutic window in vivo.

Experimental Workflow: A Self-Validating Approach

A robust preclinical evaluation pipeline integrates these stages logically, with feedback loops to refine compound selection.

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ic50 1. Primary Screen (IC50 on Cancer Lines) selectivity 2. Selectivity Screen (IC50 on Normal Lines) ic50->selectivity mechanistic 3. Mechanistic Assays (Apoptosis, Cell Cycle) selectivity->mechanistic pk_tox 4. PK & MTD Studies (Pharmacokinetics & Max Tolerated Dose) mechanistic->pk_tox Lead Compound Selection efficacy 5. Efficacy Study (Xenograft Model) pk_tox->efficacy

Integrated workflow for antitumor drug evaluation.

Protocols for Key Experiments

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of an 8-hydroxyquinoline compound.

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of a lead 8-hydroxyquinoline compound.

  • Animal Acclimatization: House immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old) for at least one week under specific pathogen-free conditions.[9]

  • Cell Implantation: Harvest cancer cells (e.g., 5 x 10⁶ Hep3B cells) and resuspend them in a sterile matrix solution (e.g., Matrigel/PBS mixture). Subcutaneously inject the cell suspension into the right flank of each mouse.[9][16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

  • Treatment Administration: Administer the 8-HQ compound via the determined route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle solution.[9][13]

  • Endpoint: Continue treatment for a specified period (e.g., 15-21 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal weight and health throughout the study as a measure of toxicity.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

8-hydroxyquinoline and its derivatives represent a highly promising class of anticancer compounds. Their journey through the preclinical pipeline, however, underscores a fundamental principle in drug discovery: the profound biological gap between a simplified in vitro system and a complex in vivo organism. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, they are merely a stepping stone. A positive result must be met with cautious optimism, as the true test of a compound's mettle lies in its ability to navigate the physiological complexities of a living system to exert its therapeutic effect at the tumor site. By employing advanced models, understanding pharmacokinetic principles, and executing well-designed, self-validating experiments, researchers can more effectively bridge the in vitro-in vivo chasm and identify the 8-HQ candidates with the greatest potential for clinical success.

References

Evaluating 8-Fluoro-4-hydroxyquinoline's Efficacy Against Drug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The escalating crisis of antibiotic resistance necessitates the urgent evaluation of novel antimicrobial agents. This guide provides a comprehensive performance analysis of 8-Fluoro-4-hydroxyquinoline, a promising synthetic quinoline derivative, against clinically significant drug-resistant bacterial strains. Through a detailed examination of its in vitro activity and a direct comparison with the widely-used fluoroquinolone, ciprofloxacin, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the battle against multidrug-resistant pathogens.

Introduction: The Challenge of Resistance and the Promise of Quinolines

The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, creating a formidable challenge for modern medicine. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa are responsible for a significant burden of hospital- and community-acquired infections, often leading to increased patient morbidity and mortality.[1][2] Quinolone derivatives have long been a cornerstone of antibacterial therapy, valued for their broad-spectrum activity.[3] The core structure of these compounds, including this compound, offers a versatile scaffold for chemical modification to enhance potency and overcome existing resistance mechanisms.[3][4]

Fluoroquinolones, such as ciprofloxacin, exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] However, the widespread use of these agents has led to the emergence of resistant strains, primarily through mutations in the target enzymes or via enhanced efflux pump activity that reduces intracellular drug concentrations.[6] This guide delves into the potential of this compound to circumvent these resistance mechanisms and offer a viable therapeutic alternative.

Comparative In Vitro Antibacterial Activity

To ascertain the therapeutic potential of this compound, a rigorous comparative analysis of its minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of S. aureus and P. aeruginosa is essential. The following data, synthesized from available literature, provides a snapshot of its performance relative to ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against Staphylococcus aureus Strains

CompoundS. aureus (ATCC 29213) - Methicillin-SusceptibleCiprofloxacin-Resistant MRSA (Clinical Isolate)
MIC (µg/mL) MIC (µg/mL)
This compound Data not availableData not available
Ciprofloxacin 0.25 - 1.016 - >128[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against Pseudomonas aeruginosa Strains

CompoundP. aeruginosa (ATCC 27853)Ciprofloxacin-Resistant P. aeruginosa (Clinical Isolate)
MIC (µg/mL) MIC (µg/mL)
This compound Data not availableData not available
Ciprofloxacin 0.25 - 1.0[2]4 - >256

Note: The lack of specific MIC data for this compound in the public domain highlights a critical gap in current research and underscores the importance of further investigation.

Bactericidal Dynamics: A Time-Kill Kinetics Perspective

Beyond determining the minimum concentration required to inhibit growth, understanding the rate at which an antibacterial agent kills bacteria is paramount. Time-kill assays provide this crucial insight into the pharmacodynamics of a compound.

The following diagram illustrates a generalized workflow for a time-kill kinetics assay, a fundamental experiment in antimicrobial drug evaluation.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Data Analysis A Bacterial Culture (Logarithmic Growth Phase) B Standardize Inoculum (~5 x 10^5 CFU/mL) A->B D Inoculate Test Compound with Standardized Bacteria B->D C Prepare Test Compound (e.g., 1x, 2x, 4x MIC) C->D E Incubate at 37°C F Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) E->F G Perform Serial Dilutions F->G H Plate Dilutions on Agar G->H I Incubate Plates H->I J Count Colonies (CFU/mL) I->J K Plot Log10 CFU/mL vs. Time J->K Quinolone_Mechanism cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Relaxed_DNA Relaxed/Decatenated DNA Gyrase->Relaxed_DNA Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Gyrase->Ternary_Complex Inhibition Replication Successful Replication Relaxed_DNA->Replication Quinolone This compound Quinolone->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。